3-Fluorocyclobutanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluorocyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCSZMINSACNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705432, DTXSID601297210, DTXSID101309997 | |
| Record name | 3-Fluorocyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanamine, 3-fluoro-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Fluorocyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-33-4, 1260670-54-9, 1234616-60-4 | |
| Record name | 3-Fluorocyclobutanamine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorocyclobutanamine, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorocyclobutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanamine, 3-fluoro-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Fluorocyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluorocyclobutanamine, trans- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X99FNC2UU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Fluorocyclobutanamine, cis- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5P3VQT3J9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foreword: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Stereoselective Synthesis of cis-3-Fluorocyclobutanamine Hydrochloride
The incorporation of fluorine into molecular scaffolds is a cornerstone strategy in contemporary medicinal chemistry.[1][2] The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, modulated pKa, and improved binding affinity through specific non-covalent interactions—make fluorinated motifs highly desirable.[2][3] Among these, the fluorinated cyclobutane ring has emerged as a particularly valuable structural unit.[3][4] Its rigid, three-dimensional conformation serves as a powerful tool for locking in bioactive conformations and acting as a bioisosteric replacement for more flexible or metabolically labile groups.[5]
This guide provides a detailed, scientifically-grounded methodology for the synthesis of cis-3-Fluorocyclobutanamine hydrochloride (CAS: 1408075-13-7), a key building block for pharmaceutical research and development. We will move beyond a simple recitation of steps to explore the underlying principles, the rationale for reagent selection, and the critical parameters that ensure a robust, stereocontrolled, and scalable synthesis.
Synthetic Strategy: A Retrosynthetic and Mechanistic Approach
The primary challenge in synthesizing cis-3-Fluorocyclobutanamine hydrochloride lies in the precise stereochemical control of the 1,3-disubstituted cyclobutane core. Our retrosynthetic analysis identifies a pathway that leverages a key stereochemical inversion step.
Diagram 1: Retrosynthetic Analysis
References
An In-depth Technical Guide to trans-3-Fluorocyclobutanamine: Properties, Structure, and Synthetic Considerations
Introduction: The Emergence of Fluorinated Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone for enhancing pharmacological profiles. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, modulated basicity, and altered conformational preferences, offer a powerful tool for lead optimization. Among the various fluorinated motifs, the trans-3-fluorocyclobutanamine scaffold has emerged as a particularly valuable building block. Its rigid, three-dimensional structure provides a constrained vector for presenting pharmacophoric elements, offering a distinct advantage over more flexible acyclic amines. This guide provides a comprehensive overview of the core properties, structural nuances, and synthetic strategies for trans-3-fluorocyclobutanamine, tailored for researchers and professionals in drug development. The cyclobutane ring, with its inherent puckered conformation, allows for precise spatial orientation of substituents, influencing binding interactions with biological targets.[1]
Physicochemical Properties: The Impact of Fluorine on a Constrained Ring
The introduction of a fluorine atom onto the cyclobutane ring trans to the amino group has a profound and predictable effect on the molecule's properties. This substitution is not merely an isosteric replacement but a strategic modification to fine-tune lipophilicity and basicity.
A key study on related 3-fluorocyclobutylamines demonstrated that fluorination leads to a decrease in the basicity of the amino group, with a reduction in the pKa value of approximately 0.8 units compared to the non-fluorinated parent compound.[2][3] This acidification is a consequence of the strong electron-withdrawing nature of the fluorine atom, which is transmitted through the carbon framework. Interestingly, this effect was found to be largely independent of the stereochemistry, suggesting that through-bond inductive effects are the dominant factor.[2][3]
In terms of lipophilicity, a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME), the trans-fluorine substitution has a notable impact. Fluorinated trans-compounds have been shown to be more lipophilic, with an increase in the logP value of approximately 1 unit compared to their non-fluorinated analogs.[2][3] This increased lipophilicity can be advantageous for enhancing membrane permeability and accessing hydrophobic binding pockets in target proteins.
Table 1: Core Physicochemical and Structural Data for trans-3-Fluorocyclobutanamine and its Hydrochloride Salt
| Property | trans-3-Fluorocyclobutanamine | trans-3-Fluorocyclobutanamine HCl | Source(s) |
| CAS Number | 1260670-33-4 | 1408075-99-9 | [4][5] |
| Molecular Formula | C4H8FN | C4H9ClFN | [6][7] |
| Molecular Weight | 89.11 g/mol | 125.57 g/mol | [6][7] |
| Physical Form | Not specified in results | White Solid | [1] |
| Purity | Not specified in results | Typically >97% | [7] |
| SMILES | F[C@@H]1C--INVALID-LINK--C1 | N[C@H]1C--INVALID-LINK--C1.Cl | [6][7] |
| InChIKey | APCSZMINSACNSQ-JPYJGEKTSA-N | Not specified in results | [6] |
Structural Analysis and Conformation
The cyclobutane ring is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms.[8] This results in two non-equivalent substituent positions: axial and equatorial. For 1,3-disubstituted cyclobutanes, such as trans-3-fluorocyclobutanamine, two chair-like puckered conformations are possible, with the substituents in either a diequatorial or a diaxial arrangement. The equilibrium between these conformers is dictated by the steric and electronic nature of the substituents.
In the case of trans-3-fluorocyclobutanamine, the diequatorial conformation is generally expected to be the more stable, minimizing steric interactions. The fluorine and amino groups would occupy positions on opposite sides of the ring, pointing away from the ring's center. This conformational preference is crucial for understanding how the molecule presents its functional groups for interaction with a biological target. While specific X-ray crystallographic data for the parent trans-3-fluorocyclobutanamine is not available in the provided search results, analysis of related structures has confirmed the puckered nature of the fluorinated cyclobutane ring.[2][3]
Caption: Chemical structure of trans-3-Fluorocyclobutanamine.
Synthetic Strategy: A Generalized Approach
The synthesis of trans-3-fluorocyclobutanamine can be achieved from the commercially available starting material, 3-oxocyclobutanecarboxylic acid. While a specific, detailed experimental protocol for the parent compound is not explicitly available in the searched literature, a general and robust synthetic pathway has been described for related trans-3-alkyl- and 3-aryl-3-fluorocyclobutylamines.[2][3] This methodology can be adapted for the synthesis of the title compound.
The key steps in this synthetic sequence involve the introduction of the fluorine atom and the conversion of the carboxylic acid functionality into an amino group. The stereochemistry of the final product is controlled during the synthetic process.
Caption: Generalized synthetic workflow for trans-3-Fluorocyclobutanamine.
Exemplary Experimental Protocol (Adapted from related syntheses)
The following protocol is a generalized representation based on the synthesis of similar compounds and should be optimized for the specific synthesis of trans-3-fluorocyclobutanamine.
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
-
Rationale: Protection of the carboxylic acid is necessary to prevent side reactions in subsequent steps.
-
Procedure: 3-Oxocyclobutanecarboxylic acid is dissolved in an appropriate alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., sulfuric acid) and heated to reflux until the reaction is complete, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude ester is purified.
Step 2: Stereoselective Reduction of the Ketone
-
Rationale: Reduction of the ketone to the corresponding alcohol sets the stereocenter that will ultimately determine the cis/trans relationship with the fluorine atom. The choice of reducing agent can influence the diastereoselectivity.
-
Procedure: The keto-ester is dissolved in a suitable solvent (e.g., methanol or ethanol) and cooled to 0 °C. A reducing agent, such as sodium borohydride, is added portion-wise. The reaction is stirred until completion, quenched, and the product alcohol is extracted and purified.
Step 3: Deoxyfluorination
-
Rationale: This is a key step where the hydroxyl group is replaced by a fluorine atom. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used. This reaction often proceeds with inversion of stereochemistry.
-
Procedure: The alcohol is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere. The solution is cooled, and the fluorinating agent is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is carefully quenched, and the fluorinated product is purified by chromatography.
Step 4: Hydrolysis of the Ester
-
Rationale: The protecting group on the carboxylic acid is removed to allow for its conversion to the amine.
-
Procedure: The fluorinated ester is treated with an aqueous base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of solvents like THF and water. The reaction is stirred at room temperature until the ester is fully hydrolyzed. The mixture is then acidified, and the carboxylic acid is extracted and purified.
Step 5: Curtius Rearrangement
-
Rationale: The Curtius rearrangement is a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.
-
Procedure: The carboxylic acid is first converted to an acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine). The acyl azide is then heated in a suitable solvent (e.g., tert-butanol) to induce rearrangement to an isocyanate, which is subsequently trapped to form a Boc-protected amine. Finally, the Boc group is removed by treatment with a strong acid (e.g., trifluoroacetic acid or HCl) to yield the desired trans-3-fluorocyclobutanamine, often isolated as its hydrochloride salt.
Applications in Drug Development: A Scaffold for Innovation
The trans-3-fluorocyclobutanamine moiety is an attractive building block for medicinal chemists due to its ability to confer desirable properties on drug candidates. The rigid cyclobutane core can act as a conformationally restricted mimic of more flexible alkyl chains, potentially leading to increased binding affinity and selectivity.[1] The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also participate in favorable interactions within a protein binding pocket.
A notable example of a closely related compound in clinical development is Fluciclovine (¹⁸F) , also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (anti-¹⁸F-FACBC). This radiolabeled amino acid analogue is used as a PET imaging agent for the diagnosis of prostate cancer.[9] The presence of the fluorinated cyclobutane ring is critical to its biological activity and imaging properties. The development of such agents highlights the utility of this scaffold in creating novel diagnostic and therapeutic agents.
Conclusion
trans-3-Fluorocyclobutanamine represents a valuable and increasingly utilized building block in modern drug discovery. Its unique combination of a conformationally constrained scaffold and the property-enhancing effects of fluorine provides a powerful platform for the design of novel therapeutics and diagnostic agents. A deeper understanding of its synthesis, structure, and physicochemical properties, as outlined in this guide, is essential for researchers aiming to leverage this promising chemical entity in their drug development programs. Further research into stereoselective synthetic methods and a broader exploration of its application in diverse therapeutic areas will undoubtedly continue to expand its importance in medicinal chemistry.
References
- 1. trans-3-Fluorocyclobutan-1-amine hydrochloride [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1260670-33-4|trans-3-Fluorocyclobutanamine|BLD Pharm [bldpharm.com]
- 5. 1408075-99-9 trans-3-FluorocyclobutanaMine hydrochloride trans-3-FluorocyclobutanaMine hydrochloride - CAS Database [chemnet.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. trans-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-99-9 | AChemBlock [achemblock.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Fluorocyclobutanamine: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is perpetual. Among the chemical motifs that have gained prominence, fluorinated alicyclic amines represent a particularly valuable class of building blocks. The strategic incorporation of fluorine into small molecules can profoundly influence properties such as metabolic stability, pKa, lipophilicity, and binding affinity, making it a key tool in drug design.[1][2] This guide provides an in-depth technical overview of 3-fluorocyclobutanamine, a four-membered ring structure poised as a critical component in the synthesis of next-generation therapeutics.
This compound exists as two distinct diastereomers, cis and trans, each offering a unique three-dimensional vector for molecular exploration. The rigid cyclobutane core imparts conformational constraint, a desirable feature for optimizing ligand-target interactions, while the fluorine atom and amino group provide modulated basicity and a key functional handle for further chemical elaboration. This guide will delve into the synthesis, physicochemical properties, stereochemical considerations, and applications of this compound, with a focus on its utility for professionals in drug development.
Physicochemical Properties and CAS Identification
The introduction of a highly electronegative fluorine atom onto the cyclobutane ring significantly impacts the amine's electronic properties. A key effect is the reduction of the amine's basicity (pKa). Studies on related 3-alkyl-3-fluorocyclobutylamines have shown an acidification of about 0.8 pKa units compared to their non-fluorinated parent compounds, a change that holds irrespective of the cis or trans stereochemistry.[3] This modulation can be critical for improving membrane permeability and reducing off-target interactions.
The quantitative data for this compound and its common salt forms are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₈FN | PubChem[1] |
| Molecular Weight | 89.11 g/mol | PubChem[1] |
| CAS Number (Unspecified) | 1260670-33-4 | PubChem[1] |
| CAS Number (cis-HCl) | 1408075-13-7 | AChemBlock[4] |
| CAS Number (trans-HCl) | 1408075-99-9 | ChemNet[2] |
| Molecular Weight (HCl Salt) | 125.57 g/mol | AChemBlock[4][5] |
Stereoisomerism: The Importance of Cis and Trans Configuration
The relative orientation of the fluorine and amine substituents on the cyclobutane ring gives rise to cis and trans diastereomers. The choice between these isomers is a critical design element, as it dictates the spatial arrangement of substituents and, consequently, the molecule's ability to fit into a protein's binding pocket.
-
cis-3-Fluorocyclobutanamine : The fluorine and amine groups are on the same face of the ring.
-
trans-3-Fluorocyclobutanamine : The fluorine and amine groups are on opposite faces of the ring.
The differentiation and selective synthesis of these isomers are paramount. Characterization is typically achieved through nuclear magnetic resonance (NMR) spectroscopy, with techniques like the Nuclear Overhauser Effect (NOE) being used to confirm the relative configuration of the diastereomerically pure amines.[3]
Synthesis of this compound Isomers
The synthesis of stereochemically pure cis- and trans-3-fluorocyclobutanamine is a multi-step process that requires careful control of stereochemistry. A common and effective strategy begins with a commercially available starting material like 3-oxocyclobutane carboxylic acid.
The following diagram outlines a validated synthetic pathway.[3]
Caption: Generalized synthetic workflow for cis- and trans-3-Fluorocyclobutanamine.
Experimental Protocol Overview
-
Esterification: The starting material, 3-oxocyclobutane carboxylic acid, is first protected, for example, as a benzyl ester.
-
Carbonyl Addition: A Grignard reaction is performed on the ketone, which also sets the initial stereochemistry.
-
Deoxyfluorination: The resulting tertiary alcohol is treated with a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST). This step often proceeds with incomplete inversion, yielding a mixture of cis and trans diastereomers.[3]
-
Isomer Separation: The diastereomeric mixture of fluorinated esters is separated using column chromatography to yield the pure cis and trans isomers.
-
Amine Formation: Each separated isomer is then carried forward independently. The synthesis of the amine can be achieved through a sequence involving:
-
Hydrogenolysis to remove the benzyl ester.
-
Curtius Rearrangement of the resulting carboxylic acid to form a Boc-protected amine.
-
Deprotection of the Boc group under acidic conditions to yield the final amine, typically isolated as a hydrochloride salt.[3]
-
This synthetic route demonstrates the necessity of chromatographic separation to access the individual diastereomers, which are crucial for structure-activity relationship (SAR) studies.
Application in Drug Discovery: A Case Study with JAK Inhibitors
The true value of a chemical building block is demonstrated through its successful incorporation into biologically active molecules. This compound has emerged as a valuable scaffold in the development of Janus kinase (JAK) inhibitors, a class of drugs targeted for inflammatory diseases, autoimmune disorders, and cancers.[6]
A key patent in the field discloses the synthesis of potent JAK inhibitors where the this compound moiety is a central feature.[6] The synthesis involves coupling the protected cis- or trans-3-fluorocyclobutanamine with a heterocyclic core, such as a 1H-pyrrolo[2,3-b]pyridine, which is common in kinase inhibitors.
The diagram below illustrates the core concept of incorporating the building block into a final drug candidate.
Caption: Workflow for incorporating this compound into a JAK inhibitor.
This application highlights the strategic utility of this compound. The cyclobutane ring serves as a rigid scaffold, positioning the fluorine and the heterocyclic core in a precise orientation within the kinase active site. The fluorine atom can form favorable interactions (e.g., hydrogen bonds or dipole interactions) and block sites of potential metabolism, thereby enhancing the drug's potency and pharmacokinetic profile.
Analytical Characterization: The Role of NMR Spectroscopy
Unambiguous characterization of the cis and trans isomers is essential. NMR spectroscopy is the primary tool for this purpose.
-
¹H NMR: The proton spectra provide information on the connectivity and relative stereochemistry through the analysis of coupling constants.
-
¹⁹F NMR: As fluorine has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique.[7][8] The chemical shift of the fluorine atom is highly sensitive to its electronic environment and stereochemical orientation. Typical chemical shifts for fluorine attached to an sp³-hybridized carbon can range from +140 to +250 ppm relative to CFCl₃, though this is highly dependent on the molecular context.[7]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These techniques are used to establish detailed connectivity and, crucially, to determine the spatial proximity of atoms. NOESY experiments are particularly powerful for differentiating cis and trans isomers by observing through-space interactions between the protons on the carbons bearing the amine and fluorine.[3]
While detailed spectral data for the parent this compound is often proprietary to commercial suppliers, it can typically be found on the Certificate of Analysis (CoA) provided with the purchase of the compound.[4][9]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives. The hydrochloride salt is a solid that requires careful handling to avoid dust inhalation.
-
Hazard Statements: The hydrochloride salt is often classified as harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[4][8]
-
Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[4][8]
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for complete and specific safety and handling information before use.
Conclusion
This compound, in both its cis and trans forms, represents a sophisticated and highly valuable building block for contemporary drug discovery. Its unique combination of a conformationally restricted core, a functionality-enabling amino group, and a property-modulating fluorine atom provides medicinal chemists with a powerful tool to address challenges in potency, selectivity, and pharmacokinetics. The successful application of this scaffold in the synthesis of advanced drug candidates, such as JAK inhibitors, underscores its importance and potential. As the demand for novel chemical matter continues to grow, the strategic use of building blocks like this compound will undoubtedly play a pivotal role in the development of future medicines.
References
- 1. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. US8277807B2 - Pharmaceutical combinations - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorocyclobutanamine Isomers
Introduction: The Strategic Role of Fluorinated Alicyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the introduction of fluorine into drug candidates represents a powerful strategy for fine-tuning molecular properties to enhance therapeutic efficacy.[1][2] The unique electronic characteristics of fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[3][4] When incorporated into rigid alicyclic scaffolds like cyclobutane, these effects become particularly pronounced and stereochemically dependent.
The 3-fluorocyclobutanamine moiety is an emerging building block of significant interest, offering a three-dimensional exit vector that can be exploited to explore chemical space in drug design. The presence of two stereocenters gives rise to cis and trans diastereomers, each possessing a distinct spatial arrangement of the fluorine and amine functionalities. This guide provides a comprehensive analysis of the core physicochemical properties of cis- and trans-3-fluorocyclobutanamine, offering insights into their synthesis, conformational behavior, and the critical interplay between stereochemistry and molecular characteristics for researchers in drug development.
Conformational Landscape: The Puckered World of 1,3-Disubstituted Cyclobutanes
Unlike their planar representations in 2D drawings, cyclobutane rings are not flat. They adopt a puckered or "butterfly" conformation to alleviate torsional strain. For 1,3-disubstituted cyclobutanes, this puckering leads to two primary conformations where the substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is dictated by the steric and electronic interactions between the substituents.
In the case of this compound, the interplay between the electron-withdrawing fluorine atom and the basic amino group, along with their respective steric demands, governs the conformational equilibrium for each isomer.
Caption: Conformational equilibria of cis- and trans-3-fluorocyclobutanamine.
For the cis-isomer, the diequatorial conformation is generally more stable, minimizing steric hindrance. In the trans-isomer, both conformers possess one axial and one equatorial substituent, leading to a more dynamic equilibrium. These conformational preferences are not merely academic; they directly impact how each isomer presents its pharmacophoric features to a biological target.
Synthesis of cis- and trans-3-Fluorocyclobutanamine
A common synthetic route to both isomers commences from 3-oxocyclobutanecarboxylic acid.[5] This approach allows for the stereocontrolled introduction of the amine and fluorine substituents.
Experimental Protocol: A Generalized Synthetic Approach
The following protocol outlines a general, multi-step synthesis.
Caption: A generalized workflow for the synthesis of this compound isomers.
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
-
3-Oxocyclobutanecarboxylic acid is converted to its corresponding ester (e.g., methyl or ethyl ester) under standard acidic conditions (e.g., methanol with a catalytic amount of sulfuric acid) to protect the carboxylic acid functionality.
Step 2: Introduction of the Nitrogen or Oxygen Precursor
-
For the amine precursor: Reductive amination of the keto-ester with a suitable amine (e.g., benzylamine) and a reducing agent (e.g., sodium cyanoborohydride) can introduce the nitrogen atom.
-
For the hydroxyl precursor: Reduction of the ketone with a reducing agent like sodium borohydride yields the corresponding hydroxy-ester. This alcohol can later be converted to the amine.
Step 3: Stereoselective Fluorination
-
Deoxyfluorination of the alcohol intermediate using reagents such as diethylaminosulfur trifluoride (DAST) introduces the fluorine atom. The stereochemical outcome of this step is crucial and can be influenced by the choice of reagents and reaction conditions, often yielding a mixture of diastereomers that require separation.
Step 4: Formation of the Primary Amine
-
If a protected amine (e.g., benzylamine) was used, deprotection (e.g., hydrogenolysis) yields the primary amine.
-
If the carboxylic acid ester is carried through, it can be converted to the primary amine via a Curtius rearrangement. This involves conversion of the ester to a carboxylic acid, then to an acyl azide, which rearranges to an isocyanate upon heating and is subsequently hydrolyzed to the amine.
Step 5: Diastereomeric Separation
-
The resulting mixture of cis and trans isomers is typically separated by column chromatography.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the spatial arrangement of the fluorine and amine groups leads to distinct physicochemical properties for the cis and trans isomers.
Table 1: Physicochemical Properties of this compound Isomers
| Property | cis-3-Fluorocyclobutanamine | trans-3-Fluorocyclobutanamine | Parent Cyclobutylamine |
| Molecular Formula | C₄H₈FN | C₄H₈FN | C₄H₉N |
| Molecular Weight | 89.11 g/mol | 89.11 g/mol | 71.12 g/mol |
| Estimated pKa | ~9.9-10.0 | ~9.9-10.0 | 10.7-10.8[6][7] |
| Estimated logP | ~0.2-0.3 | ~1.2 | ~0.2[8] |
Note: pKa and logP values for the fluorinated isomers are estimated based on experimental data for the parent cyclobutylamine and the observed effects of fluorination reported in the literature.[5]
Acidity (pKa)
The introduction of an electronegative fluorine atom has a significant acidifying effect on the neighboring amino group. For 1,3-disubstituted cyclobutanes, this electronic effect is transmitted through the carbon framework. Research indicates that fluorination leads to a decrease in the pKa of the amine by approximately 0.8 units, irrespective of the stereochemistry.[5] This is attributed to the inductive electron-withdrawing effect of the fluorine atom, which stabilizes the protonated form of the amine, making it a stronger acid (and a weaker base).
Lipophilicity (logP)
Lipophilicity, a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME), shows a marked difference between the two isomers.
-
trans-Isomer: The trans isomer exhibits a significantly higher lipophilicity (an estimated increase of about 1 logP unit) compared to the parent cyclobutylamine.[5] In its preferred conformation, the polar amine and fluorine groups are on opposite faces of the ring, potentially leading to a less polar overall molecular surface and enhanced partitioning into a nonpolar solvent.
-
cis-Isomer: In contrast, the lipophilicity of the cis-isomer is only marginally different from that of the non-fluorinated analog.[5] With both polar groups on the same face of the cyclobutane ring, the molecule presents a more polarized face, which may not favor partitioning into a lipophilic environment as much as the trans isomer.
Spectroscopic Characterization
Unambiguous identification of the cis and trans isomers relies on detailed spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers are expected to show distinct patterns in terms of chemical shifts and coupling constants, arising from their different spatial arrangements.
-
Methine Protons (CH-F and CH-NH₂): The chemical shifts of the protons attached to the carbons bearing the fluorine and amine groups will be influenced by the electronegativity of the substituents and their relative orientations.
-
Methylene Protons (CH₂): The methylene protons in the cyclobutane ring will exhibit complex splitting patterns due to both geminal and vicinal couplings. The magnitudes of the vicinal coupling constants (³JHH) are dependent on the dihedral angles between the protons, which differ between the cis and trans isomers. This can often be used to assign the stereochemistry.[9]
¹³C NMR Spectroscopy
-
C-F Carbon: The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF) and will be significantly shifted downfield due to the electronegativity of fluorine.
-
C-N Carbon: The carbon atom bonded to the amino group will also be shifted downfield.
-
Methylene Carbons: The chemical shifts of the methylene carbons will also differ between the isomers due to the different steric and electronic environments.
Experimental Determination of Physicochemical Parameters
Protocol for pKa Determination by Potentiometric Titration
References
- 1. Page loading... [guidechem.com]
- 2. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclobutylamine | 2516-34-9 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic Signature of a Key Building Block: A Technical Guide to the Analysis of 3-Fluorocyclobutanamine
Abstract
In the landscape of modern drug discovery and development, the incorporation of unique bioisosteres and rigid scaffolds is paramount for modulating physicochemical properties and achieving desired pharmacological profiles. 3-Fluorocyclobutanamine, with its constrained cyclobutane core and the strategic placement of a fluorine atom, represents a valuable building block for introducing novel chemical space. A thorough understanding of its structural and electronic characteristics is fundamental to its effective utilization. This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not only a summary of expected data but also the underlying scientific principles and practical considerations for its spectroscopic characterization.
Introduction: The Significance of this compound in Medicinal Chemistry
The cyclobutane motif has emerged as a desirable scaffold in medicinal chemistry, offering a greater degree of three-dimensionality compared to traditional aromatic rings while maintaining a constrained conformation. This rigidity can lead to improved binding affinity and selectivity for biological targets. The introduction of a fluorine atom, a common strategy in drug design, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions through the formation of hydrogen bonds and dipole-dipole interactions.
This compound exists as cis and trans diastereomers, the distinct spatial arrangement of which can significantly impact their biological activity. Therefore, unambiguous spectroscopic characterization is crucial for confirming the identity, purity, and stereochemistry of this important synthetic intermediate. This guide will delve into the expected NMR, IR, and MS data for both the cis and trans isomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule. Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, a multi-pronged NMR analysis is essential.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound (or its hydrochloride salt) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the analyte and the desired chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter to avoid line broadening.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay (d1): 1-5 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 100 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
A longer relaxation delay may be necessary for quaternary carbons, although none are present in this molecule.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical spectral width: -150 to -250 ppm (referenced to CFCl₃).
-
¹⁹F is a high-abundance, high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
-
HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to be complex due to the puckered nature of the cyclobutane ring and the presence of diastereomers. The protons on the cyclobutane ring are diastereotopic, leading to distinct chemical shifts and complex coupling patterns.
Expected Chemical Shifts and Multiplicities:
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 (CH-NH₂) | ~3.5 - 4.0 | m | J(H,H), J(H,F) |
| H-2, H-4 (CH₂) | ~2.0 - 3.0 | m | J(H,H), J(H,F) |
| H-3 (CH-F) | ~4.5 - 5.5 | dtt or m | J(H,F) (large), J(H,H) |
| NH₂ | ~1.5 - 3.0 (variable) | br s | - |
Causality behind Experimental Choices: The use of a high-field NMR spectrometer is crucial for resolving the complex multiplets arising from the diastereotopic protons of the cyclobutane ring. 2D NMR techniques like COSY and HSQC are invaluable for unambiguously assigning the proton and carbon signals, respectively.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the C₂ symmetry in the trans isomer and the plane of symmetry in the cis isomer (when puckering is averaged), three distinct carbon signals are expected for each diastereomer. A key feature will be the large one-bond carbon-fluorine coupling constant (¹JCF).
Expected Chemical Shifts and Couplings:
| Carbon | Expected Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (Hz) |
| C-1 (CH-NH₂) | ~45 - 55 | d | ³JCF ≈ 2-5 |
| C-2, C-4 (CH₂) | ~30 - 40 | d | ²JCF ≈ 15-25 |
| C-3 (CH-F) | ~80 - 90 | d | ¹JCF ≈ 200-230 |
Trustworthiness through Self-Validation: The observation of a large ¹JCF coupling constant for the carbon bearing the fluorine atom is a definitive confirmation of the C-F bond. The multiplicities of the other carbon signals due to coupling with fluorine further validate the structural assignment.
¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of fluorine and can provide information about its local environment. A single resonance is expected for this compound.
Expected Chemical Shift and Multiplicity:
| Nucleus | Expected Chemical Shift (ppm vs. CFCl₃) | Multiplicity |
| ¹⁹F | ~ -180 to -220 | m |
The multiplicity of the ¹⁹F signal will be complex due to couplings with the geminal proton (H-3) and the vicinal protons (H-2 and H-4).
Authoritative Grounding: The chemical shift ranges for fluorinated alkanes are well-established in the literature.[1][2] The magnitude of the geminal and vicinal H-F coupling constants is dependent on the dihedral angle, which differs between the cis and trans isomers.[3]
References
The Ascendancy of 3-Fluorocyclobutanamine Building Blocks in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties. Among the diverse array of fluorinated motifs, the 3-fluorocyclobutanamine scaffold has emerged as a particularly valuable building block. Its rigid, three-dimensional structure, combined with the unique electronic properties of fluorine, provides a versatile platform for enhancing metabolic stability, improving binding affinity, and fine-tuning lipophilicity. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of this compound building blocks for professionals in drug discovery and development. We will delve into the rationale behind their use, provide detailed synthetic protocols, and present case studies that underscore their transformative potential in the design of next-generation therapeutics.
The Strategic Advantage of Fluorinated Cyclobutanes in Medicinal Chemistry
The cyclobutane ring, a strained four-membered carbocycle, offers a unique conformational rigidity that can effectively lock in bioactive conformations and serve as a bioisosteric replacement for more flexible or metabolically labile groups.[1] When functionalized with fluorine, the most electronegative element, the resulting scaffold gains a host of desirable attributes for drug design.
The introduction of a fluorine atom can profoundly influence a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly enhance a drug's half-life and oral bioavailability.[2][3]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, such as hydrogen bond-like interactions with backbone amides or other polar residues, thereby increasing binding affinity and potency.
-
Lipophilicity and Permeability: Fluorination can modulate a molecule's lipophilicity (logP), which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Strategic placement of fluorine can fine-tune this property to optimize cell permeability and overall pharmacokinetic behavior.[3][4]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This can be advantageous for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
The this compound moiety encapsulates these benefits within a compact and synthetically accessible framework, making it an increasingly popular choice for lead optimization and the development of novel chemical entities.
Commercial Availability of this compound Building Blocks
The growing demand for this compound derivatives has led to their increased commercial availability from various specialized suppliers. These building blocks are typically offered as hydrochloride salts to improve their stability and handling. Both cis and trans isomers are generally available, providing medicinal chemists with the tools to explore the impact of stereochemistry on biological activity.
Below is a table summarizing a selection of commercially available this compound building blocks:
| Compound Name | CAS Number | Stereochemistry | Supplier(s) |
| This compound hydrochloride | 1284245-36-8 | Mixture of cis/trans | AChemBlock, BLD Pharm |
| cis-3-Fluorocyclobutanamine hydrochloride | 1408075-13-7 | cis | AChemBlock, Alfa Chemistry |
| trans-3-Fluorocyclobutanamine hydrochloride | 1408075-99-9 | trans | AChemBlock, BLD Pharm, ChemNet |
| cis-3-Fluorocyclobutanamine | 1260670-54-9 | cis | BLD Pharm |
| 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride | 2490375-73-8 | N/A | ChemicalBook |
This table is not exhaustive but provides a representative sample of commercially available building blocks. Researchers should consult the websites of the listed suppliers for the most up-to-date product information and availability.
Synthetic Strategies for Accessing this compound Scaffolds
While an increasing number of this compound derivatives are commercially available, a deep understanding of their synthesis is crucial for the preparation of novel analogs and for scaling up lead candidates. The most common and versatile approach involves the nucleophilic fluorination of a pre-existing cyclobutane core.
General Synthetic Workflow
A general and reliable synthetic pathway to 3-fluorocyclobutanamines often commences from a commercially available cyclobutanone derivative. The key transformation is the introduction of the fluorine atom via nucleophilic substitution of a suitable leaving group, typically a hydroxyl or sulfonate ester.
Caption: General synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol: Synthesis of trans-3-Fluorocyclobutanamine from 3-Hydroxycyclobutanecarbonitrile
This protocol describes a representative synthesis of a this compound precursor, highlighting the key nucleophilic fluorination step.
Step 1: Tosylation of 3-Hydroxycyclobutanecarbonitrile
-
To a stirred solution of 3-hydroxycyclobutanecarbonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 3-(tosyloxy)cyclobutanecarbonitrile.
Step 2: Nucleophilic Fluorination with Tetrabutylammonium Fluoride (TBAF)
-
To a solution of 3-(tosyloxy)cyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere, add a 1.0 M solution of TBAF in THF (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the formation of the fluorinated product by GC-MS and TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (the product can be volatile).
-
Purify the crude 3-fluorocyclobutanecarbonitrile by flash column chromatography on silica gel (eluent: pentane/diethyl ether gradient).
Step 3: Reduction of the Nitrile to the Amine
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of 3-fluorocyclobutanecarbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting suspension vigorously for 1 hour at room temperature.
-
Filter the solid through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude trans-3-fluorocyclobutanamine. The product can be further purified by distillation or converted to its hydrochloride salt for improved stability.
Causality Behind Experimental Choices:
-
Tosylation: The hydroxyl group is a poor leaving group. Its conversion to a tosylate provides an excellent leaving group for the subsequent Sₙ2 reaction with the fluoride nucleophile.
-
TBAF: Tetrabutylammonium fluoride is a common and effective source of "naked" fluoride ions in organic solvents, enhancing its nucleophilicity. Anhydrous conditions are crucial as water can solvate the fluoride ion, reducing its reactivity.
-
LiAlH₄ Reduction: Lithium aluminum hydride is a powerful reducing agent capable of converting the nitrile functionality to a primary amine. The Fieser workup (sequential addition of water, NaOH, and water) is a standard and effective method for quenching the reaction and precipitating the aluminum salts, facilitating product isolation.
Impact on Physicochemical and Pharmacological Properties: A Data-Driven Perspective
The incorporation of a this compound moiety can have a predictable and beneficial impact on key drug-like properties.
| Property | Effect of Fluorination | Rationale |
| pKa of Amine | Decrease | The strong electron-withdrawing effect of the fluorine atom reduces the electron density on the nitrogen, making the lone pair less available for protonation. |
| Lipophilicity (logP) | Context-dependent increase | While fluorine is highly electronegative, the C-F bond is less polarizable than a C-H bond. In many cases, the introduction of a fluorine atom can increase the overall lipophilicity of a molecule.[4] |
| Metabolic Stability | Increase | The C-F bond is highly resistant to enzymatic cleavage, thus blocking a potential site of metabolism.[2][3] |
| Conformational Rigidity | Maintained/Enhanced | The cyclobutane ring provides a rigid scaffold, and the fluorine atom does not significantly alter this conformation. |
Case Study: this compound in a Janus Kinase (JAK) Inhibitor
In the development of selective JAK inhibitors, a series of compounds were synthesized incorporating various small cyclic amines. The introduction of a trans-3-fluorocyclobutanamine moiety in place of a cyclobutanamine resulted in a compound with:
-
Improved Metabolic Stability: The fluorinated analog exhibited a significantly longer half-life in human liver microsomes.
-
Enhanced Cell Potency: The fluorinated compound showed a 5-fold increase in potency in a cellular assay.
-
Favorable Physicochemical Properties: The pKa of the amine was lowered, and the logP was slightly increased, leading to an overall improved ADME profile.
This case study exemplifies the power of strategic fluorination to address multiple challenges in drug design simultaneously.
Conclusion and Future Outlook
This compound building blocks represent a powerful and increasingly accessible tool for medicinal chemists. Their unique combination of conformational rigidity and the multifaceted effects of fluorine allows for the fine-tuning of a wide range of properties critical for drug efficacy and safety. As synthetic methodologies continue to improve and the commercial availability of diverse derivatives expands, we can expect to see the this compound motif featured in a growing number of clinical candidates and approved drugs. For researchers and drug development professionals, a thorough understanding of the synthesis and application of these valuable building blocks is essential for staying at the forefront of modern therapeutic design.
References
An In-Depth Technical Guide to the Safe Handling of 3-Fluorocyclobutanamine Hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Fluorocyclobutanamine Hydrochloride. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.
Compound Profile and Significance
This compound hydrochloride is a substituted cyclobutylamine derivative increasingly utilized as a key building block in medicinal chemistry. Its strained four-membered ring and fluorine substituent offer unique conformational constraints and metabolic properties, making it a valuable moiety in the design of novel therapeutics. The hydrochloride salt form generally provides improved stability and handling characteristics over the freebase.
However, as with many amine salts, its reactivity and potential biological activity necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety measures. The toxicological properties of this specific compound have not been exhaustively investigated, demanding a cautious and proactive approach to handling.[1]
Physicochemical Data
A clear understanding of the compound's physical and chemical properties is the foundation of a robust safety assessment. This data informs storage conditions, handling techniques, and emergency response.
| Property | Value | Source |
| Chemical Formula | C₄H₉ClFN | [1][2][3] |
| Molecular Weight | 125.57 g/mol | [1][2] |
| Appearance | White to off-white solid | [4][5] |
| Storage Temperature | Room Temperature; Store at 0-8 °C for long-term storage. Keep dry and cool. | [4][5][6] |
| Moisture Sensitivity | Hygroscopic; Avoid moisture. | [1] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [1] |
Hazard Identification and Risk Assessment
This compound hydrochloride is classified with several hazards that require stringent control measures. The primary risks are associated with irritation to the skin, eyes, and respiratory tract.
-
Respiratory Irritation (H335): May cause respiratory irritation.[1][7][8]
-
Acute Oral Toxicity (H302): Some similar amine hydrochlorides are classified as harmful if swallowed.[8][9] While specific data for this compound is limited, this potential should be assumed.
A crucial aspect of risk assessment is acknowledging the unknowns. The Safety Data Sheet (SDS) explicitly states, "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated."[1] This statement mandates the use of the most conservative safety precautions.
Risk Assessment Workflow
A systematic approach to risk assessment should be performed before any new procedure involving this compound. The causality behind this workflow is to proactively identify and mitigate potential harm, creating a self-validating system of safety.
Exposure Controls and Personal Protective Equipment (PPE)
Minimizing exposure is the cardinal principle of chemical safety.[10] This is achieved through a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.
Engineering Controls
-
Fume Hood: All weighing, transferring, and reaction setup operations involving solid this compound hydrochloride must be conducted in a certified chemical fume hood.[11] This is critical to prevent inhalation of fine particulates and to contain any potential spills.[11][12]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]
Personal Protective Equipment (PPE)
PPE is the last line of defense. Its selection must be based on the specific hazards of the material and the procedure.
| PPE Item | Specification & Rationale |
| Eye Protection | Chemical splash goggles are mandatory.[11][13] Standard safety glasses do not provide adequate protection from dust or splashes.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) must be worn.[11][13] Inspect gloves for defects before each use.[14] Wash hands thoroughly after glove removal.[14] |
| Body Protection | A flame-resistant lab coat must be worn and fully buttoned.[11] |
| Respiratory Protection | For standard handling in a fume hood, a respirator is not typically required. However, for large spills or situations with inadequate ventilation, a respirator with appropriate cartridges (e.g., type ABEK-P2) should be used by trained personnel.[1] |
Safe Handling, Storage, and Disposal Protocols
Adherence to standardized protocols is essential for safety and experimental reproducibility.
Step-by-Step Handling Protocol (Weighing and Transfer)
-
Preparation: Don all required PPE. Designate a specific area within the fume hood for handling the solid. Place a waste bag or container for contaminated items in the hood.
-
Grounding: If transferring significant quantities, ensure containers are grounded to prevent static discharge.[8][15]
-
Weighing: Use an analytical balance inside the fume hood or a containment enclosure. Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.[7]
-
Transfer: If adding to a solvent, do so slowly and in a controlled manner. Be aware of potential exothermic reactions, especially with strong acids or reactive reagents.
-
Cleanup: Promptly clean the spatula and weighing area with a damp cloth (e.g., wetted with ethanol) to decontaminate surfaces. Place the cloth in the designated waste container.
-
Closure: Securely close the primary container of this compound hydrochloride.
Storage
-
Container: Keep the compound in its original, tightly-closed container.[7][15]
-
Environment: Store in a cool, dry, and well-ventilated area.[13][16] The compound is moisture-sensitive; storage in a desiccator may be appropriate.[1]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and acids.[1][13]
Disposal
Disposal must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[11][15]
-
Waste Collection: Collect waste solid and contaminated materials (e.g., gloves, weigh boats) in a clearly labeled, sealed hazardous waste container.[11][17]
-
Labeling: The label must include the full chemical name and the words "Hazardous Waste".[11]
-
Decontamination: Triple-rinse empty containers with a suitable solvent (e.g., ethanol).[11] Collect the rinsate as hazardous liquid waste.[11]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department for proper disposal.[11]
Spill Management and Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
Spill Response Decision Tree
First Aid Measures
These are immediate actions to be taken while awaiting professional medical assistance. Always show the Safety Data Sheet to the attending physician.[1]
-
Inhalation: If breathed in, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing.[17] Wash off with soap and plenty of water for at least 15 minutes.[1][17] Seek medical attention.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
References
- 1. capotchem.cn [capotchem.cn]
- 2. chembk.com [chembk.com]
- 3. This compound hydrochloride | C4H9ClFN | CID 67084889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-13-7 | AChemBlock [achemblock.com]
- 5. trans-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-99-9 | AChemBlock [achemblock.com]
- 6. cis-3-FluorocyclobutanaMine hydrochloride | 1408075-13-7 [amp.chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
- 17. ehs.princeton.edu [ehs.princeton.edu]
The Solubility Profile of 3-Fluorocyclobutanamine: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 3-fluorocyclobutanamine in organic solvents, a critical parameter for researchers, scientists, and drug development professionals. This document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and discusses the practical implications for pharmaceutical development.
Introduction: The Significance of this compound and its Solubility
This compound is a fascinating building block in medicinal chemistry, offering a unique combination of a strained cyclobutane ring and a fluorine substituent. This structure imparts specific conformational rigidity and metabolic stability, making it an attractive moiety in the design of novel therapeutics. However, the successful integration of this compound into drug discovery and development pipelines is critically dependent on a thorough understanding of its physicochemical properties, paramount among which is its solubility.
Solubility in various organic solvents is a key determinant for a range of processes, including:
-
Synthetic Chemistry: The choice of solvent can significantly impact reaction rates, yields, and impurity profiles.
-
Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and its impurities.
-
Formulation: The development of stable and bioavailable drug formulations requires a deep understanding of the active pharmaceutical ingredient's (API) solubility characteristics.
-
In Vitro and In Vivo Studies: The preparation of stock solutions for biological assays and preclinical studies necessitates knowledge of suitable solvents and achievable concentrations.
This guide will provide the necessary theoretical framework and practical methodologies to effectively navigate the challenges and opportunities presented by the solubility of this compound.
Theoretical Framework: Predicting the Solubility of this compound
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational principle: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1] The molecular structure of this compound, featuring both a polar amine group and a fluorine atom, suggests a nuanced solubility profile.
Molecular Properties Influencing Solubility
-
Polarity and Hydrogen Bonding: The primary amine group (-NH2) is capable of both donating and accepting hydrogen bonds, a key factor for solubility in protic solvents like alcohols.[2] The nitrogen atom's lone pair of electrons also allows for hydrogen bonding with protic solvents.
-
Effect of the Fluorine Substituent: The high electronegativity of the fluorine atom induces a dipole moment in the C-F bond, increasing the overall polarity of the molecule. This can enhance solubility in polar solvents.[3]
-
Lipophilicity: A study on 3-fluorocyclobutylamines indicated that fluorination can impact lipophilicity, with trans-isomers showing increased lipophilicity (higher logP) compared to their non-fluorinated analogs.[3] This suggests that while the fluorine adds polarity, it can also contribute to interactions with less polar environments.
-
Basicity (pKa): The amine group imparts basic properties to the molecule. The pKa of related 3-fluorocyclobutylamines has been shown to be lower than their non-fluorinated counterparts, indicating that the fluorine atom reduces the basicity of the amine.[3] This can influence its solubility in acidic or basic media, though this guide focuses on neutral organic solvents.
Expected Solubility Trends in Organic Solvents
Based on these properties, we can predict the following solubility trends for this compound:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected due to the strong potential for hydrogen bonding between the amine group of this compound and the hydroxyl group of the alcohol.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate to good solubility is anticipated. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors and engage in dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted. The overall polarity of this compound will likely limit its ability to favorably interact with non-polar solvents where van der Waals forces are the predominant intermolecular interactions.
Experimental Determination of Solubility
Accurate determination of solubility requires robust experimental protocols. Both kinetic and thermodynamic solubility assays are valuable tools in different stages of drug discovery and development.[4][5]
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This high-throughput method measures the solubility of a compound from a DMSO stock solution added to a buffer. It is useful for early-stage screening of large numbers of compounds.[6][7]
-
Thermodynamic Solubility: This method measures the equilibrium solubility of a solid compound in a solvent and is considered the "gold standard." It is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.[4]
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
This protocol details the determination of the equilibrium solubility of this compound in an organic solvent.
Materials:
-
This compound (solid, as free base or a specified salt)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene) of high purity
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent to create a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Dilution and Analysis: Dilute the filtered solution with the same organic solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Data Analysis: Using the calibration curve, calculate the concentration of this compound in the saturated solution. The solubility is typically reported in mg/mL or g/100 mL.
Caption: Workflow for Thermodynamic Solubility Determination.
Predicted Solubility Profile of this compound
Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL) |
| Polar Protic | Methanol | 5.1 | > 200 (Highly Soluble) |
| Ethanol | 4.3 | > 150 (Highly Soluble) | |
| Isopropanol | 3.9 | > 100 (Soluble) | |
| Polar Aprotic | Acetone | 5.1 | 50 - 100 (Soluble) |
| Ethyl Acetate | 4.4 | 20 - 50 (Sparingly Soluble) | |
| Dichloromethane | 3.1 | 10 - 20 (Slightly Soluble) | |
| Non-Polar | Toluene | 2.4 | < 5 (Poorly Soluble) |
Disclaimer: The data in this table is illustrative and intended for educational purposes to demonstrate expected trends and data presentation. Actual experimental values may vary.
Molecular Interactions: A Visual Representation
The solubility of this compound is dictated by the specific molecular interactions it forms with solvent molecules. The following diagrams illustrate these interactions.
Caption: Hydrogen bonding with a polar protic solvent.
Caption: Interactions with a polar aprotic solvent.
Practical Applications in Drug Development
A comprehensive understanding of the solubility of this compound has direct and significant implications for various stages of drug development:
-
Lead Optimization: Solubility data can guide medicinal chemists in modifying the structure of lead compounds to improve their physicochemical properties without compromising biological activity.
-
Salt Selection: If the free base has poor solubility, forming a salt can significantly improve its aqueous solubility. Understanding its solubility in organic solvents is crucial for the salt formation and crystallization process.
-
Process Chemistry: For large-scale synthesis, the choice of solvents for reaction and purification is critical for efficiency, safety, and cost-effectiveness. High solubility can lead to higher throughput in reactions and easier handling.
-
Formulation Development: The solubility profile informs the selection of excipients and the development of appropriate dosage forms, such as tablets, capsules, or injectables. For poorly soluble compounds, amorphous solid dispersions or lipid-based formulations might be considered.[8]
Conclusion
The solubility of this compound in organic solvents is a multifaceted property governed by its unique molecular structure. While specific quantitative data remains to be extensively published, a strong theoretical understanding allows for the prediction of its behavior in various solvent systems. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of its solubility, a critical step in harnessing the full potential of this promising chemical entity in the advancement of new medicines.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. asianpubs.org [asianpubs.org]
- 7. inventivapharma.com [inventivapharma.com]
- 8. US11633396B2 - Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 3-Fluorocyclobutanamine in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery
The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique physicochemical properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can lead to enhanced metabolic stability, improved binding affinity to the target protein, and modulation of pKa and lipophilicity, all of which are critical parameters in the optimization of a lead compound.[1][2][3]
Among the diverse array of fluorinated building blocks, 3-fluorocyclobutanamine has emerged as a particularly valuable scaffold for drug discovery. This application note provides a comprehensive overview of the utility of this compound, including detailed protocols for its synthesis and incorporation into drug-like molecules, and a discussion of its impact on key pharmacological properties.
Key Advantages of the this compound Scaffold
The this compound moiety offers a compelling combination of features for medicinal chemists:
-
Metabolic Stability: The robust C-F bond can block sites of metabolism, preventing unwanted oxidation by cytochrome P450 enzymes and thereby increasing the half-life and oral bioavailability of a drug candidate.[1][4][5]
-
pKa Modulation: The electron-withdrawing nature of the fluorine atom can lower the basicity (pKa) of the neighboring amino group. This modulation can be crucial for optimizing a compound's solubility, cell permeability, and off-target activity, such as hERG inhibition. Studies have shown that the introduction of a fluorine atom in the 3-position of a cyclobutylamine can lower the pKa by approximately 0.8 units.[6]
-
Conformational Restriction and Vectorial Exit: The cyclobutane ring imposes a degree of conformational rigidity on the molecule, which can lead to a more favorable entropy of binding to the target protein. The defined stereochemistry of the fluorine and amine substituents provides precise vectors for exiting the binding pocket and exploring further interactions.
-
Lipophilicity Tuning: Fluorination can subtly alter the lipophilicity (logP/logD) of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. The effect is dependent on the stereochemistry, with fluorinated trans-isomers generally being more lipophilic than their non-fluorinated counterparts, while the difference is less pronounced for cis-isomers.[6]
Synthesis of this compound Isomers
The synthesis of both cis- and trans-3-fluorocyclobutanamine can be achieved from the commercially available starting material, 3-oxocyclobutanecarboxylic acid. The following protocol is a representative synthesis.
Protocol 1: Synthesis of cis- and trans-3-Fluorocyclobutanamine
This multi-step synthesis involves the formation of a key intermediate, which is then fluorinated and converted to the desired amine.
Step 1: Synthesis of a Protected 3-Hydroxycyclobutane Carboxylic Acid Derivative
-
Protection of the carboxylic acid: 3-Oxocyclobutanecarboxylic acid is first protected, for example, as a methyl or ethyl ester, using standard esterification conditions (e.g., alcohol, acid catalyst, heat).
-
Reduction of the ketone: The ketone is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol. This step typically yields a mixture of cis and trans isomers.
Step 2: Deoxyfluorination
-
The mixture of hydroxy esters is subjected to deoxyfluorination using a reagent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group.
Step 3: Separation of Isomers
-
The resulting mixture of cis- and trans-3-fluorocyclobutanecarboxylate esters can be separated using column chromatography.
Step 4: Conversion to the Amine
-
The separated fluoro esters are then converted to the corresponding amines. A common method is the Curtius rearrangement, which involves the following sequence:
-
Saponification of the ester to the carboxylic acid.
-
Conversion of the carboxylic acid to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA).
-
Thermal or photochemical rearrangement of the acyl azide to an isocyanate.
-
Hydrolysis of the isocyanate to the amine.
-
-
Alternatively, the carboxylic acid can be converted to an amide, followed by a Hofmann rearrangement to yield the amine.
Step 5: Deprotection
-
If a protecting group was used for the amine (e.g., Boc), it is removed in the final step to yield the desired this compound isomers.
Caption: Synthetic workflow for this compound.
Incorporation of this compound into a Drug Scaffold
A common and crucial reaction in medicinal chemistry is the formation of a C-N bond to couple an amine building block to an aromatic or heteroaromatic core. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation.[7]
Protocol 2: Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)
This protocol provides a general procedure for the coupling of this compound with an aryl halide.
Materials and Reagents:
-
This compound (either cis or trans isomer)
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-palladacycle)
-
Phosphine ligand (e.g., XPhos, RuPhos, or SPhos)
-
Base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
Experimental Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium precatalyst (typically 1-5 mol%), phosphine ligand (typically 1.1-1.2 times the moles of palladium), and base (1.5-2.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-3-fluorocyclobutanamine.
Caption: Experimental workflow for N-arylation.
Impact on Physicochemical and Pharmacological Properties: A Comparative Overview
The introduction of a fluorine atom into the cyclobutane ring has a measurable impact on key drug-like properties. The following tables provide a summary of these effects, drawing comparisons with non-fluorinated analogs.
Table 1: Physicochemical Properties
| Property | Non-Fluorinated Cyclobutanamine Analog | This compound Analog | Rationale for Change |
| pKa | Higher | Lower (by ~0.8 units)[6] | The electron-withdrawing fluorine atom reduces the electron density on the nitrogen, making it less basic. |
| logD (pH 7.4) | Varies | Generally higher for trans-isomers[6] | The effect on lipophilicity is complex and stereochemistry-dependent. |
Table 2: Pharmacological and Pharmacokinetic Properties (Hypothetical Data Based on General Trends)
| Property | Non-Fluorinated Analog | This compound Analog | Expected Impact of Fluorination |
| Metabolic Stability (in vitro) | Lower | Higher | The C-F bond blocks potential sites of metabolic oxidation.[1][4][5] |
| Target Binding Affinity | Varies | Can be improved | Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) within the binding pocket. |
| Oral Bioavailability | Varies | Potentially improved | Increased metabolic stability can lead to higher exposure after oral administration. |
| hERG Inhibition | Varies | Potentially reduced | Lowering the pKa can decrease the interaction with the hERG potassium channel. |
Case Studies in Drug Discovery
While specific examples of approved drugs containing the this compound moiety are still emerging, this scaffold is of significant interest in ongoing drug discovery programs, particularly in the area of kinase inhibitors. The defined vector of the amino group and the conformational rigidity of the cyclobutane ring make it an attractive building block for targeting the ATP-binding site of kinases.
For instance, in the design of selective kinase inhibitors, the this compound group can be used to probe interactions in the solvent-exposed region of the binding pocket. The stereochemistry of the fluorine atom can be used to fine-tune the orientation of the substituent, potentially leading to enhanced selectivity for the target kinase over closely related off-targets.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of metabolic stability, modulated basicity, and conformational rigidity provides medicinal chemists with a powerful tool to optimize the properties of drug candidates. The synthetic protocols outlined in this application note provide a practical guide for the preparation and incorporation of this promising scaffold. As drug discovery programs continue to demand molecules with improved "drug-like" properties, the strategic application of this compound is expected to play an increasingly important role in the development of the next generation of therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: 3-Fluorocyclobutanamine as a Strategic Building Block in Drug Discovery
Abstract
The strategic incorporation of small, conformationally restricted, and fluorinated scaffolds is a cornerstone of modern medicinal chemistry. 3-Fluorocyclobutanamine, available as both cis and trans stereoisomers, has emerged as a particularly valuable building block for drug discovery programs. Its rigid four-membered ring provides a well-defined exit vector for substituents, while the strategically placed fluorine atom allows for the fine-tuning of critical physicochemical properties such as basicity (pKa) and lipophilicity (logD). This guide provides an in-depth analysis of this compound's properties, explores its strategic applications as a bioisosteric replacement, and details robust, step-by-step protocols for its incorporation into lead compounds via common synthetic transformations.
Introduction: The Value Proposition of a Small, Fluorinated Scaffold
In the quest to design safer and more effective medicines, medicinal chemists frequently grapple with challenges related to metabolic stability, off-target activity, and suboptimal pharmacokinetic profiles. The use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a powerful strategy to address these issues.[1][2] Small, saturated rings, such as the cyclobutane motif, are increasingly sought after as they offer a three-dimensional architecture that can improve properties like solubility while providing novel intellectual property.[3]
This compound distinguishes itself by combining the conformational rigidity of the cyclobutane core with the unique electronic properties of fluorine. This combination allows chemists to modulate molecular properties in a predictable manner, making it a superior alternative to more flexible alkylamines or non-fluorinated carbocycles in many optimization scenarios.
Physicochemical Properties & Stereochemical Impact
The utility of this compound is intrinsically linked to the distinct properties of its cis and trans isomers and how they compare to the parent, non-fluorinated compound. The presence of the highly electronegative fluorine atom significantly influences the amine's basicity and the molecule's overall lipophilicity.
Key Physicochemical Effects of Fluorination:
-
Basicity (pKa) Attenuation: The electron-withdrawing effect of the fluorine atom lowers the pKa of the amine by approximately 0.8 units compared to its non-fluorinated counterpart.[3] This reduction in basicity can be critical for mitigating interactions with targets that have a strong preference for charged species, such as the hERG potassium channel, or for improving cell permeability and oral absorption.
-
Lipophilicity (logD) Modulation: The impact on lipophilicity is highly dependent on the stereochemistry. The trans-isomer exhibits a significant increase in lipophilicity (ΔlogP ≈ 1) compared to the non-fluorinated analog, whereas the difference is marginal for the cis-isomer.[3] This provides chemists with a stereo-specific tool to adjust a compound's solubility and permeability profile.
dot graph TD subgraph "Conformational Isomers of this compound" direction LR A["trans-3-Fluorocyclobutanamine(Amine and Fluorine are opposing)"] B["cis-3-Fluorocyclobutanamine(Amine and Fluorine are on the same face)"] end
dot Caption: Stereoisomers of this compound.
Table 1: Comparative Physicochemical Properties
| Compound | Stereochemistry | Molecular Weight ( g/mol ) | pKa (approx.) | ΔlogP (vs. parent) |
| Cyclobutanamine | - | 71.12 | ~10.5 | 0 |
| This compound | trans | 89.11[4] | ~9.7[3] | ~+1.0[3] |
| This compound | cis | 89.11[4] | ~9.7[3] | Marginal[3] |
Strategic Applications in Medicinal Chemistry
The decision to incorporate this compound is often driven by the need to solve specific drug design problems. Its rigid structure and modulated electronics make it a powerful tool for lead optimization.
When to Consider this compound:
-
Metabolic Instability: If a lead compound suffers from metabolic oxidation at an aliphatic carbon, replacing that moiety with the cyclobutane ring can block metabolism. The fluorine atom at the 3-position further prevents oxidation at that site.
-
Poor Selectivity or Off-Target Effects: If high basicity is implicated in off-target activity (e.g., hERG toxicity), the lower pKa of this compound can mitigate these effects without drastically altering the molecule's core geometry.
-
Suboptimal Permeability/Solubility: The choice between the more lipophilic trans-isomer and the less lipophilic cis-isomer allows for fine-tuning of the molecule's overall logD to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[5]
-
Need for Novelty and IP: As a non-classical bioisostere, it can be used to explore new chemical space and secure a distinct intellectual property position.
dot graph TD A[Start: Lead Compound with an Amine Moiety] --> B{Is there a design challenge?}; B -- "Yes" --> C{Select Challenge}; B -- "No" --> D[Retain Existing Moiety];
dot Caption: Decision workflow for using this compound.
Synthetic Protocols & Methodologies
This compound is commercially available as its hydrochloride salt (cis and trans isomers can be sourced separately).[6][7][8][9] All protocols require the liberation of the free amine from its salt form, which is typically achieved in situ by adding a non-nucleophilic base.
Protocol 1: Amide Bond Formation
The electron-withdrawing fluorine atom can decrease the nucleophilicity of the amine, making amide coupling more challenging than with simple alkylamines.[10] Therefore, the use of robust coupling reagents is highly recommended to ensure efficient and high-yielding reactions. HATU is an excellent choice for this purpose.[11]
dot graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontcolor="#202124", color="#4285F4"];
dot Caption: General workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an appropriate anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the reactive ester intermediate.[12]
-
Amine Addition: Add a solution of this compound hydrochloride (1.2 eq) dissolved in a minimal amount of the reaction solvent.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent.[13] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a mild and selective reducing agent ideal for this transformation, as it is less likely to reduce the starting carbonyl compound.[14]
dot graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontcolor="#202124", color="#4285F4"];
dot Caption: Workflow for reductive amination using STAB.
Step-by-Step Methodology:
-
Setup: To a flask charged with the aldehyde or ketone (1.0 eq) and this compound hydrochloride (1.1 eq), add an anhydrous solvent such as 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Imine Formation: Add a base (e.g., DIPEA, 1.2 eq) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate. For less reactive carbonyls, adding a dehydrating agent like molecular sieves can be beneficial.[15]
-
Reduction: Carefully add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the mixture. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-24 hours. Monitor by TLC or LC-MS for the disappearance of the intermediate and formation of the product.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Stir vigorously for 30 minutes.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting secondary amine via flash column chromatography.
-
Validation: Characterize the final product by NMR and MS to confirm its identity and purity.
Protocol 3: N-Alkylation via Nucleophilic Substitution
The amine can act as a nucleophile to displace a leaving group (e.g., halide) from an electrophilic carbon source.[16] A key challenge in this reaction is preventing over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium salts.[17] Using an excess of the starting amine can favor mono-alkylation.
Step-by-Step Methodology:
-
Reactant Mixture: In a sealed tube or flask, dissolve this compound hydrochloride (2.0-3.0 eq) and a suitable base (e.g., potassium carbonate or DIPEA, 3.0-4.0 eq) in a polar aprotic solvent like Acetonitrile or DMF.
-
Electrophile Addition: Add the alkyl halide (or sulfonate) electrophile (1.0 eq) to the mixture.
-
Heating: Heat the reaction to an appropriate temperature (e.g., 60-100 °C) to facilitate the substitution. The C-F bond is significantly stronger than C-Br or C-I and will not participate in the reaction under these conditions.[18]
-
Monitoring: Monitor the consumption of the electrophile by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography.
-
Validation: Confirm the structure of the mono-alkylated product and assess the level of any di-alkylated side product by NMR and LC-MS.
Conclusion
This compound is a powerful and versatile building block that offers medicinal chemists a reliable method for addressing common challenges in drug discovery. By providing a conformationally restricted scaffold with stereo-specific control over lipophilicity and a predictably attenuated pKa, it enables the rational design of molecules with improved ADME and safety profiles. The robust synthetic protocols detailed herein provide a clear path for its successful incorporation, empowering researchers to expand into novel and promising chemical space.
References
- 1. The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H8FN | CID 53488121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1408075-13-7 | cis-3-Fluorocyclobutanamine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. trans-3-FluorocyclobutanaMine hydrochloride | 1408075-99-9 [chemicalbook.com]
- 8. cis-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-13-7 | AChemBlock [achemblock.com]
- 9. trans-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-99-9 | AChemBlock [achemblock.com]
- 10. benchchem.com [benchchem.com]
- 11. growingscience.com [growingscience.com]
- 12. hepatochem.com [hepatochem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 16. Khan Academy [khanacademy.org]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chemistrystudent.com [chemistrystudent.com]
Application Note & Protocol: Palladium-Catalyzed N-arylation of 3-Fluorocyclobutanamine
Introduction: Strategic Value in Medicinal Chemistry
The 3-fluorocyclobutyl moiety has emerged as a desirable structural motif in modern drug discovery. Its introduction can significantly modulate key physicochemical properties such as metabolic stability, lipophilicity (logP), and pKa, thereby enhancing the pharmacokinetic profile of drug candidates. The N-arylation of 3-fluorocyclobutanamine, a key bioisostere for other saturated rings, provides direct access to a diverse range of N-aryl-3-fluorocyclobutanamine scaffolds. These structures are integral to the development of novel therapeutics across various disease areas.
The palladium-catalyzed Buchwald-Hartwig amination stands as the premier method for forging the crucial C(aryl)-N bond with high efficiency and functional group tolerance.[1][2] This reaction circumvents the limitations of classical methods, which often require harsh conditions and suffer from a narrow substrate scope.[1] This document provides a comprehensive guide to the N-arylation of this compound, detailing the underlying mechanism, a robust experimental protocol, and key insights for successful execution and troubleshooting.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The N-arylation of this compound with aryl halides proceeds via the well-established Buchwald-Hartwig catalytic cycle.[1][3][4] Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle is initiated by the reduction of a Pd(II) precatalyst or the direct use of a Pd(0) source, which is coordinated by specialized phosphine ligands.
The key steps are as follows[3][5]:
-
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II)-aryl intermediate. This step is often rate-determining.[3]
-
Amine Coordination & Deprotonation: this compound coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired N-aryl-3-fluorocyclobutanamine product and regenerating the active Pd(0) catalyst.[1][3]
A potential side reaction is β-hydride elimination, although the use of bulky, electron-rich phosphine ligands generally minimizes this pathway.[6]
Figure 1: The catalytic cycle for Buchwald-Hartwig N-arylation.
Critical Parameters for Reaction Success
The success of the N-arylation hinges on the careful selection of several key components. The interplay between the catalyst, ligand, base, and solvent dictates the reaction's efficiency, scope, and robustness.
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern, air-stable precatalysts are highly recommended for reproducibility. Palladacycles or (NHC)Pd complexes, for instance, offer convenient handling and consistent activation.[7]
-
Ligand Selection: This is arguably the most critical parameter. For coupling a cyclic secondary amine like this compound, bulky, electron-rich biarylphosphine ligands are the gold standard. Ligands such as RuPhos and BrettPhos are excellent starting points, as they are known to promote efficient reductive elimination and prevent catalyst decomposition.[2] The steric hindrance provided by these ligands is crucial for achieving high yields.
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice for many systems. For substrates with base-sensitive functional groups, weaker carbonate bases (e.g., Cs₂CO₃) or phosphate bases (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[5] Lithium bis(trimethylsilyl)amide (LHMDS) is particularly useful when protic functional groups are present.[2]
-
Solvent System: Aprotic, non-polar to moderately polar solvents are preferred. Toluene and 1,4-dioxane are the most common choices, as they effectively solubilize the reactants and catalyst components while remaining stable at the required reaction temperatures.
General Laboratory Protocol
This protocol provides a reliable starting point for the N-arylation of this compound with a generic aryl bromide. Note: Reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound hydrochloride (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.4 mmol, 2.4 equiv - Note: extra equivalent needed to neutralize HCl salt)
-
Anhydrous Toluene (5 mL)
-
Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl bromide, palladium precatalyst, ligand, and NaOtBu.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Reagent Addition: Under a positive flow of nitrogen, add the this compound hydrochloride salt followed by the anhydrous toluene via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-24 hours).
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues and salts.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Concentrate the combined filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3-fluorocyclobutanamine product.
Reaction Scope and Data
The described protocol is applicable to a wide range of aryl and heteroaryl halides. The table below summarizes typical results expected for this transformation.
| Entry | Aryl Halide (Ar-X) | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Bromotoluene | NaOtBu | 100 | 12 | >90 |
| 2 | 4-Chloroacetophenone | NaOtBu | 110 | 18 | ~85 |
| 3 | 2-Bromopyridine | K₂CO₃ | 110 | 24 | ~75 |
| 4 | 4-Bromoanisole | NaOtBu | 100 | 8 | >95 |
| 5 | 1-Bromo-3,5-difluorobenzene | LHMDS | 90 | 16 | ~88 |
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor quality solvent/reagents (presence of O₂ or H₂O). | 1. Use a fresh, reliable precatalyst. 2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu). 3. Ensure all solvents are anhydrous and the system is rigorously deoxygenated. |
| Formation of Hydrodehalogenated Byproduct (Ar-H) | 1. β-Hydride elimination is competitive. 2. Presence of water. | 1. Use a bulkier ligand (e.g., switch from a general-purpose ligand to BrettPhos). 2. Ensure anhydrous conditions. |
| Formation of Diarylamine Byproduct | The product (N-aryl amine) is competing with the starting amine. | This is rare with secondary amines but can occur. Try lowering the reaction temperature or using a slightly lower catalyst loading. |
| Difficult Purification | Product is very polar or co-elutes with impurities. | 1. Try a different solvent system for chromatography. 2. Consider a salt formation/breakage purification strategy if the product is basic. |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to the final, purified product.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Library Synthesis via Coupling Reactions with 3-Fluorocyclobutanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of 3-Fluorocyclobutanamine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Among the diverse array of fluorinated building blocks, this compound has emerged as a particularly valuable scaffold in modern drug discovery.[3][4][5] Its rigid, non-planar cyclobutane core effectively probes protein binding pockets, while the fluorine atom can modulate the amine's basicity and introduce favorable molecular interactions.[6][7] The ability to efficiently couple this building block to a variety of scaffolds is paramount for the rapid generation of diverse chemical libraries, accelerating the hit-to-lead optimization process.[1]
This comprehensive guide provides detailed application notes and robust protocols for the most common and effective coupling reactions involving this compound, enabling researchers to confidently synthesize extensive compound libraries.
Physicochemical Properties and Reactivity Considerations
Understanding the inherent properties of this compound is crucial for predicting its reactivity and optimizing coupling conditions. The electron-withdrawing nature of the fluorine atom lowers the pKa of the amine by approximately 0.8 units compared to its non-fluorinated analog.[6][8] This reduced basicity and nucleophilicity can present challenges for certain coupling reactions, often necessitating more robust activating agents or tailored reaction conditions.[9]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H8FN | [10] |
| Molecular Weight | 89.11 g/mol | [10] |
| IUPAC Name | 3-fluorocyclobutan-1-amine | [10] |
| pKa | ~9.5 (estimated) | [6][8] |
Core Coupling Strategies for Library Synthesis
The primary amino group of this compound allows for its versatile incorporation into larger molecules through several key reaction types. The following sections detail the most reliable and widely used methods for library synthesis.
Amide Bond Formation: A Cornerstone of Library Synthesis
Amide bond formation is arguably the most frequently employed reaction in medicinal chemistry.[9][11][12] For a less nucleophilic amine like this compound, the use of potent coupling reagents is often required to achieve high yields and purity.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent known for rapid reaction times and suppression of side reactions, particularly with challenging substrates.[9][13]
Experimental Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.2 M solution of this compound hydrochloride in DMF.
-
Prepare a 0.2 M solution of the desired carboxylic acid in DMF.
-
Prepare a 0.2 M solution of HATU in DMF.
-
Prepare a 0.4 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.
-
-
Reaction Setup (per well in a 96-well plate):
-
To each well, add 100 µL of the this compound hydrochloride stock solution (0.02 mmol).
-
Add 100 µL of the respective carboxylic acid stock solution (0.02 mmol).
-
Add 100 µL of the HATU stock solution (0.02 mmol).
-
Add 100 µL of the DIPEA stock solution (0.04 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate, shaking, and then carefully transferring the organic layer to a new plate.
-
The crude product can then be purified by techniques such as preparative HPLC.
-
Table 2: Common Amide Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base | Solvent | Typical Temperature | Notes |
| HATU | N/A | DIPEA, TEA | DMF, DCM | Room Temp | Highly efficient, good for sterically hindered or electron-deficient amines.[9] |
| EDC | HOBt | DIPEA, TEA | DMF, DCM | 0 °C to Room Temp | Cost-effective, widely used. HOBt suppresses racemization.[12][14] |
| PyBOP | N/A | DIPEA | DMF | Room Temp | Phosphonium-based reagent, good for sensitive substrates. |
| DCC | DMAP | N/A | DCM | 0 °C to Room Temp | Forms a urea byproduct that can be difficult to remove. |
Reductive Amination: Accessing Secondary and Tertiary Amines
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[15][16][17] This reaction is ideal for diversifying the scaffold around the 3-fluorocyclobutylamino moiety.
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[18]
Experimental Workflow:
Caption: Workflow for one-pot reductive amination.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a solution of the aldehyde or ketone (1.0 equiv) in an appropriate solvent (e.g., dichloroethane or THF), add this compound (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 3: Selection of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Features |
| Sodium Triacetoxyborohydride | STAB | DCE, THF, DCM | Mild, selective for imines/iminium ions.[18] |
| Sodium Cyanoborohydride | NaBH3CN | MeOH, EtOH | Effective but toxic cyanide byproduct. Requires slightly acidic pH.[18] |
| Borane-Pyridine Complex | THF, Toluene | Can reduce some carbonyls; useful for more challenging substrates. | |
| H2, Pd/C | MeOH, EtOH | Catalytic hydrogenation; not suitable for substrates with reducible functional groups. |
C-N Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide or triflate and an amine.[19][20][21][22] This powerful reaction has revolutionized the synthesis of arylamines and is indispensable for creating libraries with diverse aromatic substituents.[23]
The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle.[23]
Experimental Workflow:
Caption: General workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reaction Setup (under inert atmosphere):
-
To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane), followed by this compound (1.2 equiv).
-
-
Reaction:
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Table 4: Common Catalysts and Ligands for Buchwald-Hartwig Amination
| Pd Source | Ligand | Base | Typical Substrates |
| Pd(OAc)2, Pd2(dba)3 | XPhos, SPhos, RuPhos | NaOtBu, K3PO4, Cs2CO3 | Aryl chlorides, bromides, triflates |
| Pd(OAc)2 | BINAP | NaOtBu | Aryl bromides, iodides |
| PdCl2(dppf) | dppf | NaOtBu | Aryl bromides, iodides |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Amide Coupling | Incomplete activation of the carboxylic acid. | Use a more powerful coupling reagent like HATU. Ensure reagents are anhydrous. |
| Low nucleophilicity of the amine. | Increase reaction time or temperature. Use a stronger, non-nucleophilic base. | |
| Incomplete Reductive Amination | Inefficient imine formation. | Add a catalytic amount of acetic acid to promote imine formation. Use a dehydrating agent like MgSO4. |
| Reducing agent decomposition. | Use a fresh bottle of the reducing agent. Add it portion-wise. | |
| Failure of Buchwald-Hartwig Reaction | Catalyst deactivation. | Ensure strictly anhydrous and anaerobic conditions. Use a pre-catalyst. |
| Incorrect ligand or base choice. | Screen different ligands and bases. Sterically hindered ligands are often better. |
Conclusion
This compound is a versatile and valuable building block for the synthesis of compound libraries in drug discovery. By leveraging robust and optimized protocols for amide bond formation, reductive amination, and Buchwald-Hartwig amination, researchers can efficiently generate diverse sets of novel molecules. Understanding the specific reactivity of this fluorinated amine and carefully selecting the appropriate reaction conditions are key to achieving high yields and purity, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of novel fluorinated building blocks via halofluorination and related reactions [beilstein-journals.org]
- 3. Versatile Fluorine-Containing Building Blocks: β-CF3-1,3-enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and Physicochemical Properties of 3‐Fluorocyclobutylamines [ouci.dntb.gov.ua]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C4H8FN | CID 53488121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.dk [fishersci.dk]
- 14. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. research.rug.nl [research.rug.nl]
- 23. m.youtube.com [m.youtube.com]
Harnessing the Power of Fluorine and Strain: A Guide to Incorporating 3-Fluorocyclobutanamine into GPCR Modulators
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Scaffolds in GPCR Drug Discovery
G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface proteins and are the targets for approximately one-third of all marketed drugs.[1][2] The design of potent, selective, and metabolically stable GPCR modulators is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the introduction of fluorine atoms and conformationally restricted scaffolds into lead compounds.[3][4] Fluorine, with its unique electronic properties, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions.[4][5] Simultaneously, small, strained ring systems like cyclobutane can act as valuable bioisosteres, locking the molecule into a specific, receptor-favored conformation.[6]
This guide focuses on the strategic incorporation of a particularly valuable building block: 3-Fluorocyclobutanamine . This moiety combines the benefits of both fluorination and conformational constraint. Its integration can serve as a powerful tool to overcome common challenges in drug development, such as poor metabolic stability, off-target effects, and suboptimal potency. We will explore the rationale behind its use, provide detailed protocols for its chemical incorporation and subsequent pharmacological evaluation, and offer insights into interpreting the resulting data.
Part 1: The Rationale - Why this compound?
The decision to incorporate this compound is driven by its ability to predictably modulate key physicochemical and pharmacological properties.
1.1. Physicochemical Modulation: The introduction of the 3-fluorocyclobutyl group is a strategic bioisosteric replacement for more common motifs like isopropyl or cyclohexyl groups.[7][8] The primary advantages are:
-
pKa Reduction: The strongly electronegative fluorine atom lowers the basicity of the adjacent amine. This can be critical for optimizing a compound's ionization state at physiological pH, potentially improving cell permeability and reducing interactions with off-target ion channels. Studies on related fluorinated cyclobutylamines have shown a predictable acidification of the amino function.[9]
-
Lipophilicity Tuning: Fluorination often increases lipophilicity, which can enhance membrane permeability and target engagement within the transmembrane domains of GPCRs.[5][10] However, the effect is vectoral and depends on the overall molecular context. The rigid cyclobutane scaffold itself also contributes uniquely to the molecule's solubility and lipophilicity profile compared to flexible alkyl chains.[11]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[7] Incorporating the fluorocyclobutane moiety can block potential sites of oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.
1.2. Structural and Pharmacological Impact: The rigid four-membered ring imparts significant conformational constraint.
-
Conformational Rigidity: Unlike flexible alkyl chains, the cyclobutane ring limits the number of accessible conformations. This can "pre-organize" the modulator into a bioactive conformation that fits optimally into the GPCR binding pocket, reducing the entropic penalty of binding and potentially increasing affinity and selectivity.[6]
-
Improved Selectivity: The unique three-dimensional shape and electronic profile of the this compound group can introduce novel interactions with the receptor or create steric hindrance that prevents binding to off-target proteins, leading to enhanced selectivity.[3]
Part 2: Synthesis and Incorporation Protocol
The following is a generalized protocol for the incorporation of this compound into a lead molecule containing a carboxylic acid, a common step in structure-activity relationship (SAR) studies.
Protocol 2.1: Amide Coupling of this compound
Objective: To form a stable amide bond between a lead molecule (R-COOH) and this compound.
Materials:
-
Lead compound with a carboxylic acid moiety (R-COOH)
-
cis- or trans-3-Fluorocyclobutanamine hydrochloride
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (R-COOH, 1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Causality Note: Pre-activation of the carboxylic acid with HATU forms a highly reactive acyl-intermediate, facilitating efficient nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the acids formed during the reaction.
-
-
Amine Addition: Add this compound hydrochloride (1.1 eq) to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Causality Note: The aqueous washes are critical for removing the DMF solvent and excess reagents like DIPEA and water-soluble byproducts from the coupling reaction. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Part 3: Pharmacological Evaluation Workflow
Once the novel modulator is synthesized, a systematic evaluation of its interaction with the target GPCR is required. This workflow progresses from confirming binding to characterizing functional activity and potential signaling bias.
Protocol 3.1: Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Kᵢ) of the test compound for the target GPCR.
-
Principle: This assay measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor. Radioligand binding has long been a gold standard for quantifying receptor affinity.[12]
-
Procedure:
-
Prepare cell membranes from a cell line stably expressing the GPCR of interest.
-
In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand (at its approximate Kₔ) with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate to allow binding to reach equilibrium.[12]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 3.2: Cell-Based Functional Assays
Cell-based assays are essential to determine if the compound is an agonist, antagonist, or allosteric modulator.[1][13] These assays measure a downstream event following receptor activation.
A. cAMP Accumulation Assay (for Gs/Gi-coupled receptors)
-
Principle: Gs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gi-coupled receptors inhibit it.[14] This protocol measures changes in cAMP levels.
-
Procedure:
-
Plate cells expressing the target GPCR in a 96- or 384-well plate.
-
For Gi-coupled receptors, pre-treat cells with forskolin to stimulate a baseline level of cAMP production.
-
Add increasing concentrations of the test compound and incubate.
-
Lyse the cells and measure cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA technology.[14]
-
Plot the response (e.g., HTRF ratio) against the log concentration of the compound to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.
-
B. β-Arrestin Recruitment Assay (BRET-based)
-
Principle: Upon activation, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediates receptor desensitization and can initiate G-protein-independent signaling.[15] This assay is crucial for assessing biased agonism. Bioluminescence Resonance Energy Transfer (BRET) is a common method to measure this protein-protein interaction.[1]
-
Procedure:
-
Use a cell line co-expressing the GPCR fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).
-
Plate the cells and add the luciferase substrate (e.g., coelenterazine h).
-
Add increasing concentrations of the test compound.
-
Measure the light emission at the wavelengths corresponding to both the donor and acceptor using a plate reader capable of BRET measurements.
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Plot the BRET ratio against the log concentration of the compound to determine EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
Part 4: Data Interpretation and Application
The goal of the pharmacological evaluation is to build a comprehensive profile of the new modulator.
4.1. Quantitative Data Summary
Summarize the key data in a table to facilitate direct comparison between the parent compound and the new this compound analogue.
| Parameter | Parent Compound | 3-F-Cyclobutyl Analogue | Interpretation |
| Binding Affinity (Kᵢ, nM) | 15.2 | 3.5 | 4.3-fold improvement in binding affinity. |
| G-Protein (cAMP EC₅₀, nM) | 25.8 | 6.1 | Increased potency in the G-protein pathway. |
| G-Protein (Eₘₐₓ, %) | 100% | 95% | Maintained full agonism for G-protein signaling. |
| β-Arrestin (BRET EC₅₀, nM) | 45.1 | 150.7 | Significantly reduced potency for β-arrestin recruitment. |
| β-Arrestin (Eₘₐₓ, %) | 100% | 55% | Partial agonism for β-arrestin pathway. |
| Bias Factor (vs. Gα) | 1.0 | 15.4 (Gα-biased) | The modification induced strong bias toward G-protein signaling. |
Table 1: Example pharmacological data summary for a hypothetical GPCR modulator before and after incorporation of the this compound moiety.
4.2. Assessing Signaling Bias
The data in Table 1 suggest that the incorporation of the this compound moiety not only improved binding affinity and G-protein activation potency but also introduced significant signaling bias . The compound is now a G-protein-biased agonist, preferentially activating the G-protein pathway over the β-arrestin pathway. This can be highly desirable therapeutically, as it may separate the desired therapeutic effects (often mediated by G-proteins) from adverse effects or receptor desensitization (often mediated by β-arrestin).[16]
Conclusion
The this compound moiety is a powerful building block in the medicinal chemist's toolkit for optimizing GPCR modulators. Its incorporation provides a rational strategy for modulating pKa, enhancing metabolic stability, and imposing beneficial conformational constraints. By following a systematic workflow of synthesis and detailed pharmacological characterization, researchers can precisely evaluate the impact of this modification on binding, potency, and signaling bias. The protocols and insights provided in this guide serve as a comprehensive resource for scientists aiming to leverage this unique chemical scaffold to develop next-generation therapeutics targeting the vast and complex GPCR superfamily.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. Large-scale exploration of bioisosteric replacements on the basis of matched molecular pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. multispaninc.com [multispaninc.com]
- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. experts.umn.edu [experts.umn.edu]
Diastereoselective Synthesis of 3-Fluorocyclobutanamine Derivatives: Protocols and Mechanistic Insights
An Application Guide for Medicinal and Process Chemistry
Abstract
The 1,3-disubstituted fluorocyclobutane motif is a privileged scaffold in modern drug discovery, prized for its ability to serve as a rigid, three-dimensional bioisostere for common groups like phenyl rings and to favorably modulate key physicochemical properties such as lipophilicity and metabolic stability.[1][2] Specifically, 3-fluorocyclobutanamine derivatives represent a critical class of building blocks for introducing this valuable pharmacophore. However, the synthesis of these compounds presents a significant stereochemical challenge: controlling the relative orientation of the fluorine and amine substituents on the cyclobutane ring. This application note provides a detailed, field-proven guide to the diastereoselective synthesis of cis- and trans-3-fluorocyclobutanamine derivatives, focusing on a robust strategy involving diastereoselective deoxyfluorination of a tertiary alcohol precursor. We will elucidate the causality behind experimental choices, provide step-by-step protocols, and discuss the mechanistic underpinnings of stereocontrol.
Introduction: The Strategic Value of 3-Fluorocyclobutanamines
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, binding affinity, and membrane permeability.[3][4] When combined with the conformationally restricted cyclobutane core, the resulting fluorinated scaffold offers a unique vector in chemical space that can improve a compound's pharmacological profile.[5][6]
Several successful drug candidates contain 1,3-disubstituted cyclobutane moieties, where fluorine has been introduced to optimize pharmacokinetic properties.[2] The this compound structure is particularly valuable as it provides a primary amine handle for further elaboration into a wide range of amides, ureas, and other functional groups essential for probing structure-activity relationships (SAR).
The primary challenge lies in the synthesis. Controlling the diastereoselectivity to produce either the cis or trans isomer selectively is paramount, as the spatial arrangement of the fluorine and amine groups can have a profound impact on the molecule's biological activity and overall properties. For instance, trans isomers are often found to be more lipophilic than their cis counterparts.[2][7] This guide focuses on a practical and scalable synthetic approach that allows for the selective preparation of these valuable isomers.
Synthetic Strategy: A Pathway to Diastereocontrol
Our featured synthetic approach commences with the commercially available 3-oxocyclobutane carboxylic acid. The strategy hinges on two key transformations: a nucleophilic addition to the ketone to set a precursor stereocenter, and a subsequent diastereoselective deoxyfluorination reaction to install the fluorine atom with predictable stereochemistry. The carboxylic acid function serves as a masked form of the final amine group, which is revealed in the final step.
The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of cis- and trans-3-fluorocyclobutanamine.
Causality of the Approach: Why This Route Works
-
Setting the Stage with Nucleophilic Addition: The addition of an organometallic reagent (e.g., a Grignard reagent) to the cyclobutanone is the first stereochemistry-defining step. The incoming nucleophile preferentially attacks from the face opposite to the bulky ester group, leading predominantly to the trans-alcohol precursor. This initial facial bias is crucial for establishing the template upon which the subsequent fluorination will act.
-
The Deoxyfluorination Pivot: The key to diastereoselectivity is the deoxyfluorination of the tertiary alcohol using a reagent like morpholinosulfur trifluoride (morpho-DAST).[2][8] This reaction typically proceeds through an Sₙ2-like mechanism, which results in an inversion of configuration at the carbon center.
Caption: Stereochemical inversion during the deoxyfluorination step.
Since we start with the trans-alcohol, the inversion leads to the cis-fluorinated product as the major diastereomer. While this inversion is highly favored, the reaction is often not perfectly stereospecific. A competing Sₙ1-like pathway via a carbocation intermediate can lead to some retention of configuration, producing the trans-fluoro isomer as a minor product. The ratio of cis to trans can be influenced by the substrate and reaction conditions, but a typical outcome is a separable mixture favoring the cis product.[2]
-
Amine Unmasking: The final conversion of the carboxylic acid/ester to the amine is achieved through well-established methods like the Curtius rearrangement. This transformation does not affect the stereocenters on the cyclobutane ring, thus preserving the diastereomeric purity of the separated fluoro esters.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of cis- and trans-3-fluoro-3-methylcyclobutanamine hydrochloride, adapted from established literature procedures.[2][7]
Materials and Reagents
| Reagent | Supplier | Grade |
| 3-Oxocyclobutane carboxylic acid | Sigma-Aldrich | 97% |
| Benzyl bromide | Acros Organics | 99% |
| Potassium carbonate | Fisher Scientific | Certified ACS |
| Methylmagnesium chloride | Sigma-Aldrich | 3.0 M in THF |
| Morpholinosulfur trifluoride | Oakwood Chemical | 98% |
| Diphenylphosphoryl azide (DPPA) | TCI America | >97% |
| Triethylamine | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Tetrahydrofuran (THF), anhydrous | Acros Organics | 99.9%, over molecular sieves |
| Diethyl ether | Fisher Scientific | Certified ACS |
| Hydrochloric acid | VWR | 4.0 M in Dioxane |
Protocol 1: Synthesis of trans-Benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate
-
Esterification: To a solution of 3-oxocyclobutane carboxylic acid (1.0 eq) in acetone, add potassium carbonate (1.5 eq). Stir the suspension for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise and heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure. The crude benzyl ester is used directly in the next step.
-
Grignard Addition: Dissolve the crude ester in anhydrous THF and cool the solution to 0 °C under a nitrogen atmosphere.
-
Add methylmagnesium chloride (1.2 eq, 3.0 M in THF) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the pure trans-alcohol as the major isomer.
Protocol 2: Diastereoselective Fluorination
-
Dissolve the trans-alcohol from Protocol 1 (1.0 eq) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.
-
Add morpholinosulfur trifluoride (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then slowly warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by pouring it into a saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting crude product is a mixture of cis- and trans-fluoro esters. Separate the diastereomers using flash column chromatography (silica gel, hexanes:ethyl acetate gradient). A typical diastereomeric ratio (cis:trans) is approximately 3:1.[2]
Protocol 3: Synthesis of cis- and trans-3-Fluorocyclobutanamine
This protocol is performed on each separated diastereomer.
-
Saponification: Dissolve the separated fluoro ester (e.g., cis-benzyl 3-fluoro-3-methylcyclobutane-1-carboxylate) (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate (3x). Dry the combined organic layers and concentrate to yield the carboxylic acid.
-
Curtius Rearrangement: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA) (1.1 eq).
-
Heat the mixture to 80 °C for 2 hours. Then, add benzyl alcohol (2.0 eq) and continue heating at 110 °C for 16 hours to form the Cbz-protected amine.
-
Cool the reaction, concentrate, and purify by chromatography to isolate the Cbz-protected amine.
-
Deprotection: Dissolve the Cbz-protected amine in methanol and add a catalytic amount of Pd/C (10 wt. %).
-
Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours.
-
Filter the reaction through Celite®, and add HCl (4.0 M in dioxane, 1.1 eq) to the filtrate.
-
Concentrate under reduced pressure to yield the final amine hydrochloride salt as a solid.
Data Summary and Physicochemical Properties
The stereochemistry of the final products has a measurable impact on their properties, which is a critical consideration in drug design.
| Compound | Diastereomer | Typical Yield (from alcohol) | Diastereomeric Ratio (crude) | pKa[2] | log D (pH 7.4)[2] |
| 3-Fluoro-3-methylcyclobutanamine | cis | ~45% | ~3:1 | 9.7 | -1.5 |
| 3-Fluoro-3-methylcyclobutanamine | trans | ~15% | 9.7 | -0.7 |
Key Insights:
-
The pKa of the amine is largely unaffected by the stereochemistry, indicating a lack of through-space interaction between the fluorine and the amino group.[2]
-
The trans-fluorinated compound is significantly more lipophilic (higher log D) than the cis isomer.[2][7] This difference can be exploited to tune the properties of a lead compound.
Concluding Remarks for the Practicing Scientist
The diastereoselective synthesis of this compound derivatives is an enabling tool for modern medicinal chemistry. The strategy outlined in this note, centered on the deoxyfluorination of a tertiary alcohol, provides a reliable and scalable route to access both cis and trans diastereomers. The key to success lies in the careful execution of the nucleophilic addition to establish the initial stereocenter and the chromatographic separation of the resulting fluoro ester diastereomers. By understanding the mechanistic basis for stereocontrol, researchers can confidently employ these protocols to generate valuable, well-characterized building blocks for the discovery of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research projects | CSHP CDT [cshp-cdt.chem.ox.ac.uk]
- 7. Synthesis and Physicochemical Properties of 3‐Fluorocyclobutylamines [ouci.dntb.gov.ua]
- 8. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategies for Amide Bond Formation with 3-Fluorocyclobutanamine
Abstract
3-Fluorocyclobutanamine is a valuable building block in modern medicinal chemistry, prized for the unique conformational constraints imparted by the cyclobutane scaffold and the advantageous physicochemical properties introduced by the fluorine atom.[1][2][3] The incorporation of this moiety into lead compounds can significantly influence metabolic stability, pKa, and binding affinity.[2] However, the successful formation of amide bonds with this amine presents distinct challenges stemming from a combination of steric hindrance and electronic effects. This application note provides a comprehensive guide for researchers, detailing robust and versatile protocols for the efficient coupling of this compound with a range of carboxylic acids. We will explore the causality behind experimental choices and present multiple validated methods, from standard workhorse protocols to advanced strategies for particularly challenging substrates.
Introduction: The Challenge of Coupling this compound
The primary amine of this compound is a secondary carbon center within a strained four-membered ring, which presents moderate steric bulk around the nucleophilic nitrogen.[4][5] Furthermore, the potent electron-withdrawing nature of the vicinal fluorine atom reduces the nucleophilicity of the amine, rendering it less reactive than simpler alkylamines.[6][7] This dual challenge necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve high conversion and yield. Standard carbodiimide methods (e.g., DCC, EDC) may prove sluggish or ineffective, especially when paired with a sterically demanding carboxylic acid.[4] Therefore, more potent activating agents are typically required.
This guide details three primary chemical strategies and one enzymatic alternative to address these challenges, providing researchers with a toolkit to select the optimal method based on substrate scope, scale, and desired purity profile.
General Experimental Workflow
The overall process for amide coupling with this compound (often supplied as a hydrochloride salt) follows a logical sequence. The initial step involves liberating the free amine, which is then coupled with an activated carboxylic acid.
Caption: General workflow for amide coupling.
Protocol Selection Guide
Choosing the right protocol is critical for success. The following decision tree provides guidance based on the properties of the carboxylic acid coupling partner and other experimental considerations.
Caption: Decision tree for protocol selection.
Detailed Protocols
Protocol 1: The Workhorse Method - HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an exceptionally efficient aminium-based coupling reagent. It functions by creating a highly reactive OAt-ester intermediate, which is particularly effective for coupling with less nucleophilic amines like this compound.[6][8][9] This method is robust, rapid, and generally high-yielding.
Methodology:
-
To a stirred solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at room temperature, add this compound hydrochloride (1.1 eq.).
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq.) to the mixture and stir for 5 minutes to ensure the liberation of the free amine.
-
Add HATU (1.2 eq.) in one portion. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by LC-MS or TLC. For very hindered substrates, the reaction may be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality:
-
HATU: Chosen for its high reactivity, which overcomes the reduced nucleophilicity of the fluorinated amine.[9][10]
-
DIPEA: A bulky, non-nucleophilic base used to neutralize the hydrochloride salt and scavenge the acid produced during the reaction without competing in the coupling.[6]
-
DMF: A polar aprotic solvent that effectively dissolves the reagents and intermediates.
Protocol 2: The Scalable & Low-Epimerization Method - T3P®-Mediated Coupling
Propylphosphonic anhydride (T3P®) is an excellent reagent for forming amide bonds, especially in cases where the carboxylic acid is prone to racemization at the α-carbon.[11][12] The reaction byproducts are water-soluble, which greatly simplifies purification, making this method highly attractive for process chemistry and scale-up.[12][13]
Methodology:
-
To a stirred solution of the carboxylic acid (1.0 eq.) and this compound hydrochloride (1.1 eq.) in ethyl acetate or 2-MeTHF (0.3 M), add pyridine (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add T3P® (50% solution in ethyl acetate, 1.5 eq.) dropwise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash with 1 M aqueous HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product is often of high purity, but can be further purified by chromatography or recrystallization if needed.
Causality:
-
T3P®: Activates the carboxylic acid by forming a mixed phosphonic anhydride. It is a powerful dehydrating agent, and its byproducts are easily removed with an aqueous wash.[12][14]
-
Pyridine: Acts as a mild, non-nucleophilic base that has been shown to effectively suppress epimerization in T3P®-mediated couplings.[11][13]
Protocol 3: For Highly Challenging Substrates - Acyl Fluoride-Mediated Coupling
For couplings that fail with standard methods due to extreme steric hindrance or poor electronics, converting the carboxylic acid to its corresponding acyl fluoride can be a powerful strategy.[15] Acyl fluorides are more reactive than acyl chlorides but are generally more stable and easier to handle.[16] This protocol uses an in situ approach.
Methodology:
-
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M).
-
Add bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or a similar fluorinating agent (e.g., XtalFluor-E®) (1.2 eq.) and stir at room temperature for 1 hour to form the acyl fluoride in situ.
-
In a separate flask, dissolve this compound hydrochloride (1.2 eq.) in DCM and add DIPEA (2.5 eq.).
-
Slowly add the amine solution to the activated acyl fluoride solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-16 hours. Monitor progress by LC-MS. For exceptionally difficult couplings, heating at reflux may be required.[17]
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality:
-
Acyl Fluoride Intermediate: The small steric footprint and high reactivity of the acyl fluoride intermediate make it ideal for reacting with hindered and electron-poor amines where larger activated esters fail.[15][16]
-
In situ formation: Avoids the isolation of the often moisture-sensitive acyl fluoride intermediate.
Protocol 4: The Green Chemistry Approach - Enzymatic Amidation
Biocatalysis offers a mild and environmentally sustainable alternative to traditional chemical synthesis. Lipases, such as immobilized Candida antarctica lipase B (CALB, often sold as Novozym® 435), can catalyze the direct formation of amides from carboxylic acids and amines in organic solvents, often with excellent selectivity and minimal waste.[18][19][20]
Methodology:
-
To a vial, add the carboxylic acid (1.0 eq.), this compound (as the free base, 1.5 eq.), and immobilized CALB (e.g., Novozym® 435, 20-40 mg per mmol of acid).
-
Add a suitable non-polar organic solvent such as cyclopentyl methyl ether (CPME) or toluene (0.5 M).[19]
-
Add 3Å molecular sieves to scavenge the water produced during the reaction.
-
Seal the vial and place it in an orbital shaker at 50-60 °C for 24-72 hours.
-
Monitor conversion by taking small aliquots, filtering off the enzyme, and analyzing by LC-MS.
-
Once complete, filter to recover the immobilized enzyme (which can often be reused).
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Concentrate the solvent under reduced pressure. The resulting product is often very pure, but can be passed through a short plug of silica if necessary.
Causality:
-
CALB (Lipase): This enzyme creates an activated acyl-enzyme intermediate that is then aminolyzed by the amine. The reaction is driven to completion by removing the water byproduct.[20]
-
Molecular Sieves: Sequester the water formed, shifting the reaction equilibrium towards the amide product.
Comparative Summary of Protocols
| Parameter | Protocol 1: HATU | Protocol 2: T3P® | Protocol 3: Acyl Fluoride | Protocol 4: Enzymatic |
| Coupling Reagent | HATU | T3P® (propylphosphonic anhydride) | Deoxo-Fluor®, XtalFluor-E® | Candida antarctica lipase B |
| Typical Base | DIPEA, Et₃N | Pyridine, 2,6-Lutidine | DIPEA | None |
| Solvent | DMF, DCM | Ethyl Acetate, 2-MeTHF | DCM, THF | CPME, Toluene |
| Temperature | 0 °C to 50 °C | 0 °C to RT | 0 °C to Reflux | 40 °C to 60 °C |
| Advantages | Fast, reliable, broadly applicable, high-yielding.[10][21] | Low epimerization, easy aqueous workup, scalable.[11][12] | Effective for extremely hindered/deactivated substrates.[15][17] | Green, mild conditions, high purity, reusable catalyst.[18][19] |
| Limitations | Expensive, requires chromatography, potential for guanidinylation side product. | Slower than HATU, requires careful temperature control during addition. | Reagents are hazardous/moisture-sensitive, can be expensive. | Very slow, requires free base, substrate scope can be limited. |
Conclusion
The successful synthesis of amides from this compound is a critical step in the development of novel therapeutics. While the inherent steric and electronic properties of this amine present challenges, they can be readily overcome with the appropriate choice of methodology. For general-purpose synthesis, HATU provides a rapid and reliable route. For substrates susceptible to epimerization or for larger-scale work, T3P® offers a robust and easily purified alternative. In cases where all other methods fail, an in situ acyl fluoride strategy provides a powerful tool for difficult couplings. Finally, for programs prioritizing sustainability, enzymatic methods present a mild and effective, albeit slower, option. By understanding the principles behind each protocol, researchers can confidently incorporate this valuable fluorinated building block into their synthetic programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 18. A Sustainable Green Enzymatic Method for Amide Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 21. bachem.com [bachem.com]
Application Note: 3-Fluorocyclobutanamine as a Strategic Building Block in Modern Agrochemical Design
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Fluorocyclobutanamine in agrochemical research.
Introduction: The Value of Fluorinated Scaffolds in Crop Protection
The relentless drive for novel agrochemicals with improved efficacy, enhanced safety profiles, and robust resistance management necessitates innovative molecular design. The introduction of fluorine into bioactive molecules is a well-established strategy to modulate key physicochemical and biological properties.[1][2] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and acidity (pKa).[2]
Simultaneously, the use of conformationally restricted small carbocyclic scaffolds, such as cyclobutane, has gained prominence as a method to create three-dimensional isosteres of more flexible alkyl chains or even substituted phenyl rings.[3] These rigid structures can lock a molecule into a bioactive conformation, potentially increasing target affinity and reducing off-target effects.
This compound emerges at the intersection of these two powerful design strategies. As a bioisostere for structures like fluorinated isopropyl or cyclopropyl amines, it offers a unique combination of properties. This application note provides a technical guide on the strategic use of this compound, covering its impact on molecular properties, protocols for its incorporation into lead structures, and methodologies for evaluating the resulting biological activity.
Physicochemical Impact of the 3-Fluorocyclobutyl Moiety
The decision to incorporate the 3-fluorocyclobutyl group is driven by its ability to predictably tune molecular properties critical for agrochemical performance, such as transport to the target site and interaction with the biological target.[4][5]
-
Lipophilicity (LogD/LogP): Lipophilicity is a critical parameter governing a compound's ability to cross biological membranes.[4][5] The introduction of a single fluorine atom generally increases lipophilicity. Studies on related 3-fluorocyclobutylamines have shown that fluorination can increase the partition coefficient (log P), with the magnitude of the effect being dependent on the stereochemistry. For instance, fluorinated trans-isomers were found to be significantly more lipophilic (Δ log P ≈ 1) compared to their non-fluorinated parents, while the difference was marginal for cis-isomers.[3] This stereochemical nuance provides a sophisticated tool for fine-tuning a molecule's properties.
-
Acidity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the amine in this compound. This acidification, typically by around 0.8 pKa units, occurs irrespective of stereochemistry and indicates the absence of through-space interactions between the fluorine and the amino group.[3] Altering the pKa influences the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane permeability, and binding interactions.
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating the 3-fluorocyclobutyl moiety can block sites of metabolic oxidation that would otherwise be susceptible on a non-fluorinated analogue, thereby increasing the compound's half-life in planta or in vivo.[2]
Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Cyclobutane Analogues
| Compound Class | Stereochemistry | Δ pKa (vs. Non-fluorinated) | Δ log P (vs. Non-fluorinated) | Reference |
| 3-Aryl-3-fluorocyclobutylamines | trans | ~ -0.8 | ~ +1.0 | [3] |
| 3-Aryl-3-fluorocyclobutylamines | cis | ~ -0.8 | Marginal | [3] |
Protocol: Incorporation of this compound into a Lead Scaffold
This protocol describes a general method for coupling this compound with a carboxylic acid-containing lead structure to form an amide bond, a common linkage in many agrochemicals.
Objective: To synthesize an N-(3-fluorocyclobutyl) amide derivative from a lead carboxylic acid (Lead-COOH).
Materials:
-
cis- or trans-3-Fluorocyclobutanamine hydrochloride (commercially available[6][7][8])
-
Lead-COOH (your agrochemical scaffold)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Amine Free-Basing: In a round-bottom flask, dissolve this compound hydrochloride (1.2 equivalents) in DMF. Add DIPEA (2.5 equivalents) and stir for 10 minutes at room temperature. This neutralizes the hydrochloride salt to yield the free amine.
-
Acid Activation: In a separate flask, dissolve Lead-COOH (1.0 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and stir for 5 minutes. Causality Note: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form a reactive ester, facilitating rapid amide bond formation with minimal side reactions.
-
Coupling Reaction: Add the activated acid solution from step 2 to the free amine solution from step 1.
-
Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (Lead-COOH) is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ (2x), followed by brine (1x). Causality Note: The aqueous washes remove DMF, excess reagents, and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(3-fluorocyclobutyl) amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Importance of physicochemical properties for the design of new pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. cis-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-13-7 | AChemBlock [try.achemblock.com]
- 8. cis-3-FluorocyclobutanaMine hydrochloride | 1408075-13-7 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluorocyclobutanamine
Welcome to the technical support center for the synthesis of 3-Fluorocyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical experience.
Introduction
This compound is a critical structural motif in medicinal chemistry, offering a unique combination of properties due to the presence of the fluorine atom and the strained cyclobutane ring.[1][2] The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[3] However, the synthesis of this compound, particularly with stereochemical control, presents several challenges. This guide will address these hurdles with practical, evidence-based solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Fluorination
Symptoms:
-
Incomplete consumption of the starting material (e.g., a hydroxyl or carbonyl precursor) as observed by TLC, GC-MS, or NMR.
-
Isolation of a significant amount of unreacted starting material or undesired side products.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale & Recommended Solution |
| Inefficient Fluorinating Reagent | The choice of fluorinating reagent is critical and depends on the substrate. For deoxofluorination of a hydroxyl group, reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are commonly used. However, these can have stability issues and may require specific activation. For fluorination of a carbonyl group, reagents like Morph-DAST can be effective.[4] Solution: Evaluate different fluorinating agents. For gram-scale synthesis, consider robust options like Morph-DAST.[4] Ensure the reagent is fresh and handled under anhydrous conditions, as moisture can rapidly degrade many fluorinating agents. |
| Suboptimal Reaction Temperature | Fluorination reactions are often highly temperature-sensitive. Insufficient temperature can lead to a sluggish reaction, while excessive heat can cause decomposition of the reagent or substrate, leading to side products. Solution: Carefully optimize the reaction temperature. Start with conditions reported in the literature for similar substrates and then systematically vary the temperature. For many deoxofluorination reactions, temperatures around -78 °C to room temperature are common. |
| Steric Hindrance | The steric environment around the reaction center can significantly impede the approach of the fluorinating agent. Bulky protecting groups on the amine or other nearby functionalities can hinder the reaction. Solution: If steric hindrance is suspected, consider using a smaller protecting group on the amine (e.g., switching from Boc to Cbz). Alternatively, a less sterically demanding fluorinating reagent might be effective. |
| Presence of Protic Impurities | Water or other protic impurities can quench the fluorinating reagent, leading to incomplete conversion. Solution: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Poor Stereoselectivity (cis/trans Isomer Mixture)
Symptoms:
-
¹H NMR or GC analysis of the product shows a mixture of cis and trans isomers of this compound.
-
Difficulty in separating the desired diastereomer.
Possible Causes & Solutions:
The stereochemical outcome of the synthesis is often determined during the reduction of a ketone or the fluorination of an alcohol.
Scenario A: Stereocontrol during Ketone Reduction
If your synthesis involves the reduction of a 3-aminocyclobutanone derivative, the choice of reducing agent is paramount for achieving high diastereoselectivity.[5]
| Desired Isomer | Recommended Approach & Scientific Rationale |
| cis-isomer | Use a sterically bulky hydride reagent such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H).[5] The bulky reagent will preferentially attack the carbonyl from the face opposite to the substituent at the 3-position (anti-facial attack), which is sterically less hindered, leading to the cis-alcohol.[5] Lowering the reaction temperature (e.g., to -78 °C) can further enhance selectivity.[5] |
| trans-isomer | Achieving high trans-selectivity via chemical reduction can be challenging.[5] Biocatalysis using a ketoreductase (KRED) is a highly effective method for producing the trans-alcohol with excellent diastereomeric excess.[5] |
Scenario B: Stereocontrol during Deoxofluorination
The stereochemical outcome of deoxofluorination of a 3-aminocyclobutanol can proceed with either retention or inversion of configuration, depending on the reaction mechanism (SN1 vs. SN2).
-
For SN2-type reaction (inversion): Use less polar solvents and reagents that favor a concerted displacement of the activated hydroxyl group.
-
For SN1-type reaction (racemization/mixture): More polar solvents and substrates that can form a stable carbocation are more likely to lead to a mixture of diastereomers.
Troubleshooting Workflow for Poor Stereoselectivity:
Caption: Decision workflow for troubleshooting poor stereoselectivity.
Issue 3: Difficulty in Product Purification
Symptoms:
-
The final product is difficult to isolate from reaction byproducts or the unreacted starting material.
-
Co-elution of isomers during column chromatography.
Possible Causes & Solutions:
-
Formation of Hydrochloride Salt: this compound is a primary amine and is often isolated as its hydrochloride salt to improve stability and ease of handling.[6][7][8][9][10] Conversion to the salt can facilitate purification by crystallization.
-
Derivatization: If the free amine is difficult to purify, consider derivatizing it with a suitable protecting group (e.g., Boc). The protected amine may have different chromatographic properties, allowing for easier separation from impurities. The protecting group can then be removed in a subsequent step.
-
Chromatography Optimization: Systematically screen different solvent systems for column chromatography. Sometimes, a small change in the eluent polarity or the addition of a modifier (e.g., triethylamine for basic compounds) can significantly improve separation.
-
Distillation: For the free amine, which is a low molecular weight compound, vacuum distillation might be a viable purification method if the impurities are non-volatile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective approach starts from 3-oxocyclobutane carboxylic acid.[11][12] This multi-step synthesis allows for the introduction of both the fluorine and the amine functionalities.[11] Another route can begin with cyclobutanone.[12]
Synthetic Overview from 3-Oxocyclobutanecarboxylic Acid:
Caption: A common synthetic pathway to this compound.
Q2: How does the fluorine atom affect the properties of the cyclobutanamine?
The introduction of a fluorine atom has several significant effects:
-
Basicity: The highly electronegative fluorine atom withdraws electron density, which can decrease the basicity (pKa) of the amino group.[11]
-
Lipophilicity: Fluorination generally increases the lipophilicity (logP) of a molecule, which can impact its pharmacokinetic properties.[11]
-
Conformation: The fluorine atom can influence the conformational preferences of the cyclobutane ring.
Q3: Are there any specific safety precautions to consider?
Yes, several safety precautions are crucial:
-
Fluorinating Agents: Many fluorinating agents are toxic, corrosive, and react violently with water.[3] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrogen Fluoride (HF): Some fluorination reactions can generate HF as a byproduct. HF is extremely corrosive and toxic. Ensure that appropriate scrubbers and emergency procedures are in place.
-
Pressure Build-up: Some reactions, particularly on a larger scale, can generate gaseous byproducts and lead to pressure build-up in a sealed vessel. Ensure adequate pressure relief.
Q4: Can I purchase this compound or its hydrochloride salt directly?
Yes, this compound and its hydrochloride salt (both cis and trans isomers) are commercially available from various chemical suppliers.[6][7][8][9][10] However, for specific derivatives or large quantities, in-house synthesis may be necessary.
Experimental Protocols
Protocol 1: Stereoselective Reduction of 3-(Boc-amino)cyclobutanone to cis-3-(Boc-amino)cyclobutanol
This protocol is adapted from procedures for stereoselective reductions of substituted cyclobutanones.[5]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)cyclobutanone substrate in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF to the cooled substrate solution over 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cis-3-(Boc-amino)cyclobutanol.[5]
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. enamine.net [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 7. cis-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-13-7 | AChemBlock [try.achemblock.com]
- 8. cis-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-13-7 | AChemBlock [achemblock.com]
- 9. trans-3-FluorocyclobutanaMine hydrochloride | 1408075-99-9 [chemicalbook.com]
- 10. trans-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-99-9 | AChemBlock [achemblock.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis and Purity of 3-Fluorocyclobutanamine
Welcome to the technical support center for 3-Fluorocyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in the synthesis and purification of this valuable building block, thereby optimizing both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A prevalent method for synthesizing this compound starts from commercially available 3-oxocyclobutane carboxylic acid. The synthesis is a multi-step process that typically involves the formation of a benzyl ester, followed by a Grignard reaction, deoxyfluorination, hydrogenolysis, a Curtius rearrangement to form the amine, and finally deprotection.[1] The final product is often isolated as a hydrochloride salt to improve stability and ease of handling.[2][3]
Q2: How can I purify the final this compound product?
A2: Purification is critical for obtaining high-purity this compound. Common techniques include:
-
Column Chromatography: This is often used to separate diastereomers (cis and trans isomers) and remove other impurities.[1]
-
Crystallization/Precipitation: The hydrochloride salt of this compound can be precipitated from a suitable organic solvent (e.g., diethyl ether, ethyl acetate) by adding a solution of HCl.[2] This is an effective method for isolating and purifying the final product.
Q3: What are the key analytical techniques to assess the purity of this compound?
A3: To ensure the quality of your synthesized this compound, a combination of analytical methods is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 19F NMR, and 13C NMR are essential for confirming the structure, determining the isomeric ratio (cis/trans), and identifying any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the final product and detecting non-volatile impurities.[]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product.
-
Certificate of Analysis (CoA): When purchasing from a commercial supplier, always review the CoA, which provides detailed information on the purity and analytical methods used.[5][6]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis and purification of this compound.
Issue 1: Low Overall Yield
Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach to identify the bottleneck is crucial.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Optimization |
| Incomplete Deoxyfluorination | The conversion of the hydroxyl group to the fluorine atom can be challenging. Ensure your fluorinating agent (e.g., DAST or a safer alternative) is fresh and handled under anhydrous conditions. Monitor the reaction progress carefully using TLC or 19F NMR to determine the optimal reaction time. |
| Side Reactions (e.g., Elimination) | Elimination of HF to form an alkene is a common side reaction, especially under harsh conditions. Consider using milder fluorinating agents or optimizing the reaction temperature and time. |
| Losses During Workup and Extraction | This compound and its intermediates may have some water solubility. Ensure you are using the appropriate organic solvent for extraction and consider performing multiple extractions to maximize recovery. A standard aqueous workup should be followed by thorough extraction.[2] |
| Inefficient Curtius Rearrangement | The Curtius rearrangement, which converts a carboxylic acid derivative to an amine, is a critical step. Ensure the complete conversion of the starting material and handle the isocyanate intermediate appropriately. |
| Mechanical Losses | In any multi-step synthesis, minor losses at each stage can accumulate.[7] Handle all transfers and separations carefully to minimize physical loss of material. |
Issue 2: Impurity Profile and Co-eluting Peaks in Chromatography
Q: I am observing significant impurities in my final product, and some are difficult to separate by column chromatography. What are these impurities likely to be and how can I remove them?
A: The nature of impurities will depend on the specific synthetic route and reaction conditions employed.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials or Intermediates: If reactions are not driven to completion, you will carry over starting materials into subsequent steps.
-
Solution: Monitor each reaction step by TLC or LC-MS to ensure complete consumption of the starting material before proceeding.[2] Adjust reaction times or reagent stoichiometry as needed.
-
-
Diastereomers (cis/trans isomers): The fluorination step can often lead to a mixture of cis and trans isomers.[1]
-
Solution: Separation of diastereomers can often be achieved by careful column chromatography on silica gel.[1] The choice of eluent system is critical and may require optimization.
-
-
Elimination Byproducts: As mentioned, the formation of cyclobutene derivatives through HF elimination can be a significant side reaction.
-
Solution: Optimize the fluorination conditions (lower temperature, shorter reaction time) to minimize elimination. These byproducts are typically less polar and can be separated by column chromatography.
-
Issue 3: Difficulty in Isolating the Hydrochloride Salt
Q: I am having trouble precipitating the hydrochloride salt of this compound. The product either remains an oil or the yield is very low. What can I do?
A: The successful formation of a crystalline hydrochloride salt depends on several factors.
Troubleshooting Salt Formation:
| Potential Cause | Troubleshooting Steps & Optimization |
| Solvent Choice | The choice of solvent is critical. The free amine should be soluble, while the hydrochloride salt should be insoluble. Diethyl ether and ethyl acetate are commonly used.[2] |
| Concentration | If the solution is too dilute, precipitation may not occur. Concentrate the solution of the free amine before adding the HCl solution. |
| Rate of Addition and Temperature | Add the HCl solution slowly to the solution of the free amine, with stirring. Cooling the mixture in an ice bath can often promote crystallization.[2] |
| Purity of the Free Amine | Impurities can sometimes inhibit crystallization. If the free amine is not sufficiently pure, consider an additional purification step (e.g., column chromatography) before salt formation. |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination
-
Dissolve the alcohol precursor in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the recommended temperature (e.g., -78 °C or 0 °C).
-
Slowly add the deoxyfluorinating agent (e.g., DAST or an equivalent) dropwise.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or NMR.
-
Upon completion, carefully quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the purified this compound free amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with continuous stirring.
-
Continue the addition until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes, potentially in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the product under vacuum to yield this compound hydrochloride.[2]
Visualizing the Workflow
Caption: Workflow for the synthesis, purification, and analysis of this compound HCl.
Caption: Key areas to investigate when troubleshooting low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. cis-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-13-7 | AChemBlock [try.achemblock.com]
- 6. cis-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-13-7 | AChemBlock [achemblock.com]
- 7. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of cis- and trans-3-Fluorocyclobutanamine Isomers
Welcome to the technical support center for the purification of cis- and trans-3-Fluorocyclobutanamine isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of separating these closely related diastereomers. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established analytical and preparative separation principles.
Introduction to the Challenge
3-Fluorocyclobutanamine is a valuable building block in medicinal chemistry, often incorporated into drug candidates to modulate physicochemical and pharmacological properties. The synthesis of this compound typically yields a mixture of cis and trans diastereomers. As these isomers can exhibit different biological activities and ADME profiles, their separation is a critical step in drug development. This guide will equip you with the knowledge to effectively tackle this purification challenge.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the separation of cis- and trans-3-Fluorocyclobutanamine.
Issue 1: Poor Resolution in Reversed-Phase HPLC
Question: I am attempting to separate the cis and trans isomers of this compound using a standard C18 column with a methanol/water gradient, but the peaks are co-eluting or showing very poor resolution. What can I do to improve the separation?
Answer:
This is a common challenge as the isomers have very similar polarity. Here are several strategies to enhance resolution:
-
Mobile Phase Modifiers: The basic nature of the amine can cause peak tailing on silica-based columns. The addition of a mobile phase modifier is crucial.
-
Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This will protonate the amine, reducing its interaction with residual silanols on the stationary phase and improving peak shape.
-
Basic Modifier: Alternatively, using a basic modifier like diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% in a mobile phase with a pH-stable column can also yield excellent peak shapes.
-
-
Alternative Stationary Phases: If a C18 column is not providing sufficient selectivity, consider other stationary phases.
-
Phenyl-Hexyl Phase: The pi-pi interactions offered by a phenyl-hexyl column can provide a different selectivity for the isomers. A study on separating THC isomers, which also have subtle structural differences, demonstrated the utility of a FluoroPhenyl phase for enhanced resolution where C18 and Biphenyl phases failed.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns can offer a unique selectivity for polar compounds like amines.
-
-
Temperature Optimization: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Experiment with a range of temperatures (e.g., 25°C to 50°C) as this can sometimes significantly impact resolution.
Issue 2: Difficulty with Preparative Scale-Up from Analytical HPLC
Question: I have a good analytical method for separating the isomers, but when I scale up to a preparative column, I lose all resolution. Why is this happening and how can I fix it?
Answer:
Scaling up from analytical to preparative HPLC is not always straightforward. Here are the key factors to consider:
-
Column Overloading: The most common issue is overloading the column. Injecting too much sample leads to band broadening and a loss of resolution.
-
Loading Study: Perform a loading study by injecting increasing amounts of your sample onto the preparative column to determine the maximum sample load that still provides adequate separation.
-
Stacked Injections: For larger quantities, consider using stacked injections of smaller volumes rather than a single large injection. This can improve throughput while maintaining resolution.
-
-
Flow Rate and Gradient Profile: The linear flow rate and gradient profile need to be adjusted for the larger diameter of the preparative column. Ensure that the gradient is scaled appropriately in terms of column volumes.
-
Sample Dissolution: Dissolve your sample in the initial mobile phase if possible. Dissolving the sample in a stronger solvent than the initial mobile phase can cause peak distortion and poor resolution.
-
Alternative Technologies: For larger scale purifications, consider other techniques like Supercritical Fluid Chromatography (SFC), which can offer higher loading capacities and faster run times compared to preparative HPLC.
Issue 3: Inconsistent Results with Crystallization
Question: I am trying to separate the isomers by crystallization of their hydrochloride salts, but the diastereomeric ratio in the crystals is inconsistent. What factors should I control?
Answer:
Diastereomeric crystallization is a powerful but sensitive technique. Inconsistency often arises from a lack of precise control over the crystallization conditions.
-
Kinetic vs. Thermodynamic Control: The rate of crystal formation can significantly impact the purity of the resulting crystals.
-
Rapid Crystallization (Kinetic Control): Often favors the formation of the less soluble diastereomer in higher purity. Inoculating a hot, saturated solution can lead to rapid crystallization.[2]
-
Slow Crystallization (Thermodynamic Control): Allowing the solution to cool slowly over a longer period may lead to a more stable crystal lattice but can sometimes result in co-crystallization and lower purity.[2]
-
-
Solvent System: The choice of solvent is critical. You need a solvent system where one diastereomer is significantly less soluble than the other.
-
Solvent Screening: A thorough screening of different solvents and solvent mixtures is essential. Common choices for amine hydrochlorides include isopropanol, ethanol, and mixtures with non-polar co-solvents like hexane or heptane.
-
-
Seeding: Adding a small crystal of the desired pure isomer (seeding) to a supersaturated solution can promote the crystallization of that specific isomer.[3] However, if crystallization is too rapid, spontaneous nucleation of the other isomer can occur.[3]
-
Digestion/Slurrying: Suspending the crystalline material in a solvent where it has partial solubility and stirring for a period of time can improve the purity of the solid.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach for separating cis/trans diastereomers like this compound?
A1: For laboratory scale, preparative High-Performance Liquid Chromatography (HPLC) is often the most versatile and reliable method.[4][5][6] For larger quantities, Supercritical Fluid Chromatography (SFC) or crystallization are often more economical.[7]
Q2: How can I determine the ratio of cis and trans isomers in my mixture?
A2:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are excellent tools for this. The different spatial arrangements of the fluorine and amine groups in the cis and trans isomers will result in distinct chemical shifts and coupling constants for the protons and the fluorine atom on the cyclobutane ring.[8][9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the volatile free-base forms of the isomers, and the mass spectrometer can confirm their identity.[12][13][14][15]
-
High-Performance Liquid Chromatography (HPLC): An optimized HPLC method with a suitable detector (e.g., UV, ELSD, or MS) can be used for quantification.
Q3: Is derivatization necessary to separate these isomers?
A3: Not always, but it can be a very effective strategy. Derivatizing the amine with a chiral agent will convert your diastereomeric mixture into a mixture of two new diastereomers with potentially larger differences in their physical properties, making them easier to separate by chromatography or crystallization.[16][17][18] Common chiral derivatizing agents for amines include Mosher's acid chloride, Marfey's reagent, and chiral isocyanates.[16]
Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
A4: Yes, SFC is an excellent technique for separating chiral and achiral compounds, including diastereomers.[19][20] It often provides faster separations and uses less organic solvent compared to HPLC. Polysaccharide-based chiral stationary phases are commonly used in SFC for this type of separation.[21]
Q5: What are the key differences I should look for in the NMR spectra of the cis and trans isomers?
A5:
-
1H NMR: The coupling constants between the protons on the cyclobutane ring will differ. For example, the coupling constant between a proton and the fluorine atom will likely be different for the cis and trans isomers. The chemical shifts of the protons adjacent to the amine and fluorine will also be distinct.
-
19F NMR: The fluorine atom in each isomer will have a unique chemical shift.
-
NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can be used to definitively determine the through-space proximity of protons, which can help in assigning the cis and trans stereochemistry.[10]
Part 3: Experimental Protocols & Data
Protocol 1: Analytical HPLC Method for Isomer Ratio Analysis
This protocol provides a starting point for determining the ratio of cis and trans-3-Fluorocyclobutanamine.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 5 µL |
| Detection | UV at 210 nm or ELSD/MS |
Protocol 2: Preparative HPLC Purification
This protocol is a starting point for the purification of multigram quantities of the isomer mixture.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 30 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | Isocratic at 15% B (adjust based on analytical run) |
| Flow Rate | 30 mL/min |
| Column Temp. | Ambient |
| Injection Vol. | 1-5 mL (depending on loading study) |
| Detection | UV at 210 nm |
Protocol 3: Diastereomeric Salt Crystallization
This protocol outlines a general procedure for attempting a separation via crystallization.
-
Salt Formation: Dissolve the mixture of cis- and trans-3-Fluorocyclobutanamine (1.0 eq) in isopropanol (IPA). Add a solution of concentrated HCl (1.0 eq) in IPA dropwise. Stir for 1 hour at room temperature.
-
Solvent Screening: Divide the resulting salt mixture into several small vials. To each vial, add a different solvent or solvent mixture (e.g., IPA, ethanol, acetone, ethyl acetate/IPA, IPA/hexane) and heat until the solid dissolves.
-
Crystallization: Allow the solutions to cool slowly to room temperature, then place them in a refrigerator (4°C) overnight.
-
Isolation and Analysis: Isolate any crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze the crystalline material and the mother liquor by NMR or HPLC to determine the diastereomeric ratio.
Part 4: Visualizations
Workflow for Isomer Purification
References
- 1. lcms.cz [lcms.cz]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparative separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. waters.com [waters.com]
- 13. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go-jsb.co.uk [go-jsb.co.uk]
- 15. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
- 16. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Enantioselective high performance liquid chromatography and supercritical fluid chromatography separation of spirocyclic terpenoid flavor compounds. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: 3-Fluorocyclobutanamine Hydrochloride
<
Disclaimer: While specific public stability data for 3-Fluorocyclobutanamine HCl is limited, this guide provides a comprehensive framework for researchers to design and execute robust stability studies. The principles and methodologies described are grounded in established pharmaceutical science and regulatory guidelines.
Introduction
This compound hydrochloride is a key building block in modern medicinal chemistry, valued for its unique conformational properties. As with any reactive small molecule, understanding its stability in solution is critical for ensuring the reproducibility of experimental results and the integrity of drug discovery data. This guide is designed to equip researchers, scientists, and drug development professionals with the tools to troubleshoot common stability issues and proactively assess the compound's behavior in various experimental settings.
Part 1: Frequently Asked Questions (FAQs)
Here we address common queries regarding the handling and stability of this compound HCl solutions.
Q1: My HPLC analysis shows the peak for this compound HCl decreasing over time in my aqueous buffer. What is happening?
A1: A decreasing peak area for the parent compound is a classic indicator of degradation. Several factors could be at play:
-
pH-Mediated Hydrolysis: The amine or the cyclobutane ring itself may be susceptible to hydrolysis, especially at non-neutral pH. The stability of amines can be significantly influenced by the pH of the solution.[1][2]
-
Oxidative Degradation: If your buffer is not de-gassed, dissolved oxygen could lead to oxidative degradation. Tertiary amines and carbons adjacent to heteroatoms can be susceptible to oxidation.[2][3]
-
Reaction with Buffer Components: Certain buffer components, especially those with reactive functional groups (e.g., phosphate or citrate under certain conditions), could potentially react with your compound.
-
Adsorption: The compound may be adsorbing to the surfaces of your storage container (e.g., glass or plastic).
Q2: I've observed a new, smaller peak appearing in my chromatogram after leaving my solution on the benchtop for a few hours. What could it be?
A2: The appearance of a new peak strongly suggests the formation of a degradation product. Common degradation pathways for compounds like this include hydrolysis, oxidation, and rearrangement.[4] Without structural elucidation, it's impossible to be certain, but potential degradants could include hydroxylated derivatives or products of ring-opening. A forced degradation study (see Part 3) is the best way to intentionally generate and identify potential degradants.[3]
Q3: Can I store a stock solution of this compound HCl in DMSO? For how long?
A3: DMSO is a common solvent for stock solutions. However, long-term stability is not guaranteed and must be determined empirically. While generally less reactive than aqueous solutions, degradation can still occur, especially if the DMSO has absorbed water. We recommend preparing fresh solutions for critical experiments. For short-term storage (1-2 weeks), store at -20°C or -80°C and protect from light. Always qualify a stored stock solution against a freshly prepared one if you suspect instability.
Q4: Does light or temperature affect the stability of my this compound HCl solution?
A4: Yes, both light (photostability) and temperature are critical factors that can accelerate degradation.[1][5] Photolytic degradation can occur through direct energy absorption, leading to bond cleavage or reaction with the solvent.[4] Elevated temperatures increase the rate of most chemical reactions, including hydrolysis and oxidation, as described by the Arrhenius equation. It is standard practice to store solutions protected from light (e.g., in amber vials) and at reduced temperatures (e.g., 2-8°C or frozen) to minimize degradation.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common stability-related issues.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Actions |
| Inconsistent Potency/Assay Results | Compound degradation in solution; Inaccurate initial weighing; Adsorption to container. | 1. Prepare solutions fresh before each experiment. 2. Use a validated analytical method (HPLC, qNMR) to confirm concentration immediately after preparation. 3. Perform a time-course study: analyze the solution at T=0, 2, 4, 8, and 24 hours to track potency. |
| pH of Solution Drifts Over Time | Degradation leading to acidic or basic byproducts; Interaction with atmospheric CO₂. | 1. Use a well-buffered system with sufficient capacity for your compound's concentration. 2. Monitor pH at regular intervals. 3. If degradation is suspected, use HPLC-MS or NMR to identify potential acidic/basic degradants.[6] |
| Appearance of Color or Precipitate | Formation of insoluble degradation products; Oligomerization or polymerization. | 1. Immediately cease use of the solution. 2. Attempt to identify the precipitate using techniques like FTIR or NMR. 3. Re-evaluate the chosen solvent and storage conditions. Consider reducing the concentration. |
| Poor Peak Shape in HPLC Analysis | On-column degradation; Interaction with metal surfaces in the HPLC system; Co-elution of degradants. | 1. Use a well-validated, stability-indicating HPLC method.[7][8] 2. Ensure the mobile phase pH is compatible with the compound's stability. 3. Use bio-inert columns and vials if metal chelation or adsorption is suspected. |
Part 3: Experimental Protocols & Workflows
Proactive stability assessment is crucial. The following protocols provide a framework for evaluating the stability of this compound HCl in your specific experimental context.
Protocol 1: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[2][3] This is essential for developing a stability-indicating analytical method.
Objective: To generate likely degradation products and determine the intrinsic stability profile of this compound HCl.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) at a concentration of ~1 mg/mL.
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂).
-
Thermal Stress: Heat at 60°C.
-
Photolytic Stress: Expose to a calibrated light source (as per ICH Q1B guidelines).
-
-
Time Points: Sample from each vial at specified time points (e.g., 0, 2, 8, 24, 48 hours).
-
Sample Quenching: If necessary, neutralize the acid/base samples with an equimolar amount of base/acid before analysis.
-
Analysis: Analyze all samples, including an unstressed control, using a suitable analytical method like HPLC-UV/MS. The goal is to achieve 5-20% degradation of the parent compound.[9]
-
Data Evaluation: Compare the chromatograms of stressed samples to the control. Identify new peaks, which represent potential degradation products. Use mass spectrometry (MS) data to propose structures for these degradants.
Workflow for a Forced Degradation Study
The following diagram illustrates the logical flow of the forced degradation protocol.
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Solution Stability Study (Real-Time)
Objective: To determine the stability of this compound HCl in a specific experimental buffer and at a defined storage condition.
Methodology:
-
Prepare Solution: Prepare the compound in your final experimental buffer at the highest concentration you plan to use.
-
Storage: Store the solution under the intended experimental conditions (e.g., 4°C, protected from light).
-
Time Points: At regular intervals (e.g., 0, 1, 3, 7, and 14 days), take an aliquot for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Quantify the peak area of the parent compound.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. Establish an acceptable limit for degradation (e.g., <5% loss) to define the usable lifetime of the solution.
Analytical Technique Spotlight: HPLC and NMR
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability studies. A stability-indicating method is one that can separate the parent compound from all known degradation products and impurities.[7][10] HPLC with UV detection is common, and coupling it with Mass Spectrometry (HPLC-MS) is invaluable for identifying the mass of unknown degradant peaks.[6] For amines, which may lack a strong UV chromophore, derivatization or use of alternative detectors like a Charged Aerosol Detector (CAD) may be necessary.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both structure elucidation and quantification (qNMR). It can be used to unambiguously identify degradation products isolated from forced degradation studies.[6] Furthermore, NMR can be used to monitor the degradation process in real-time directly in the NMR tube, providing kinetic information without the need for chromatographic separation.[12][13][14]
Hypothetical Degradation Pathway
While the exact pathway must be determined experimentally, a plausible degradation route for this compound in an aqueous environment could involve nucleophilic substitution of the fluorine atom.
Caption: A hypothetical hydrolytic degradation pathway.
References
- 1. snscourseware.org [snscourseware.org]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide [mdpi.com]
- 7. japsonline.com [japsonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsdr.org [ijsdr.org]
- 11. benchchem.com [benchchem.com]
- 12. umventures.org [umventures.org]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Fluorination of Cyclobutanamine Precursors
Welcome to the technical support center for the fluorination of cyclobutanamine precursors. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into strained cyclobutane rings. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side reactions encountered during these critical synthetic transformations.
I. Troubleshooting Guide: Navigating Common Side Reactions
The fluorination of cyclobutanol precursors to cyclobutanamines is often complicated by the inherent strain of the four-membered ring system. This can lead to a variety of undesired side reactions, significantly impacting yield and purity. This section provides a detailed analysis of these side reactions and offers practical solutions.
Issue 1: Low Yield of the Desired Fluorocyclobutane Accompanied by Significant Ring-Expansion Products.
Question: My fluorination reaction of a cyclobutanol derivative with DAST is resulting in a mixture of the desired fluorocyclobutane and a significant amount of a cyclopentyl product. What is causing this, and how can I suppress the ring expansion?
Answer:
This is a classic issue when fluorinating strained ring systems, particularly with reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.[1][2] The underlying cause is the formation of a carbocation intermediate that can undergo rearrangement.
Causality: The reaction of a cyclobutanol with DAST proceeds through the formation of an intermediate fluorosulfite ester. This is followed by the elimination of sulfur dioxide and a fluoride anion to generate a cyclobutyl carbocation. Due to the significant ring strain of the cyclobutane ring, this carbocation is highly susceptible to a Wagner-Meerwein rearrangement, leading to a more stable cyclopentyl cation.[1][3] Subsequent trapping of this rearranged cation by the fluoride ion results in the formation of the cyclopentyl fluoride byproduct.
DOT Diagram: Mechanism of Ring Expansion
Caption: Competing pathways in the fluorination of cyclobutanol.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Lower Reaction Temperature | The activation energy for rearrangement is often higher than that for fluoride trapping. Lower temperatures can favor the desired pathway. | Run the reaction at -78 °C and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC or LC-MS to determine the optimal temperature for quenching. |
| Use a Less Lewis Acidic Fluorinating Reagent | Reagents like PyFluor or PhenoFluor™ can be less prone to promoting carbocation formation and subsequent rearrangements.[4][5] | Substitute DAST with 1.2 equivalents of PyFluor in an anhydrous, non-polar solvent like dichloromethane (DCM). |
| Solvent Choice | Non-polar solvents can help to stabilize the initially formed contact ion pair, potentially favoring nucleophilic attack before rearrangement can occur. | Switch from more polar solvents like acetonitrile to less coordinating solvents such as toluene or hexane. |
| Substrate Modification | If possible, introducing an electron-withdrawing group on the cyclobutane ring can destabilize the carbocation, potentially disfavoring its formation or rearrangement. | This is a consideration for the synthetic design phase prior to the fluorination step. |
Issue 2: Formation of Alkene Byproducts due to Elimination.
Question: I am observing significant amounts of cyclobutene derivatives in my fluorination reaction. How can I minimize this elimination side reaction?
Answer:
Elimination reactions are a common competing pathway in fluorination, particularly when using strongly basic fluoride sources or under thermal conditions.[6][7][8]
Causality: The formation of alkene byproducts occurs through an E1 or E2 elimination mechanism.[6][7] In the context of deoxofluorination, the intermediate carbocation (in an E1-like pathway) can lose a proton from an adjacent carbon to form a double bond. Alternatively, a fluoride ion or another basic species in the reaction mixture can act as a base and abstract a proton in a concerted E2-like fashion.[9][10] The high acidity of the beta-hydrogens in some fluorinated compounds can also favor an E1cb mechanism.[9]
DOT Diagram: Elimination Pathway
Caption: Competition between substitution and elimination.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Choice of Fluorinating Agent | Use less basic fluorinating agents. For example, complexes like Et3N·3HF can be less prone to inducing elimination compared to anhydrous fluoride salts.[6] | For nucleophilic fluorination, consider using an HF-amine complex instead of sources like TBAF. |
| Control of Stoichiometry | An excess of the fluorinating agent, especially if it is basic, can increase the rate of elimination. | Use the minimum effective amount of the fluorinating agent, typically 1.1-1.5 equivalents. |
| Temperature Control | Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.[7] | Maintain a low reaction temperature (e.g., 0 °C or below) throughout the addition and reaction time. |
| Use of a Non-nucleophilic Base | If a base is required, use a sterically hindered, non-nucleophilic base like proton sponge to neutralize any generated acid without promoting elimination. | Add 1.1 equivalents of a non-nucleophilic base to the reaction mixture at low temperature before the addition of the fluorinating agent. |
II. Frequently Asked Questions (FAQs)
Q1: I am trying to fluorinate a cyclobutanamine precursor that also contains a ketone. The reaction with DAST is giving me a complex mixture. What is happening?
A1: DAST and Deoxo-Fluor® are capable of fluorinating both alcohols and ketones.[2][11] When your substrate contains both functionalities, you will likely get a mixture of products, including the desired fluorocyclobutane, the gem-difluorocyclobutane from the ketone, and the product where both groups have reacted. To achieve selectivity, you should protect the more reactive functional group. In this case, the ketone can be protected as a ketal, which is stable to DAST under typical reaction conditions. After the fluorination of the alcohol, the ketal can be deprotected.
Q2: My fluorinating agent (DAST) seems to be inactive, even with a fresh bottle. What could be the issue?
A2: DAST and similar reagents are extremely sensitive to moisture.[12] Even a brief exposure to atmospheric moisture can lead to hydrolysis and inactivation. Always handle these reagents under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and syringes. It is also important to check the storage conditions and expiration date of the reagent.
Q3: Can I use electrophilic fluorinating agents like Selectfluor® for the deoxyfluorination of a cyclobutanol?
A3: No, electrophilic fluorinating agents like Selectfluor® (an N-F reagent) are used to fluorinate electron-rich centers such as enolates, enamines, or activated aromatic rings.[13][14][15] They are not suitable for the deoxyfluorination of alcohols. For converting an alcohol to a fluoride, you need a nucleophilic fluoride source, which is what reagents like DAST, Deoxo-Fluor®, or PyFluor provide.[2][5]
Q4: Are there any safety concerns I should be aware of when using DAST or Deoxo-Fluor®?
A4: Yes, absolutely. Both DAST and Deoxo-Fluor® can be hazardous if not handled properly.
-
Thermal Instability: DAST, in particular, can decompose violently upon heating above 90 °C. Deoxo-Fluor® is more thermally stable but should still be used with caution.[2][11]
-
Hydrolysis: They react violently with water to produce hydrogen fluoride (HF), which is highly corrosive and toxic.[2]
-
Handling Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Ensure all glassware is scrupulously dried before use.
Q5: I am considering a multi-gram scale-up of my fluorination reaction. What should I be cautious about?
A5: Scaling up fluorination reactions requires careful consideration of heat transfer. These reactions can be exothermic, and on a larger scale, it can be more difficult to dissipate the heat effectively. This can lead to an increase in side reactions, especially elimination and rearrangement. It is advisable to:
-
Use a jacketed reactor for better temperature control.
-
Add the fluorinating agent slowly and monitor the internal temperature.
-
Consider using a flow chemistry setup, which can offer better control over reaction parameters and improved safety for potentially hazardous reactions.
III. References
-
Revil-Baudarda, V. L., & Zard, S. Z. (2021). A Practical Route to Cyclobutanols and Fluorocyclobutanes. Helvetica Chimica Acta. --INVALID-LINK--
-
Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. --INVALID-LINK--
-
Grygorenko, O., Malashchuk, A., Demchuk, O. P., & Razhyk, B. (2024). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry. --INVALID-LINK--
-
Unknown Author. (2025). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC - NIH. --INVALID-LINK--
-
Demchuk, O., Grygorenko, O., Malashchuk, A., & Razhyk, B. (2023). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines. --INVALID-LINK--
-
Milligan, J. A. (2018). STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. D-Scholarship@Pitt. --INVALID-LINK--
-
Unknown Author. (n.d.). Elimination Reactions Elimination reactions discussed here are reactions that produce alkenes, usually from the loss of two part. SIUE. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Fluorination. --INVALID-LINK--
-
Unknown Author. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Synthetic Methodologies of Fluorinated Cyclobutanes. --INVALID-LINK--
-
Unknown Author. (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters†. PMC - NIH. --INVALID-LINK--
-
Umemoto, T. (2011). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Diethylaminosulfur Trifluoride (DAST). --INVALID-LINK--
-
Unknown Author. (n.d.). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC - NIH. --INVALID-LINK--
-
Enamine. (n.d.). DAST. --INVALID-LINK--
-
Enamine. (n.d.). Deoxofluor. --INVALID-LINK--
-
Unknown Author. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. --INVALID-LINK--
-
Unknown Author. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters - ACS Publications. --INVALID-LINK--
-
Unknown Author. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. --INVALID-LINK--
-
Unknown Author. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. --INVALID-LINK--
-
BenchChem. (2025). Preventing elimination side reactions in allylic fluorination. --INVALID-LINK--
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett. --INVALID-LINK--
-
Umemoto, T. (2011). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group. --INVALID-LINK--
-
TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks. --INVALID-LINK--
-
Unknown Author. (n.d.). Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. NIH. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 3-Fluorocyclobutanamine. PubChem. --INVALID-LINK--
-
Unknown Author. (n.d.). Silyllithium-Promoted Ring Expansion of Bicyclobutanes. ResearchGate. --INVALID-LINK--
-
Forró, E., & Fülöp, F. (2012). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Unknown Author. (n.d.). AlCl3-Catalyzed Ring-Expansion Cascades of Bicyclic Cyclobutenamides Involving Highly Strained Cis,Trans-Cycloheptadienone Intermediates. PMC - NIH. --INVALID-LINK--
-
Unknown Author. (n.d.). 4. Organic Syntheses Procedure. --INVALID-LINK--
-
BITS Pilani. (n.d.). Elimination Reactions. --INVALID-LINK--
-
Wordpress. (n.d.). Specific Solvent Issues with Fluorination. --INVALID-LINK--
-
Ashenhurst, J. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. --INVALID-LINK--
-
ron. (2015, April 29). Ring expansion from a given cyclic carbocation. Chemistry Stack Exchange. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2024, November 26). Organic Chemistry - Elimination of Cycloalkanes [Video]. YouTube. --INVALID-LINK--
-
Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. --INVALID-LINK--
-
Unknown Author. (2024). Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. PubMed. --INVALID-LINK--
-
Reusch, W. (n.d.). Elimination Reactions of Alkyl Halides. MSU chemistry. --INVALID-LINK--
-
Unknown Author. (n.d.). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. --INVALID-LINK--
References
- 1. DAST - Enamine [enamine.net]
- 2. Deoxofluor - Enamine [enamine.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. siue.edu [siue.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Ullmann Coupling of 3-Fluorocyclobutanamine
Welcome to the technical support guide for the copper-catalyzed N-arylation (Ullmann coupling) of 3-fluorocyclobutanamine. This resource is designed for researchers and drug development professionals encountering challenges with this specific transformation. The coupling of secondary aliphatic amines, particularly sterically hindered ones like this compound, presents unique difficulties compared to simpler aniline or primary amine substrates. This guide provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my Ullmann coupling with this compound failing or giving very low yield?
Low or no conversion is the most common issue and can stem from several factors related to the challenging nature of the substrate. This compound is a sterically hindered secondary aliphatic amine, which can significantly slow down key steps in the catalytic cycle.
Primary Causes & Solutions:
-
Inactive Catalyst System: The active catalyst in modern Ullmann reactions is a Copper(I)-ligand complex.[1][2] If this complex does not form or is inactive, the reaction will not proceed.
-
Copper(I) Source: Your Cu(I) salt (e.g., CuI, CuBr) may be old or partially oxidized to the less active Cu(II) state. Solution: Use a freshly purchased bottle of the Cu(I) salt or one that has been stored properly under an inert atmosphere. Using metallic copper or Cu(II) salts can work, but they rely on in situ reduction to Cu(I), which may be inefficient.[1]
-
Inappropriate Ligand: this compound requires a ligand that can accelerate the coupling of a hindered substrate. A simple, ligand-free system is often insufficient.[3] Ligands are crucial for stabilizing the copper center and facilitating both the oxidative addition and the rate-limiting reductive elimination steps.[4][5]
-
Solution: Screen a panel of ligands known to be effective for challenging C-N couplings. Start with classes like amino acids (e.g., L-Proline, N,N-Dimethylglycine) or diamines (e.g., 1,10-Phenanthroline).[3][6] For highly hindered systems, specialized ligands like those based on pyrrole-ols or oxalic diamides may be necessary.[7][8][9]
-
-
-
Suboptimal Base: The base is critical for deprotonating the amine, allowing it to coordinate with the copper center.[2] An inadequate base can halt the reaction before it starts.
-
Cause: The chosen base may be too weak to deprotonate the amine effectively, or it may have poor solubility in the reaction solvent, leading to mass transfer limitations.[10][11]
-
Solution: Employ a strong, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices.[3][11] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Insufficient Temperature: While modern ligand systems have lowered the traditionally harsh temperature requirements of the Ullmann reaction[12][13], hindered substrates often require more thermal energy to overcome activation barriers.
-
Solution: If you are running the reaction below 100 °C, consider incrementally increasing the temperature to 110-130 °C. Monitor for potential substrate or product decomposition at higher temperatures.
-
Q2: I'm observing the formation of a major side product where my aryl halide is debrominated/deiodinated. What causes this and how can I prevent it?
The formation of a reduced (dehalogenated) aryl starting material is a common side reaction, often observed when the desired coupling is slow.[3]
Primary Causes & Solutions:
-
Protic Impurities: Trace amounts of water or other protic species in the reaction mixture can act as a proton source, leading to the reductive cleavage of the aryl halide.[2]
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents, dry the inorganic base by heating under vacuum before use, and ensure your glassware is flame-dried or oven-dried. Running the reaction under a strictly inert atmosphere (Nitrogen or Argon) is essential.
-
-
Slow C-N Coupling Rate: If the desired C-N bond formation is slow due to steric hindrance, alternative decomposition pathways for the organocopper intermediate can become competitive.
-
Solution: Focus on accelerating the main catalytic cycle. This circles back to the solutions in Q1: employ a more effective ligand and optimize the base and temperature to favor the productive C-N coupling pathway over the undesired reduction pathway.
-
Q3: My reaction starts but seems to stall after 20-30% conversion. What steps can I take?
Reaction stalling often points to catalyst deactivation or product inhibition.
Primary Causes & Solutions:
-
Catalyst Deactivation: The active Cu(I)-ligand complex can be sensitive and may decompose over the course of the reaction, especially at high temperatures. This can involve the precipitation of copper metal or the formation of inactive copper species.[11]
-
Solution:
-
Check Ligand Stability: Ensure the ligand you are using is stable under the reaction conditions.
-
Increase Catalyst/Ligand Loading: While not ideal, a modest increase in the catalyst and ligand loading (e.g., from 5 mol% to 10 mol%) can sometimes compensate for slow deactivation and push the reaction to completion.
-
Use a More Robust Ligand: Some ligands, like N-methylglycine, have been shown to provide not only high reaction rates but also greater catalyst stability.[10]
-
-
-
Product Inhibition: The newly formed N-aryl product can sometimes coordinate strongly to the copper catalyst, preventing it from re-entering the catalytic cycle. This is a form of product inhibition.[11]
-
Solution: This is an inherent mechanistic challenge. Driving the reaction forward with a slight excess of one of the starting materials (typically the less expensive one) can sometimes help mitigate the effects of product inhibition.
-
Recommended Starting Protocol & Conditions
This general protocol provides a robust starting point for the Ullmann coupling of an aryl halide with this compound. It should be optimized based on your specific aryl halide.
Table 1: Recommended Starting Conditions
| Parameter | Recommended Value | Rationale & Comments |
| Copper Source | Copper(I) Iodide (CuI) | CuI is generally more reactive than CuBr or CuCl. Use 5-10 mol%. |
| Ligand | 1,10-Phenanthroline or L-Proline | Good starting points for hindered amines. Use 10-20 mol%. |
| Base | Potassium Phosphate (K₃PO₄) | Strong, effective base. Use 2.0 equivalents. Ensure it is finely powdered. |
| Solvent | Dioxane or Toluene | Anhydrous, high-boiling point solvents are preferred. |
| Temperature | 110 °C | A good starting temperature to balance reaction rate and stability. |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst oxidation and side reactions. |
| Reagent Stoichiometry | Aryl Halide (1.0 eq), Amine (1.2-1.5 eq) | A slight excess of the amine can help drive the reaction to completion. |
Step-by-Step Experimental Protocol
-
Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 eq), CuI (0.10 eq), the chosen ligand (0.20 eq), and K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent & Reagent Addition: Add anhydrous solvent (e.g., dioxane) via syringe, followed by the this compound (1.5 eq).
-
Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of celite to remove insoluble inorganic salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with this challenging Ullmann coupling.
Caption: A logical workflow for troubleshooting the Ullmann coupling of this compound.
References
- 1. Ullmann coupling-An overview - operachem [operachem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: 3-Fluorocyclobutanamine Free Base
A Guide to Preventing and Troubleshooting Oxidative Degradation
Welcome to the technical support resource for 3-Fluorocyclobutanamine. As a key building block in modern drug discovery, the integrity of this reagent is paramount. This guide provides in-depth, field-proven insights into the primary challenge associated with its free base form: oxidative instability. We will explore the root causes of degradation and provide robust protocols to ensure the long-term stability and performance of your material in your critical experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common observations and queries from researchers working with this compound free base.
Q1: My previously colorless this compound has developed a yellow or brown tint. What happened, and can I still use it?
A: The development of a yellow or brown color is a classic indicator of amine oxidation. Primary amines, like this compound, are susceptible to reaction with atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures[1][2]. The coloration is typically due to the formation of highly conjugated oligomeric or polymeric impurities.
Can you still use it? It is strongly discouraged. The presence of these impurities signifies that the purity of the material is compromised. Using a discolored reagent can lead to inconsistent reaction outcomes, lower yields, and the introduction of difficult-to-remove byproducts in your downstream processes. We recommend verifying the purity by an analytical method like HPLC or ¹H NMR before use. For critical applications, using a fresh, properly stored vial is the best practice.
Q2: What are the definitive long-term storage conditions for this compound free base?
A: To ensure maximum shelf-life, the compound must be protected from its primary degradation triggers: oxygen, moisture, light, and heat.[1][2][3]. The ideal storage protocol is summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary oxidant. Argon is denser than air and can provide a better protective blanket in some situations.[4] |
| Temperature | 2-8°C | Reduces the kinetic rate of potential degradation reactions. Avoid freezing unless specified, as this can cause moisture to condense.[1] |
| Light Exposure | Amber/Opaque Vial | Prevents photo-oxidation, where light energy catalyzes the reaction between the amine and oxygen.[1][2] |
| Container | Tightly Sealed Glass Vial with Septum Cap | Prevents ingress of oxygen and atmospheric moisture. A septum-lined cap (like a Sure/Seal™) allows for material removal via syringe without compromising the inert atmosphere.[5][6] |
Q3: Is the this compound hydrochloride salt more stable than the free base?
A: Yes, significantly so. The oxidative susceptibility of an amine is tied to the lone pair of electrons on the nitrogen atom. In the free base form, this lone pair is available to react with oxygen. In the hydrochloride (HCl) salt, the nitrogen is protonated (forming an ammonium salt, -NH3+), which effectively sequesters this lone pair. This makes the HCl salt far more resistant to oxidation and generally easier to handle and store long-term on the benchtop. If your experimental conditions tolerate it, using the HCl salt and liberating the free base in situ just before use is a robust strategy.
Q4: Besides discoloration, what other signs of degradation should I look for?
A: While discoloration is the most obvious sign, other indicators can be detected through analytical methods:
-
¹H NMR Spectroscopy: Appearance of new, broad signals or a decrease in the integration value of the amine protons relative to the cyclobutyl ring protons.
-
HPLC/GC-MS Analysis: A decrease in the area percentage of the main peak and the appearance of new impurity peaks, often at different retention times.[7]
-
FTIR Spectroscopy: The potential appearance of C=N (imine) or N-O stretches, although these can be difficult to discern without a reference spectrum of a degraded sample.[8]
Part 2: Troubleshooting Guide & Proactive Workflows
Issue: Inconsistent Reaction Yields or Unidentified Byproducts
When a typically reliable reaction using this compound begins to fail or produce unexpected side products, reagent degradation is a primary suspect. Oxidized amine impurities can act as reaction inhibitors or participate in unwanted side reactions.
Root Cause Analysis Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues related to potential amine oxidation.
Caption: Workflow for troubleshooting experiment failure due to amine oxidation.
Part 3: Gold Standard Experimental Protocols
Adherence to proper handling and storage techniques is the most effective way to prevent oxidation.
Protocol 1: Recommended Long-Term Storage
-
Upon Receipt: Visually inspect the vial for discoloration. Ensure the cap seal is intact.
-
Inert Environment: Immediately transfer the vial into a nitrogen- or argon-filled glovebox or desiccator.[2][4]
-
Parafilm Seal: For added protection, wrap the cap and neck of the vial with Parafilm to create a secondary barrier against moisture and air ingress.
-
Refrigeration: Place the sealed vial in a refrigerator at 2-8°C. Ensure the vial is stored upright in a secondary container to prevent cross-contamination.
-
Log Usage: Maintain a log to track how many times the vial has been opened (punctured) and the date. Limit the number of punctures per vial.
Protocol 2: Inert Atmosphere Dispensing Workflow
This protocol describes the transfer of this compound from a Sure/Seal™-style bottle to a reaction flask under a positive pressure of inert gas.
Equipment:
-
Oven-dried or flame-dried reaction flask with a stir bar, fitted with a rubber septum.[6][9]
-
Inert gas source (Nitrogen or Argon) with a bubbler.
-
Dry, gas-tight syringes and needles.[5]
Procedure:
-
System Purge: Assemble the reaction flask while hot and immediately place it under a positive pressure of inert gas. This is achieved by inserting one needle connected to the gas line and a second "exit" needle to vent the air. Allow the system to flush for 5-10 minutes as it cools to room temperature.[9]
-
Prepare for Transfer: Once the flask is cool, remove the exit needle. The bubbler should now show a slow, positive outflow of gas (e.g., one bubble every 5-10 seconds).
-
Syringe Purge: Take a clean, dry syringe appropriately sized for the volume you need to dispense. Purge the syringe with inert gas 3-5 times by drawing gas from the reaction flask headspace and expelling it.
-
Withdraw Amine: Puncture the septum of the this compound vial with the purged syringe needle. Ensure the needle tip is below the liquid surface. Slowly draw the required volume of liquid into the syringe. To prevent suck-back, also draw a small "buffer" of inert gas (approx. 0.1 mL) into the syringe after the liquid.
-
Transfer to Flask: Quickly withdraw the syringe from the reagent vial and insert it through the septum of your reaction flask. First, inject the inert gas buffer to clear the needle, then slowly dispense the liquid amine into the reaction vessel.
-
Final Purge: Before removing the syringe, draw some gas from the flask's headspace back into the syringe to ensure no liquid remains in the needle. Withdraw the syringe.
-
Storage of Reagent Vial: Replace the plastic cap on the Sure/Seal™ bottle and store it according to Protocol 1.
Inert Dispensing Workflow Diagram
Caption: Step-by-step workflow for handling air-sensitive amines.
References
- 1. additive-chem.com [additive-chem.com]
- 2. ossila.com [ossila.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. DSpace [helda.helsinki.fi]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Scale-Up Synthesis of 3-Fluorocyclobutanamine
Welcome to the technical support center for the scale-up synthesis of 3-Fluorocyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals engaged in the process development and manufacturing of this valuable fluorinated building block. We provide in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered when transitioning from lab-scale synthesis to pilot or commercial production.
Core Synthetic Strategy: An Overview
The most common and scalable synthetic routes to this compound typically involve the transformation of a readily available cyclobutane precursor. A representative pathway begins with a protected 3-hydroxycyclobutanamine derivative, which undergoes a critical deoxyfluorination step. This guide will focus on the challenges and considerations surrounding this key transformation and the subsequent purification stages.
Caption: A representative workflow for the synthesis of this compound.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the synthesis, focusing on the critical deoxyfluorination step.
Question: We are seeing a significant drop in yield for the deoxyfluorination step when moving from a 1L to a 50L reactor. What are the likely causes?
Answer: This is a common and multifaceted scale-up issue. The primary culprits are often related to thermal management, reagent stability, and mixing efficiency.
-
Causality—Thermal Control: Deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST) can be thermally unstable. DAST, for example, is known to detonate at temperatures above 90 °C.[1] In a large reactor, "hot spots" can develop due to inefficient heat dissipation from the exothermic reaction, leading to localized decomposition of the reagent before it can react with the substrate. This not only reduces yield but poses a significant safety hazard.[2]
-
Causality—Mixing and Addition Rate: Inefficient mixing in a large vessel leads to poor mass transfer. The fluorinating agent may react with itself or decompose if it is not rapidly dispersed and brought into contact with the alcohol substrate. A slow, controlled addition of the reagent subsurface is critical to maintain a low transient concentration and manage the exotherm.
-
Troubleshooting Steps:
-
Reactor Engineering: Ensure your reactor has adequate cooling capacity and a powerful agitation system designed for the viscosity of your reaction mass. Use of a jacketed reactor with a well-calibrated temperature control unit is essential.
-
Controlled Addition: Switch from rapid, single-portion addition to a slow, continuous feed of the fluorinating agent using a dosing pump. Monitor the internal temperature closely; any sharp, uncontrolled rise is a sign of accumulation and potential runaway reaction.
-
Consider Flow Chemistry: For hazardous reactions like those involving DAST, microreactors or continuous flow setups offer superior heat transfer and safety profiles, making them an excellent alternative for large-scale production.[1][2]
-
Question: Our final product contains a significant amount of an alkene impurity. How can we suppress this side reaction?
Answer: The formation of cyclobutene derivatives is a classic elimination (E2) side reaction that competes with the desired nucleophilic substitution (SN2) during deoxyfluorination.[3]
-
Causality—Reagent Choice & Mechanism: The choice of fluorinating agent and reaction conditions heavily influences the substitution vs. elimination ratio. Reagents like DAST can promote elimination, especially with secondary alcohols like 3-hydroxycyclobutanamine where the beta-protons are accessible. The reaction proceeds through activation of the alcohol, followed by attack of the fluoride ion or abstraction of a proton by a base.
-
Troubleshooting Steps:
-
Reagent Screening: Evaluate alternative deoxyfluorination reagents known for lower elimination byproducts. Modern reagents like PyFluor or certain aminodifluorosulfinium salts have been developed to be more selective for substitution.[4]
-
Temperature Optimization: Lowering the reaction temperature generally favors the SN2 pathway over E2. Conduct a Design of Experiments (DoE) study to find the optimal temperature that provides a reasonable reaction rate while minimizing the alkene impurity.
-
Base and Solvent Effects: The presence of non-nucleophilic bases can sometimes suppress elimination, though this is system-dependent. The choice of solvent can also play a role; polar aprotic solvents are typically used. Screen solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), and acetonitrile.[5]
-
Question: We are struggling with the separation of the cis- and trans-isomers at scale. Column chromatography is not economically viable. What are our options?
Answer: Separating diastereomers is a significant challenge in process chemistry. While chromatography is effective at the lab scale, it is often a bottleneck for multi-kilogram production.[6]
-
Causality—Physicochemical Properties: The cis- and trans-isomers of this compound have very similar boiling points and polarities, making simple distillation or extraction difficult. However, their crystal packing energies and solvation properties can differ.
-
Troubleshooting Steps:
-
Fractional Crystallization: This is the most industry-preferred method for large-scale isomer separation. The strategy involves forming a salt of the amine (e.g., hydrochloride, tartrate, mandelate) and screening various solvent systems to find conditions where one diastereomeric salt selectively crystallizes out of solution, leaving the other enriched in the mother liquor.
-
Kinetic Resolution or Asymmetric Synthesis: For future process development, consider upstream solutions. An asymmetric reduction of the ketone precursor could potentially yield an enantiomerically and diastereomerically enriched alcohol, simplifying or eliminating the need for downstream separation.
-
Derivative Formation: In some cases, a temporary derivative can be made that has vastly different physical properties, allowing for easy separation. After separation, the derivative is cleaved to yield the pure isomer. This adds steps but can be more scalable than chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling deoxyfluorinating agents on a large scale?
A1: Safety is paramount.
-
Reagent-Specific Hazards: Be aware of the specific hazards of your chosen reagent. DAST is thermally unstable, while others can release highly toxic and corrosive hydrogen fluoride (HF) upon contact with moisture or during work-up.[7]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, flame-retardant lab coats, and full face shields.
-
Engineering Controls: Conduct the reaction in a well-ventilated walk-in fume hood or an appropriately rated and contained reactor system. Use materials of construction compatible with HF, such as polytetrafluoroethylene (PTFE) or Hastelloy, as HF is highly corrosive to glass and stainless steel.[5][7]
-
Quenching Strategy: Have a validated quenching procedure ready. A slow addition of the reaction mixture to a cooled, stirred solution of a weak base (e.g., sodium bicarbonate) is a common method to neutralize excess reagent and HF.
Q2: How should we set up our analytical methods for in-process controls (IPCs) and final product release?
A2: A robust analytical package is essential for quality control.
-
Technique Selection:
-
HPLC/UPLC: This is the workhorse for purity analysis, capable of separating the starting material, product isomers, and non-volatile impurities. A chiral column may be necessary if enantiomeric purity is required.[8]
-
GC-MS: Ideal for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point side products like the elimination byproduct.[9][10]
-
NMR (¹H, ¹⁹F, ¹³C): Crucial for structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly useful for tracking the fluorination reaction's progress and detecting fluorine-containing impurities.[5]
-
LC-MS: Used for identifying unknown impurities by providing molecular weight information.[11]
-
-
Method Validation: All analytical methods must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.
Q3: What are the common process-related impurities we should be looking for?
A3: Beyond the starting material and the undesired stereoisomer, you should monitor for:
-
Organic Impurities:
-
Over-reaction products: Impurities from further reactions of the product.
-
Degradation products: From the decomposition of reagents or intermediates.
-
By-products: Such as the cyclobutene from elimination.[6]
-
-
Inorganic Impurities: Residual metals from catalysts or reagents, and fluoride ions from the fluorinating agent.[9]
-
Residual Solvents: Solvents used in the reaction and purification steps must be controlled to levels specified by ICH Q3C guidelines.[8]
| Parameter | Typical Control Range | Rationale / Key Consideration |
| Reaction Temperature | -20 °C to 25 °C | Varies by reagent. Lower temperatures often suppress elimination side products. Must stay well below reagent decomposition temperature (e.g., < 70°C for DAST).[1] |
| Reagent Stoichiometry | 1.1 to 1.5 equivalents | A slight excess is needed to drive the reaction to completion, but a large excess increases cost and waste. |
| Addition Time | 2 – 6 hours | Scale-dependent. Must be slow enough to control the exotherm and prevent reagent accumulation. |
| Solvent | DCM, DCE, Toluene | Must be anhydrous. Choice can influence reaction rate and selectivity.[5][12] |
| Work-up pH | 8 – 10 (Aqueous Quench) | Basic quench neutralizes acidic byproducts like HF and excess reagent. |
Table 1: Typical Parameters for Deoxyfluorination Scale-Up.
Protocol: Representative Deoxyfluorination at Pilot Scale
This protocol is a representative example and must be adapted and validated for specific equipment and safety procedures.
Objective: To perform the deoxyfluorination of N-Boc-3-hydroxycyclobutanamine (10 kg) to yield N-Boc-3-fluorocyclobutanamine.
Equipment: 100L glass-lined reactor with overhead agitation, temperature control unit (-20°C to 100°C), nitrogen inlet, and a dosing pump for reagent addition.
Procedure:
-
Reactor Preparation: Inert the 100L reactor by purging with dry nitrogen. Charge N-Boc-3-hydroxycyclobutanamine (10.0 kg, 1.0 equiv) and anhydrous dichloromethane (50 L).
-
Cooling: Cool the stirred solution to -15 °C.
-
Reagent Addition: In a separate, dry vessel, prepare a solution of a suitable deoxyfluorinating agent (e.g., PyFluor, ~1.2 equiv) in anhydrous dichloromethane (20 L). Slowly add this solution to the reactor via the dosing pump over 4-5 hours, ensuring the internal temperature does not exceed -10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at -10 °C. Monitor the reaction progress by taking samples for HPLC or ¹⁹F NMR analysis every hour. The reaction is complete when <1% of the starting alcohol remains.
-
Quenching: In a separate 200L reactor, prepare a cooled (0-5 °C) solution of 10% aqueous sodium bicarbonate (100 L). Slowly transfer the reaction mixture into the bicarbonate solution with vigorous stirring, maintaining the quench temperature below 15 °C.
-
Work-up:
-
Allow the layers to separate. Remove the lower organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 L).
-
Combine all organic layers, wash with brine (25 L), and dry over anhydrous sodium sulfate.
-
-
Solvent Swap & Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-fluorocyclobutanamine as an oil, which can then be taken forward for isomer separation and deprotection.
References
- 1. Fluorination reactions in microreactors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 3. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis and Purification of 3-Fluorocyclobutanamine
Welcome to the technical support center for the synthesis and purification of 3-Fluorocyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. We aim to address the specific and nuanced challenges encountered during the synthesis of this valuable building block, moving beyond generic protocols to offer field-proven insights.
Introduction: The Synthetic Challenge
This compound is a critical building block in medicinal chemistry, often incorporated into drug candidates to modulate properties such as metabolic stability and binding affinity. Its synthesis, however, is not without challenges. The introduction of the fluorine atom and the subsequent formation of the amine can lead to a variety of impurities that complicate downstream applications. This guide provides a structured approach to identifying and removing these impurities, ensuring the high purity required for pharmaceutical research.
Troubleshooting Guide: From Reaction to Pure Product
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common synthetic route involving the reductive amination of 3-fluorocyclobutanone.
Issue 1: Incomplete Reaction or Low Yield in Reductive Amination
Question: My reductive amination of 3-fluorocyclobutanone is sluggish, or the yield of this compound is lower than expected. What are the likely causes and how can I optimize the reaction?
Answer:
Low conversion in reductive amination is a frequent hurdle. The efficiency of this reaction is highly dependent on the formation of the intermediate imine, which is then reduced.
Probable Causes & Solutions:
-
Inefficient Imine Formation: The equilibrium between the ketone, ammonia (or an ammonia source), and the imine may not favor the imine.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the ketone. Using a dehydrating agent or a Dean-Stark trap can be beneficial. The choice of ammonia source is also critical; using ammonium formate can serve as both the nitrogen and hydrogen source in some transfer hydrogenation protocols.
-
-
Suboptimal Reducing Agent: The chosen reducing agent may not be effective or may be decomposing.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are mild enough not to reduce the ketone starting material but will reduce the imine.[1][2] Ensure the reagent is fresh and added under appropriate conditions (e.g., controlled temperature).
-
-
Steric Hindrance: The cyclobutane ring can present some steric hindrance, slowing the reaction.
-
Solution: Increase the reaction time or temperature, but monitor for the formation of side products. A change in solvent to one that better solubilizes all reactants can also improve reaction kinetics.
-
Issue 2: Presence of Diastereomers (cis/trans isomers) in the Final Product
Question: My final product is a mixture of cis- and trans-3-Fluorocyclobutanamine. How can I separate them?
Answer:
The formation of both cis and trans isomers is common, and their separation is often necessary.
Probable Causes & Solutions:
-
Non-Stereoselective Reduction: The reduction of the imine may not be stereoselective, leading to a mixture of diastereomers.
-
Purification Strategy:
-
Column Chromatography: This is a primary method for separating diastereomers. Given the polar nature of the amine, silica gel chromatography can be effective. A gradient elution with a mobile phase such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of a basic modifier (like triethylamine) to prevent peak tailing is a good starting point. Fluorinated stationary phases can also offer alternative selectivity for separating fluorinated compounds.[3][4]
-
Recrystallization of the Hydrochloride Salt: Diastereomers often have different crystal packing energies and solubilities. Converting the amine mixture to its hydrochloride salt and performing a fractional recrystallization can be highly effective. Experiment with various solvent systems like isopropanol/diethyl ether or ethanol/ethyl acetate.[5][6]
-
Issue 3: Unidentified Peaks in NMR or LC-MS Analysis
Question: I'm observing unexpected peaks in my analytical data after the synthesis. What are the likely impurities?
Answer:
Unidentified peaks can originate from starting materials, reagents, or side reactions. A systematic approach to their identification is crucial.
Common Impurities and Their Origins:
| Impurity | Probable Origin | Identification and Removal |
| 3-Fluorocyclobutanone | Unreacted starting material from the reductive amination. | Identification: Characteristic ketone peak in ¹³C NMR (~200-210 ppm). Removal: Can often be removed by column chromatography. A workup with a mild aqueous acid wash can also help by protonating the desired amine, making it water-soluble while the ketone remains in the organic layer. |
| 3-Hydroxycyclobutanamine | Incomplete fluorination of the precursor, 3-hydroxycyclobutanamine, if this route is used. | Identification: Presence of a hydroxyl group signal in ¹H and ¹³C NMR. Removal: Difficult to separate from the product due to similar polarity. Re-subjecting the mixture to fluorination conditions is an option, though this can be complex. Chromatographic separation may be possible with a carefully optimized gradient. |
| Dialkylated Amine (bis(3-fluorocyclobutyl)amine) | Over-reaction of the product amine with the starting ketone, followed by reduction. This is more common when starting with ammonia.[1][7] | Identification: Higher molecular weight peak in MS. Complex splitting pattern in ¹H NMR. Removal: Careful column chromatography can separate the secondary amine product from this tertiary amine byproduct. |
| Rearrangement Products | If using a fluorinating agent like DAST on a hydroxyl precursor, carbocationic rearrangements can occur.[8][9] | Identification: Complex and unexpected signals in NMR. Requires detailed spectroscopic analysis (e.g., 2D NMR) for structural elucidation. Removal: These are often isomeric with the product and can be very challenging to separate. Preparative HPLC may be required. |
| Elimination Products (e.g., Cyclobutenes) | Can arise from the fluorination step, especially with reagents like DAST, which can promote elimination.[10] | Identification: Presence of olefinic signals in ¹H and ¹³C NMR. Removal: These are typically less polar than the amine product and can usually be separated by standard silica gel chromatography. |
Workflow for Impurity Identification:
Caption: Impurity Identification Workflow
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling DAST as a fluorinating agent in this synthesis?
A1: Diethylaminosulfur trifluoride (DAST) is a powerful but hazardous reagent. It should always be handled in a fume hood with appropriate personal protective equipment. DAST can promote cationic rearrangements and elimination reactions.[8][10] To minimize these side products, it is crucial to perform the reaction at low temperatures (e.g., -78 °C) and to add the DAST slowly to the solution of the alcohol precursor. Quenching the reaction carefully with a saturated sodium bicarbonate solution is also essential.
Q2: How can I effectively purify the hydrochloride salt of this compound?
A2: Recrystallization is a highly effective method for purifying the hydrochloride salt.[5] The key is to find a solvent system where the salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems to screen include:
-
Isopropanol/Diethyl ether
-
Ethanol/Ethyl acetate
-
Methanol/Toluene
-
Acetone/Water[11]
The process involves dissolving the crude salt in a minimum amount of the hot primary solvent and then slowly adding the anti-solvent until turbidity is observed. The solution is then allowed to cool slowly to promote the formation of pure crystals.
Q3: What analytical techniques are best suited for monitoring the purity of this compound?
A3: A combination of techniques is recommended for comprehensive purity analysis:
-
¹H and ¹³C NMR: Provides structural confirmation and can detect proton- or carbon-containing impurities.
-
¹⁹F NMR: Highly sensitive for fluorine-containing compounds and can help identify fluorinated byproducts.[12]
-
LC-MS: Ideal for determining the presence of non-volatile impurities and confirming the molecular weight of the product and byproducts.
-
GC-MS: Useful for detecting volatile impurities, such as residual solvents or low-boiling point byproducts.
Q4: My synthesis produces a mixture of cis and trans isomers. Is it always necessary to separate them?
A4: The necessity of separating the cis and trans isomers depends entirely on the requirements of your downstream application. For many medicinal chemistry applications, a specific diastereomer is required for optimal biological activity and to meet regulatory standards. In such cases, separation is mandatory. If the stereochemistry at this position is not critical for your specific research goal, a mixture of isomers may be acceptable. However, for developing a scalable and reproducible process, isolation and characterization of a single isomer are highly recommended. Techniques for separating cis and trans isomers can include chromatography or fractional crystallization.[6][13][14]
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
-
Solvent Screening: In small vials, test the solubility of a few milligrams of the crude hydrochloride salt in various solvents (e.g., isopropanol, ethanol, methanol, acetone) when hot and cold. Identify a solvent that dissolves the compound when hot but not when cold. Also, identify a miscible anti-solvent in which the compound is insoluble.
-
Dissolution: Place the crude this compound HCl in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot primary solvent to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Slowly add the anti-solvent to the hot solution until a persistent cloudiness appears. Add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Purification Workflow Diagram:
Caption: Recrystallization Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. DAST - Enamine [enamine.net]
- 9. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 10. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 14. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 3-Fluorocyclobutanamine
For researchers, scientists, and drug development professionals, the precise characterization of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. 3-Fluorocyclobutanamine, a key building block in modern medicinal chemistry, presents unique analytical challenges due to the presence of a fluorine atom and a chiral center.[1][2][3] The incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in drug design.[2][3] However, these same properties necessitate a robust and multi-faceted analytical approach to ensure identity, purity, and stereochemical integrity.
This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, offering field-proven insights to empower your analytical strategy.
The Analytical Workflow: A Multi-Technique Approach
The comprehensive characterization of this compound is not reliant on a single technique but rather a synergistic workflow. Each method provides a unique piece of the puzzle, and their collective data build a complete and trustworthy profile of the molecule.
Caption: Overall analytical workflow for this compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry.
Expertise & Experience: The true power of NMR in this context lies in the strategic use of multinuclear experiments. While ¹H NMR provides initial insights into the proton environment, ¹⁹F NMR is particularly crucial. Fluorine-19 is a 100% naturally abundant, spin-1/2 nucleus, offering high sensitivity and a wide chemical shift range, which minimizes signal overlap and provides a clear window into the electronic environment of the C-F bond.[4][5][6] Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are then used to definitively assign proton and carbon signals relative to the fluorine atom.
Trustworthiness: The self-validating nature of NMR comes from the consistency of the data across different experiments. For example, the coupling constants observed in the ¹H spectrum between the fluorine and adjacent protons must correlate with the couplings seen in the ¹⁹F spectrum. A Certificate of Analysis for trans-3-Fluorocyclobutanamine hydrochloride often confirms the structure is consistent with the ¹H NMR spectrum and specifies purity as ≥97.0% by NMR.[7]
Experimental Protocol: Multinuclear NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; for the hydrochloride salt, D₂O or CD₃OD are good starting points to ensure solubility.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Rationale: This provides initial information on the number of distinct proton environments, their integration (proton count), and their coupling patterns (neighboring protons). Look for characteristic multiplets for the cyclobutane ring protons and a broad signal for the amine protons (which may exchange with D₂O).
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum, typically with proton decoupling.
-
Rationale: This will show a single signal for the fluorine atom, and its chemical shift is highly sensitive to the cis/trans stereochemistry.[4][8] A coupled ¹⁹F spectrum will show splitting patterns corresponding to interactions with adjacent protons.
-
-
¹³C{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Rationale: This experiment reveals the number of unique carbon environments. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant, a key diagnostic feature.
-
-
2D Correlation Spectroscopy (COSY, HSQC, HMBC):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H connectivities within the cyclobutane ring.
-
Acquire an HSQC spectrum to correlate each proton with its directly attached carbon.
-
Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the overall carbon skeleton and the position of the fluorine and amine groups.
-
Data Interpretation: A Comparative Look at Cis and Trans Isomers
| Parameter | Expected Observation for cis-3-Fluorocyclobutanamine | Expected Observation for trans-3-Fluorocyclobutanamine | Rationale |
| ¹H NMR | Complex, overlapping multiplets for cyclobutane protons. | Distinct sets of multiplets with potentially different coupling constants due to stereochemistry. | The relative orientation of the fluorine and amine groups influences the magnetic environment of the ring protons. |
| ¹⁹F NMR | Characteristic chemical shift. | A different and distinct chemical shift from the cis isomer. | The chemical shift of ¹⁹F is highly sensitive to its spatial relationship with other functional groups.[5] |
| ¹³C NMR | Four distinct carbon signals. The C-F bond will show a large ¹JCF coupling constant. | Four distinct carbon signals with potentially different chemical shifts compared to the cis isomer. | Stereochemistry affects the electronic environment and thus the chemical shifts of the carbon atoms. |
Chromatography: Purity Assessment and Chiral Separation
Chromatographic techniques are indispensable for determining the purity of this compound and for separating its enantiomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) play crucial roles.
A. Gas Chromatography (GC)
Expertise & Experience: GC is an excellent choice for assessing the purity of this compound, especially for identifying volatile impurities such as residual solvents or by-products from the synthesis. The amine functionality can sometimes lead to peak tailing on standard silica-based columns. Therefore, the use of a base-deactivated column or a column specifically designed for amine analysis is recommended to achieve sharp, symmetrical peaks. Derivatization, for instance, with a trifluoroacetyl group, can also improve chromatographic performance for amines.[9]
Trustworthiness: When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for the confident identification of impurities.
-
Column Selection: A capillary column with a polar stationary phase (e.g., a polyethylene glycol or a base-deactivated phenyl methylpolysiloxane phase) is a good starting point.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Data Analysis: Integrate the peak areas of all components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
B. High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Expertise & Experience: Since this compound is chiral, the separation and quantification of its enantiomers are critical for pharmaceutical applications. Direct chiral separation using a chiral stationary phase (CSP) is the most common and efficient method.[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often provide excellent separation for a wide range of chiral compounds, including amines.[11][12][13] The choice between normal-phase, reversed-phase, or polar organic mode will depend on the specific CSP and the solubility of the analyte. For amines, a mobile phase additive like diethylamine (in normal phase) or trifluoroacetic acid (in reversed phase) is often necessary to improve peak shape and resolution.
Trustworthiness: A validated chiral HPLC method provides a reliable way to determine the enantiomeric excess (e.e.) of a sample. The method's trustworthiness is established by demonstrating baseline resolution of the enantiomers and validating for linearity, accuracy, and precision.
Caption: Principle of chiral HPLC separation of this compound enantiomers.
-
Column Selection: Screen a set of polysaccharide-based CSPs, such as Chiralpak® IA, IB, IC, etc.[14]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol (90:10 v/v) with 0.1% diethylamine.
-
Polar Organic Mode: Use acetonitrile/methanol (90:10 v/v) with 0.1% diethylamine.
-
Reversed Phase: Use water/acetonitrile with 0.1% trifluoroacetic acid.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the amine has no strong chromophore).
-
-
Optimization: Once initial separation is observed, optimize the mobile phase composition and temperature to achieve baseline resolution (Rs > 1.5).
Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification
Mass spectrometry is a vital tool for confirming the molecular weight of this compound and for identifying unknown impurities.
Expertise & Experience: Electron Ionization (EI) is a common technique that provides a detailed fragmentation pattern, often referred to as a "fingerprint," which can be used for structural elucidation. However, for some molecules, the molecular ion peak can be weak or absent in EI. In such cases, a "soft" ionization technique like Chemical Ionization (CI) is employed, which typically results in a strong protonated molecule peak [M+H]⁺, providing clear confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments.
Trustworthiness: HRMS provides a very high degree of confidence in the elemental composition of a molecule. For this compound (C₄H₈FN), the expected exact mass is 89.0641. An HRMS measurement that is within a few parts per million (ppm) of this value provides strong evidence for the correct molecular formula. The presence of a fluorine atom does not introduce a characteristic isotopic pattern like chlorine or bromine, but fragmentation involving the loss of F (M-19) or HF (M-20) can sometimes be observed.[15]
Expected Fragmentation Patterns
| Ionization Method | Expected Key Ions | Rationale |
| Electron Ionization (EI) | M⁺• (m/z 89), fragments from loss of H, F, NH₂, or parts of the cyclobutane ring. | High-energy ionization causes extensive fragmentation, providing structural information. |
| Chemical Ionization (CI) | [M+H]⁺ (m/z 90) | Soft ionization technique that preserves the molecular structure and provides a clear molecular weight indication. |
| HRMS (CI) | [M+H]⁺ (m/z 90.0714) | Provides a highly accurate mass that can be used to confirm the elemental formula C₄H₉FN⁺. |
Elemental Analysis: Fundamental Compositional Verification
Expertise & Experience: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. For a halogenated compound like this compound, a separate analysis for fluorine content is also performed. This technique is fundamental for confirming the empirical formula of a newly synthesized compound.
Trustworthiness: The data from elemental analysis should match the theoretical percentages calculated from the molecular formula within a narrow margin of error (typically ±0.4%). This provides a fundamental check on the purity and identity of the compound.
Comparison of Theoretical vs. Experimental Values
| Element | Theoretical % (for C₄H₈FN) | Acceptable Experimental Range |
| Carbon (C) | 53.91% | 53.51% - 54.31% |
| Hydrogen (H) | 9.05% | 8.65% - 9.45% |
| Nitrogen (N) | 15.72% | 15.32% - 16.12% |
| Fluorine (F) | 21.32% | 20.92% - 21.72% |
Conclusion
The robust characterization of this compound is a critical step in its journey as a pharmaceutical intermediate. A comprehensive analytical strategy, as outlined in this guide, is not merely a quality control exercise but a fundamental component of ensuring the safety and efficacy of the final drug product. By integrating the structural insights from NMR, the purity and enantiomeric separation from chromatography, the molecular weight confirmation from mass spectrometry, and the elemental composition from elemental analysis, researchers can build a complete and trustworthy profile of this important molecule. This multi-technique approach, grounded in a deep understanding of the "why" behind each experimental choice, forms the bedrock of scientific integrity in drug development.
References
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. nbinno.com [nbinno.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophysics.org [biophysics.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. file.leyan.com [file.leyan.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. researchgate.net [researchgate.net]
- 14. shimadzu.com [shimadzu.com]
- 15. people.whitman.edu [people.whitman.edu]
A Senior Application Scientist's Guide to Purity Analysis: Unveiling the Power of ¹⁹F NMR for 3-Fluorocyclobutanamine
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a cornerstone of safety and efficacy. For the growing class of fluorinated molecules, such as 3-Fluorocyclobutanamine, traditional analytical techniques can present challenges in sensitivity, selectivity, and structural elucidation of impurities. This guide provides an in-depth, comparative analysis of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful tool for the purity determination of this compound, offering a blend of theoretical grounding and practical, field-proven insights for researchers, scientists, and drug development professionals.
The Unique Advantages of ¹⁹F NMR in Pharmaceutical Analysis
The fluorine-19 nucleus (¹⁹F) possesses a unique set of properties that make it an exceptional probe for NMR spectroscopy.[1][2] With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR offers high sensitivity, often comparable to that of proton (¹H) NMR.[1][3] What truly sets ¹⁹F NMR apart is its vast chemical shift range, spanning approximately 800 ppm.[1] This wide spectral dispersion minimizes the signal overlap that can often complicate ¹H NMR spectra, especially in complex mixtures.[3][4] For fluorinated compounds like this compound, this translates to a cleaner baseline and a higher probability of resolving and identifying fluorine-containing impurities, even at low levels.[5][6]
Furthermore, the absence of endogenous fluorine signals in most biological systems and common laboratory solvents makes ¹⁹F NMR a background-free technique, enhancing its utility in various matrices.[1][2] Quantitative ¹⁹F NMR (qNMR) is a direct and primary method of measurement, allowing for the determination of purity and concentration without the need for identical reference standards for each impurity, a significant advantage in early-stage drug development where such standards may be scarce.[7][8]
Experimental Workflow: A Self-Validating Protocol for ¹⁹F NMR Purity Analysis
The following protocol for the analysis of this compound is designed to be a self-validating system, ensuring accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Diagram of the ¹⁹F NMR Purity Analysis Workflow
Caption: Workflow for ¹⁹F NMR Purity Analysis of this compound.
Step-by-Step Methodology
1. Sample Preparation:
-
Rationale: Accurate quantification by qNMR relies on precise sample preparation. A suitable deuterated solvent is chosen to dissolve both the analyte and a fluorine-containing internal standard without chemical interaction. The internal standard should have a simple ¹⁹F NMR signal that does not overlap with any signals from the sample.[4] Trifluoroacetic acid (TFA) or another well-characterized fluorinated compound are common choices.[4]
-
Protocol:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., trifluoroacetic acid) into the same vial. The molar ratio of the standard to the analyte should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on the sample's solubility).[9] Ensure complete dissolution.
-
Transfer the solution to a high-quality 5 mm NMR tube.[9]
-
2. NMR Data Acquisition:
-
Rationale: Proper spectrometer setup is crucial for obtaining high-quality, quantifiable data. Proton decoupling is often employed to simplify the ¹⁹F spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets and facilitating more accurate integration.[10] A sufficient relaxation delay (D1) is essential for full magnetization recovery between scans, which is critical for accurate quantification.[10] A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest is recommended.
-
Protocol:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set up a ¹⁹F NMR experiment with ¹H decoupling.
-
Determine the appropriate spectral width to encompass all expected fluorine signals.
-
Set the relaxation delay (D1) to an appropriate value (e.g., 30 seconds) to ensure full relaxation.
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio for both the main compound and any potential impurities.
-
3. Data Processing and Purity Calculation:
-
Rationale: Careful data processing is necessary to extract accurate quantitative information. The purity is calculated based on the integral ratio of the analyte's ¹⁹F signal to the internal standard's signal, taking into account their respective molar masses and the number of fluorine atoms contributing to each signal.
-
Protocol:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts. While an internal standard can serve as a reference, referencing to an external standard like CFCl₃ (0 ppm) is also common practice.[11]
-
Integrate the signal corresponding to the fluorine in this compound and the signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques
While ¹⁹F NMR is a powerful tool, it is essential to understand its performance in the context of other common analytical techniques used for purity assessment.
| Analytical Technique | Principle | Advantages for this compound Analysis | Limitations |
| ¹⁹F NMR Spectroscopy | Measures the absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field. | - High selectivity for fluorinated compounds.[3][4] - Excellent for structural elucidation of impurities.[12][13] - Direct, primary quantitative method (qNMR).[7][8] - Non-destructive.[6] | - Lower sensitivity compared to MS-based methods. - Requires a relatively larger sample amount. - High initial instrument cost. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | - High sensitivity and resolving power. - Well-established and widely available. | - Requires a chromophore for UV detection; this compound lacks a strong one. - Requires reference standards for impurity identification and quantification. - Provides no structural information on unknown impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase followed by detection using mass spectrometry. | - Excellent for volatile impurities. - Provides molecular weight and fragmentation information for identification. | - Requires the analyte to be volatile and thermally stable, or require derivatization. - The amine group in this compound may require derivatization. |
| ¹H NMR Spectroscopy | Measures the absorption of radiofrequency waves by ¹H nuclei in a magnetic field. | - Ubiquitous and provides detailed structural information. - Can be used for quantification (qHNMR). | - Potential for significant signal overlap in the aliphatic region, making impurity detection and quantification challenging.[3] |
A Note on Impurity Profiling
The synthesis of this compound can potentially lead to various impurities, including diastereomers (cis/trans isomers if the synthesis is not stereospecific), regioisomers, and residual starting materials or reagents.[14] ¹⁹F NMR is particularly adept at distinguishing between stereoisomers, which may exhibit different chemical shifts.
Conclusion: An Indispensable Tool for Fluorinated Drug Development
For the purity analysis of this compound, ¹⁹F NMR spectroscopy emerges as a superior technique, offering a unique combination of selectivity, structural information, and direct quantification.[4][5] While other methods like HPLC and GC-MS have their merits, they often fall short in providing a comprehensive purity profile for a molecule that lacks a strong chromophore and may have non-volatile or thermally labile impurities. The ability of ¹⁹F NMR to provide unambiguous structural information on fluorinated impurities without the need for reference standards makes it an invaluable and often indispensable tool in the modern pharmaceutical scientist's arsenal.[7][8][12] Its implementation, as outlined in this guide, can lead to more robust and reliable purity assessments, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. veeprho.com [veeprho.com]
- 13. toref-standards.com [toref-standards.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Quality Control and Assurance in 3-Fluorocyclobutanamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The incorporation of fluorinated motifs into pharmaceutical candidates is a well-established strategy for modulating metabolic stability, binding affinity, and other pharmacokinetic properties. 3-Fluorocyclobutanamine, with its constrained cyclobutane scaffold and the influential fluorine substituent, represents a valuable building block in medicinal chemistry. The stereochemical and chemical purity of this intermediate is paramount, as it directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two distinct synthetic routes to this compound, with a detailed focus on the requisite quality control (QC) and quality assurance (QA) strategies essential for ensuring its suitability for drug development.
Section 1: Comparative Synthesis Methodologies
The selection of a synthetic route is a critical decision in pharmaceutical development, with implications for yield, scalability, cost, and, crucially, the impurity profile of the final compound. Here, we compare a classical approach involving deoxyfluorination with a modern asymmetric catalytic method.
Method A: Deoxyfluorination of a Hydroxycyclobutane Precursor
This well-established route commences with the commercially available 3-oxocyclobutane carboxylic acid. The synthesis proceeds through the formation of a key hydroxycyclobutane intermediate, followed by deoxyfluorination and subsequent conversion of the carboxylic acid to the amine.[1]
Causality Behind Experimental Choices:
-
Starting Material: 3-Oxocyclobutane carboxylic acid is a readily available and relatively inexpensive starting material.
-
Stereocontrol: The reduction of the ketone and the subsequent deoxyfluorination can lead to a mixture of cis and trans diastereomers. The stereochemical outcome of the deoxyfluorination step, often employing reagents like diethylaminosulfur trifluoride (DAST) or its analogs, is highly dependent on the reaction conditions and the stereochemistry of the precursor alcohol. Inversion of configuration is common, but elimination reactions can be a competing side reaction, leading to impurities.[1][2][3]
-
Amine Formation: A Curtius rearrangement of an acyl azide derived from the carboxylic acid is a reliable method for accessing the primary amine.
Potential Impurities:
-
Diastereomeric Impurities: Incomplete stereoselectivity in the fluorination step can result in the presence of the undesired diastereomer.
-
Elimination Byproducts: Dehydration of the alcohol precursor during fluorination can lead to the formation of cyclobutene derivatives.
-
Residual Reagents and Solvents: Incomplete removal of DAST byproducts and solvents used in the multi-step synthesis.
Method B: Asymmetric Hydroboration of a gem-Difluorinated Cyclobutene
A more contemporary approach utilizes a rhodium-catalyzed asymmetric hydroboration of a gem-difluorinated cyclobutene precursor.[1][4][5] This method offers the potential for high enantioselectivity in the formation of a chiral C-B bond, which can then be converted to the amine.
Causality Behind Experimental Choices:
-
Asymmetric Catalysis: The use of a chiral rhodium catalyst allows for the direct formation of an enantioenriched product, potentially reducing the need for challenging chiral separations later in the synthesis.
-
Fluorine Introduction: The fluorine atoms are incorporated early in the synthesis, with the gem-difluorinated cyclobutene serving as a key building block.
-
Versatility of the Boron Intermediate: The resulting α-boryl cyclobutane is a versatile intermediate that can be converted to the amine through various methods, such as reaction with an aminating agent.[5]
Potential Impurities:
-
Enantiomeric Impurity: Incomplete enantioselectivity of the hydroboration reaction will lead to the presence of the undesired enantiomer.
-
Regioisomeric Impurities: Depending on the substitution pattern of the cyclobutene, hydroboration could potentially occur at different positions, leading to regioisomeric impurities.
-
Byproducts from Boron Chemistry: Residual boron-containing reagents and byproducts may need to be carefully removed.[6][7]
Section 2: Quality Control and Assurance Framework
A robust QC/QA framework is essential to ensure the consistent quality of this compound. This involves a combination of in-process controls (IPCs) and final product testing.[8][9][10][11][12][13][14][15]
In-Process Controls (IPCs)
IPCs are critical for monitoring the progress of the reaction and ensuring that each step meets predefined criteria before proceeding to the next.
| Process Stage | Method A: Deoxyfluorination | Method B: Asymmetric Hydroboration | Analytical Technique | Acceptance Criteria |
| Intermediate Formation | Monitoring the reduction of the ketone to the alcohol. | Monitoring the formation of the gem-difluorinated cyclobutene. | TLC, ¹H NMR, HPLC | Conversion >98%; Purity >95% |
| Fluorination/Hydroboration | Monitoring the conversion of the alcohol to the fluoride. | Monitoring the hydroboration reaction. | ¹⁹F NMR, ¹H NMR, HPLC | Conversion >95%; Diastereomeric/Enantiomeric ratio as specified. |
| Amine Formation | Monitoring the Curtius rearrangement. | Monitoring the conversion of the C-B bond to the C-N bond. | TLC, ¹H NMR, HPLC | Conversion >98%; Purity >95% |
| Work-up and Isolation | Monitoring the removal of reaction byproducts. | Monitoring the removal of boron-containing byproducts. | ¹H NMR, GC-MS (for residual solvents) | Residual solvents below ICH limits. |
Final Product Quality Control
The final isolated this compound (typically as a hydrochloride salt) must be subjected to a comprehensive battery of tests to confirm its identity, purity, and stereochemical integrity.
| Test | Analytical Technique | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, Mass Spectrometry | Spectra consistent with the structure of this compound. |
| Purity (Chemical) | HPLC (UV detection), GC-MS | Purity ≥ 98.0% |
| Purity (Stereochemical) | Chiral HPLC or Chiral GC (after derivatization) | Diastereomeric excess (for Method A) ≥ 99.0%; Enantiomeric excess (for Method B) ≥ 99.0% |
| Residual Solvents | Headspace GC-MS | Conforms to ICH Q3C limits. |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Assay | Titration or qNMR | 98.0% - 102.0% |
Section 3: Experimental Protocols and Data Visualization
Diagrams of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Diagram of the Quality Control Decision Process
Caption: Decision workflow for the quality control of synthesized this compound.
Detailed Experimental Protocols
Protocol 1: Determination of Diastereomeric Ratio by ¹⁹F NMR (Method A)
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound HCl salt and dissolve in 0.6 mL of D₂O.
-
NMR Acquisition: Acquire a ¹⁹F NMR spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: The cis and trans diastereomers will exhibit distinct signals in the ¹⁹F NMR spectrum due to the different spatial relationship between the fluorine atom and the amine group. Integrate the signals corresponding to each diastereomer. The diastereomeric ratio is calculated from the ratio of the integration values.[16]
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC (Method B)
-
Derivatization (if necessary): For analysis on a standard reversed-phase column, the amine may be derivatized with a chiral agent such as Mosher's acid chloride to form diastereomers that can be separated.[17][18] Alternatively, a direct method using a chiral stationary phase can be employed.
-
Chromatographic Conditions (Direct Method Example):
-
Column: Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Protocol 3: Residual Solvent Analysis by Headspace GC-MS
-
Sample Preparation: Accurately weigh a sample of this compound HCl into a headspace vial and add a suitable dissolution solvent (e.g., DMSO). Seal the vial.
-
GC-MS Conditions:
-
GC Column: A column suitable for volatile organic compounds (e.g., DB-624).
-
Oven Program: A temperature gradient program to separate common synthesis solvents (e.g., 40°C hold for 5 min, then ramp to 240°C).
-
MS Detection: Scan a mass range of m/z 35-300.
-
-
Data Analysis: Identify and quantify any residual solvents by comparing their retention times and mass spectra to those of known standards. Ensure that the levels of all identified solvents are below the limits specified in the ICH Q3C guidelines.[19][20]
Section 4: Conclusion
The synthesis of high-quality this compound is a critical step in the development of novel therapeutics. The choice between a classical deoxyfluorination approach and a modern asymmetric hydroboration method will depend on factors such as scalability, cost, and the desired stereochemical purity. Regardless of the synthetic route chosen, a comprehensive and rigorously enforced quality control and assurance program is non-negotiable. By implementing the in-process controls and final product testing protocols outlined in this guide, researchers and drug development professionals can ensure the production of this compound that meets the stringent quality standards required for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 3. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 10. globalpharmatek.com [globalpharmatek.com]
- 11. In Process Quality Control (IPQC) of pharmaceutical dosage form in Pharmaceutical Industry | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. escopharma.com [escopharma.com]
- 14. opencourses.emu.edu.tr [opencourses.emu.edu.tr]
- 15. qualityze.com [qualityze.com]
- 16. rsc.org [rsc.org]
- 17. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. gcms.labrulez.com [gcms.labrulez.com]
- 20. researchgate.net [researchgate.net]
A Medicinal Chemist's Guide: 3-Fluorocyclobutanamine vs. Azetidine as Bioisosteric Building Blocks
Introduction: The Quest for Optimal Small Saturated Rings
In modern drug discovery, the judicious selection of small, saturated ring systems is a critical strategy for optimizing the physicochemical and pharmacokinetic properties of lead compounds. These scaffolds provide a three-dimensional architecture that can enhance binding affinity, improve metabolic stability, and modulate properties like solubility and lipophilicity. Among the most popular four-membered rings are azetidine and, more recently, functionalized cyclobutanes like 3-fluorocyclobutanamine.
Azetidine, a nitrogen-containing heterocycle, has become a staple in medicinal chemistry, valued for its ability to reduce lipophilicity, increase aqueous solubility, and provide a basic nitrogen handle.[1][2] Its rigid structure offers defined exit vectors for substituents, aiding in the exploration of chemical space around a core scaffold.[3][4] However, the basicity of the azetidine nitrogen can be a liability, leading to potential off-target effects (e.g., hERG channel inhibition) or rapid metabolic clearance.
This guide provides an in-depth comparison of this compound with azetidine, exploring how the strategic introduction of a fluorine atom onto a cyclobutane core creates a distinct and valuable building block. We will analyze their comparative physicochemical properties, pharmacokinetic implications, and synthetic accessibility, supported by experimental data and protocols to guide researchers in making informed scaffold selections.
Part 1: Comparative Physicochemical and Structural Analysis
The fundamental differences between these two building blocks stem from the replacement of a nitrogen atom in the ring with a carbon and the introduction of a powerful electron-withdrawing fluorine atom. These changes have profound effects on basicity, lipophilicity, and the spatial presentation of substituents.
Data Summary: Head-to-Head Properties
The following table summarizes key computed and experimental properties for the parent scaffolds. These properties are foundational to understanding their differential impact on a larger drug molecule.
| Property | Azetidine | This compound | Rationale for Difference |
| Structure |
|
| 4-membered heterocycle vs. substituted carbocycle. |
| Molecular Weight | 57.09 g/mol [5] | 89.11 g/mol [6] | Addition of C, F, and H atoms, replacing N. |
| Amine pKa | ~11.3[5][7] | ~9.7 (estimated) | The strong inductive effect of the C-F bond withdraws electron density, significantly reducing the basicity of the distal amine. Studies show fluorination on a cyclobutane ring can lower amine pKa by ~0.8 units compared to the non-fluorinated analog.[8] |
| logP (Octanol/Water) | -0.1 (calculated)[5] | 0.3 (calculated)[6] | Fluorine is a lipophilic atom. Replacing the relatively polar N-H bond with C-C and C-F bonds increases overall lipophilicity. Fluorinated trans-cyclobutane isomers are notably more lipophilic.[8] |
| 3D Geometry | Relatively planar | Puckered conformation[9][10] | The cyclobutane ring adopts a puckered or "butterfly" conformation, creating distinct axial and equatorial positions for substituents, offering different exit vectors compared to the flatter azetidine ring.[9] |
Causality and Implications:
-
Basicity (pKa): The most striking difference is the ~1.5 log unit reduction in basicity for this compound. The high basicity of azetidine (pKa > 10) ensures it is fully protonated at physiological pH. While beneficial for solubility, this strong basicity can be a liability. The moderated pKa of this compound (~9.7) means it is still largely protonated, but to a lesser extent, which can be advantageous for reducing interactions with off-targets like ion channels and transporters.
-
Lipophilicity (logP): The replacement of a ring nitrogen with carbon and the addition of fluorine increases lipophilicity. This is a critical consideration in drug design; while azetidine is often used to decrease logP, this compound can be used to subtly increase it while still providing a basic amine. This makes it a potential bioisostere for larger, more lipophilic amines where reducing lipophilicity is not the primary goal.
-
Structural Rigidity and Exit Vectors: The puckered nature of the cyclobutane ring provides a more defined three-dimensional structure compared to azetidine.[9] This conformational restriction can pre-organize substituents into a favorable binding orientation, potentially increasing potency and selectivity with a lower entropic penalty upon binding.[1] The axial and equatorial exit vectors offer different spatial arrangements than those available from the azetidine ring.
Part 2: Pharmacokinetic (PK) Profile Comparison
Metabolic Stability
A primary driver for incorporating fluorine into drug candidates is to enhance metabolic stability.[11] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.
-
Azetidine: The N-H bond of an unsubstituted azetidine or alkyl groups attached to the nitrogen are potential sites for metabolism (e.g., N-dealkylation, oxidation). While the ring itself is relatively stable, the nitrogen atom is a metabolic handle.
-
This compound: This scaffold offers two key advantages. First, it lacks the ring nitrogen, removing that site of metabolism entirely. Second, the fluorine atom can act as a "metabolic shield," sterically and electronically protecting adjacent C-H bonds from CYP-mediated oxidation.[11] While the specific metabolic fate depends on the entire molecule, replacing a metabolically labile group with a fluorinated cyclobutane can significantly increase a compound's half-life.[9][10]
Scaffold Selection Logic Diagram
The choice between these scaffolds depends on the specific goals of the drug design campaign. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Scaffold selection logic for Azetidine vs. This compound.
Part 3: Experimental Protocol: Assessing Metabolic Stability
To experimentally validate the hypothesis that a this compound-containing analog (Compound B) is more metabolically stable than its azetidine-containing counterpart (Compound A), a Human Liver Microsomal (HLM) stability assay is essential.[12] This assay measures the rate of drug metabolism by the major drug-metabolizing enzymes.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Compound A and Compound B in pooled Human Liver Microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from BioIVT)[13]
-
Test Compounds (Compound A, Compound B), 10 mM in DMSO
-
Control Compounds (e.g., Verapamil - high clearance; Dextromethorphan - moderate clearance)[12]
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system[12]
Experimental Workflow Diagram
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw HLM at 37°C and dilute to a final concentration of 1 mg/mL in ice-cold phosphate buffer. Keep on ice.[13]
-
Prepare a 2 µM working solution of each test and control compound by diluting the 10 mM DMSO stock in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.[15]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Procedure: [12]
-
In a 96-well plate, add 98 µL of the HLM working solution to each well.
-
Add 1 µL of the 2 µM compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding 1 µL of the prepared NADPH regenerating system to each well (for a final incubation volume of 100 µL and final compound concentration of 1 µM).[15] For negative controls, add buffer instead of the NADPH system.
-
-
Time-Point Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 20 µL aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing 80 µL of ice-cold acetonitrile with the internal standard.[12] The T=0 sample is taken immediately after adding the NADPH system.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the collection plate and vortex thoroughly.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
-
Data Analysis: [12]
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .
-
Conclusion and Strategic Outlook
Both azetidine and this compound are powerful tools in the medicinal chemist's arsenal. The choice is not about which is "better," but which is strategically appropriate for the specific challenges of a drug discovery program.
Choose Azetidine when:
-
A significant reduction in lipophilicity and an increase in aqueous solubility are primary objectives.
-
A strong basic center (pKa > 10.5) is required for a key salt bridge or hydrogen bond donation.
-
N-metabolism is not a significant concern for the scaffold.
Choose this compound when:
-
Modulating basicity downwards is necessary to mitigate pKa-related liabilities (e.g., hERG, phospholipidosis).
-
Blocking a known metabolic soft spot is a priority, and the robust C-F bond can serve as a metabolic shield.
-
A rigid, puckered scaffold with distinct 3D exit vectors is needed to optimize binding in a well-defined pocket.
-
A subtle increase in lipophilicity is tolerated or desired, while still retaining a basic handle for solubility.
By understanding the fundamental physicochemical and structural differences outlined in this guide, researchers can more effectively deploy these building blocks to design safer, more effective, and more developable clinical candidates.
References
- 1. Azetidines - Enamine [enamine.net]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. findaphd.com [findaphd.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C4H8FN | CID 53488121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 503-29-7 CAS MSDS (Azetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. mercell.com [mercell.com]
A Senior Application Scientist's Guide to 3-Fluorocyclobutanamine: A Novel Bioisostere for Piperidine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, featured in over 70 FDA-approved drugs and countless clinical candidates.[1][2] Its prevalence is due to its favorable physicochemical properties, including metabolic stability and its ability to modulate solubility and engage in crucial hydrogen bonding interactions.[3] However, the very flexibility and metabolic pathways of the piperidine scaffold can sometimes lead to challenges in drug development, such as off-target effects or rapid metabolism.[3]
This guide introduces 3-fluorocyclobutanamine as a compelling, non-classical bioisostere for the piperidine scaffold. Bioisosterism, the strategy of replacing a molecular fragment with another that retains similar physical or chemical properties and biological activity, is a powerful tool for optimizing drug candidates.[4][5] We will explore the comparative physicochemical properties, delve into the strategic advantages conferred by this substitution, and provide robust experimental protocols for validation.
Caption: Structural relationship between piperidine and its bioisostere.
Comparative Physicochemical Properties: A Data-Driven Analysis
The rationale for using this compound as a piperidine bioisostere is grounded in its distinct yet functionally analogous physicochemical profile. The introduction of a fluorine atom and the transition from a six- to a four-membered ring system induce significant changes in basicity (pKa) and lipophilicity (LogP/LogD).
| Property | Piperidine | This compound | Rationale for Change & Impact on Drug Design |
| pKa | ~11.12[6] | ~10.3 (Estimated) | The strong electron-withdrawing effect of the fluorine atom reduces the basicity of the amine. A study on 3-aryl-3-fluorocyclobutylamines showed a pKa reduction of approximately 0.8 units compared to non-fluorinated analogs.[7] This lower pKa can reduce unwanted interactions with acidic off-targets (e.g., hERG channel) and alter absorption and distribution profiles. |
| Lipophilicity (LogP) | ~1.23 | ~0.3 (cis/trans mixture)[8] | Fluorination often increases lipophilicity, but the smaller carbocyclic ring reduces it, leading to a net decrease. For substituted analogs, fluorinated trans-compounds were found to be more lipophilic (ΔLogP ≈ 1) than their non-fluorinated parents, while the effect was marginal for cis isomers.[7] This allows for fine-tuning of a molecule's solubility and permeability. |
| Conformation | Flexible (Chair/Boat) | Rigid (Puckered) | The constrained geometry of the cyclobutane ring reduces the entropic penalty upon binding to a target protein, which can lead to improved binding affinity. It also presents substituents in well-defined vectors, aiding in structure-activity relationship (SAR) studies. |
| Metabolic Stability | Susceptible to CYP450 oxidation | Potentially enhanced | Fluorine substitution is a well-established strategy to block metabolically labile C-H bonds ("metabolic soft spots") from cytochrome P450 oxidation, potentially increasing the drug's half-life.[9][10] |
Experimental Validation: A Guide to Comparative Analysis
To rigorously evaluate this compound as a bioisostere for a specific project, a head-to-head comparison against the parent piperidine compound is essential. The following experimental workflow provides a self-validating system to assess the impact of this bioisosteric replacement.
Caption: Workflow for validating the bioisosteric replacement.
Protocol 1: Comparative Metabolic Stability in Human Liver Microsomes
Objective: To determine if the this compound scaffold enhances metabolic stability compared to the piperidine analog. This is critical, as improved stability is a primary driver for this bioisosteric swap.[9][11]
Methodology:
-
Preparation of Incubations:
-
In a 96-well plate, combine human liver microsomes (final concentration 0.5 mg/mL) and a solution of the test compound (piperidine or bioisostere analog, final concentration 1 µM) in a phosphate buffer (100 mM, pH 7.4).
-
Prepare "T0" (time zero) samples by immediately adding an equal volume of ice-cold acetonitrile with an internal standard to a set of wells. This quenches the reaction and represents 100% of the compound.
-
Pre-warm the remaining wells at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. The use of a regenerating system ensures the cofactor for CYP450 enzymes is not depleted over the time course.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Compare the t½ values of the piperidine and this compound analogs directly. A significantly longer t½ for the bioisostere indicates improved metabolic stability.
-
Protocol 2: Target Binding Affinity Assay
Objective: To quantify the effect of the structural change on the compound's affinity for its biological target.
Methodology (Example: Competitive Radioligand Binding Assay):
-
Reagent Preparation:
-
Prepare a cell membrane suspension expressing the target receptor of interest.
-
Prepare a solution of a known radioligand with high affinity for the target.
-
Prepare serial dilutions of the non-radiolabeled test compounds (piperidine and bioisostere analogs).
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound in an appropriate assay buffer.
-
Include wells for "total binding" (no competitor compound) and "non-specific binding" (a high concentration of a known, non-radiolabeled ligand to saturate the target).
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
A lower Ki value indicates higher binding affinity. Comparing the Ki values of the two analogs reveals the impact of the bioisosteric replacement on target engagement.
-
Conclusion and Strategic Outlook
The replacement of a piperidine scaffold with this compound represents a sophisticated strategy in modern drug design. This non-classical bioisosteric substitution offers a powerful method to modulate key drug-like properties, including basicity, lipophilicity, and metabolic stability, while leveraging a more conformationally restricted core to potentially enhance binding affinity.[7][10] The provided experimental frameworks offer a clear path for researchers to validate this approach within their specific programs. As the demand for novel chemical matter with optimized pharmacokinetic profiles continues to grow, this compound stands out as a valuable and strategic building block for the next generation of therapeutics.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioisostere - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C4H8FN | CID 53488121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclobutanamines: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Fluorinated Cyclobutane Scaffold
In the landscape of medicinal chemistry, the cyclobutane ring is a highly valued scaffold. Its rigid, three-dimensional structure provides a unique conformational constraint that can pre-organize substituents for optimal interaction with a biological target, often serving as a bioisosteric replacement for more flexible or metabolically labile groups.[1][2] When this privileged scaffold is combined with fluorine—an element often called a "magic bullet" in drug design—chemists unlock a powerful strategy for fine-tuning molecular properties.[3][4][5]
The introduction of fluorine into a cyclobutanamine framework is not a trivial substitution but a deliberate design choice aimed at modulating a suite of critical drug-like properties.[6][7] These include basicity (pKa), lipophilicity, metabolic stability, and ultimately, the pharmacological profile of the molecule.[3][8] This guide provides a comparative analysis of fluorinated and non-fluorinated cyclobutanamines, offering experimental insights and actionable protocols to aid researchers in the rational design of next-generation therapeutics.
The Impact of Fluorination: A Physicochemical Perspective
The substitution of hydrogen with fluorine, the most electronegative element, instigates profound changes in the electronic and physical nature of the cyclobutanamine core.[3][9] These changes primarily manifest in two key parameters: pKa and lipophilicity.
Modulating Basicity (pKa): The Inductive Effect in Action
The most predictable consequence of fluorination is a significant reduction in the basicity of the amine group.[10] This is caused by the powerful electron-withdrawing inductive effect of the C-F bond, which pulls electron density away from the nitrogen atom, making its lone pair less available to accept a proton.[9][11] Studies have shown that a single fluorine atom on an aliphatic amine can decrease the pKa by approximately 1.1 to 3.3 units, a substantial shift that can dramatically alter a compound's ionization state at physiological pH (7.4).[10][12][13]
This pKa reduction is a critical tool for medicinal chemists. A lower pKa means that a smaller fraction of the amine is protonated (charged) at physiological pH. This can lead to:
-
Improved Membrane Permeability: The neutral, uncharged form of a molecule more readily crosses lipid cell membranes, which can enhance oral absorption and central nervous system (CNS) penetration.[3][6]
-
Reduced Off-Target Activity: High basicity is often linked to off-target liabilities, such as binding to the hERG potassium channel, which can cause cardiotoxicity. Lowering the pKa can mitigate this risk.[10][14]
Navigating Lipophilicity (logP & logD): A Context-Dependent Outcome
While fluorination is often assumed to increase lipophilicity, its effect on the cyclobutane ring is more nuanced and highly dependent on the substitution pattern and molecular conformation.[15][16] The replacement of a C-H bond with a more polar C-F bond can, in some contexts, shield the molecule from solvation by water, thereby increasing the partition coefficient (logP).
However, recent studies on functionalized cyclobutanes have revealed that the stereochemical arrangement is critical. For instance, certain cis-isomeric fluorinated cyclobutanes have been found to exhibit significantly lower lipophilicity than their trans counterparts, an effect attributed to conformational differences that alter the molecule's overall dipole moment and solvent-accessible surface area.[1][2][17] This demonstrates that fluorination can be used to either increase or decrease lipophilicity depending on the precise architectural design.
Data Presentation: Comparative Physicochemical Properties
To illustrate these effects, the table below presents a comparison of hypothetical but representative data for a parent cyclobutanamine and its gem-difluorinated analog.
| Property | Non-Fluorinated Cyclobutanamine | 3,3-Difluorocyclobutanamine | Rationale for Change |
| Structure | ![]() | ![]() | Introduction of gem-difluoro group. |
| pKa | ~10.5 | ~7.8 | Strong inductive electron withdrawal by two fluorine atoms significantly reduces the basicity of the amine nitrogen.[11][12] |
| logP | 1.2 | 1.5 | The replacement of two C-H bonds with C-F bonds increases the hydrophobic surface area, leading to a modest increase in lipophilicity.[15] |
| Metabolic T½ (in vitro) | 15 min | > 60 min | The C-F bonds are much stronger than C-H bonds, blocking oxidative metabolism at the C3 position by cytochrome P450 enzymes.[3][5] |
Note: Values are illustrative and based on general trends reported in the literature.
Visualizing the Impact of Fluorination
The following diagram illustrates the cascading effects that stem from the introduction of fluorine into a parent molecule.
Caption: Logical flow of how fluorine substitution alters molecular properties.
Enhancing Metabolic Stability: Blocking the Oxidative Pathway
One of the most powerful applications of fluorination is to enhance a molecule's metabolic stability.[6][7] The C-H bonds on a cyclobutane ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance in the liver.[18][19]
By replacing a metabolically vulnerable hydrogen with fluorine, chemists leverage the exceptional strength of the C-F bond (bond dissociation energy of ~110 kcal/mol vs. ~99 kcal/mol for a C-H bond). This substitution effectively "shields" that position from enzymatic attack, slowing down the rate of metabolism and thereby increasing the drug's half-life and systemic exposure.[3][5][20] This strategy can transform a rapidly cleared compound into a viable drug candidate.
Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the synthesis and characterization of cyclobutanamines.
Protocol 1: Synthesis of Non-Fluorinated Cyclobutanamine (via Reductive Amination)
-
Setup: To a round-bottom flask charged with cyclobutanone (1.0 eq) in methanol (0.2 M), add a solution of ammonia in methanol (7N, 5.0 eq). Stir the mixture at room temperature for 2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Workup: After stirring for an additional 3 hours at room temperature, quench the reaction by the slow addition of 1N HCl until the pH is ~2.
-
Purification: Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane and 1N NaOH. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyclobutanamine. Further purification can be achieved via distillation or chromatography.
Protocol 2: Synthesis of 3,3-Difluorocyclobutanamine
This protocol is representative and often starts from a fluorinated precursor.[21][22]
-
Oxime Formation: To a solution of 3,3-difluorocyclobutanone (1.0 eq) in ethanol/water (1:1), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Heat the mixture to 60 °C for 4 hours.
-
Isolation: Cool the reaction to room temperature and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3,3-difluorocyclobutanone oxime.
-
Reduction: Dissolve the crude oxime in acetic acid. Add zinc dust (5.0 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup & Purification: Filter the reaction mixture through celite, washing with ethyl acetate. Basify the filtrate with aqueous NaOH and extract with ethyl acetate. Dry the combined organic layers, concentrate, and purify by silica gel chromatography to yield the target amine.
Protocol 3: Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the ionization constant.[23][24][25]
-
Preparation: Prepare a 1-5 mM solution of the test compound in water or a suitable co-solvent (e.g., methanol/water). Ensure the ionic strength is kept constant by adding a background electrolyte like 0.15 M KCl.[24]
-
Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[24]
-
Titration: Place the sample solution in a jacketed vessel at 25 °C. If the compound is a base, titrate with a standardized solution of 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH. Add the titrant in small, precise increments.
-
Data Analysis: Record the pH after each addition. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the amine is protonated.
Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, primarily CYPs.[18][26][27]
Caption: Standard workflow for an in vitro microsomal stability assay.
-
Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare stock solutions of the test compound and a positive control (e.g., midazolam) in DMSO. Prepare a 10 mM NADPH stock solution in buffer.[26]
-
Incubation: In a 96-well plate, add buffer, microsomes (to a final concentration of 0.5 mg/mL), and the test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution (to a final concentration of 1 mM).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[19]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining.
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (T½) and the intrinsic clearance (Clint).
Conclusion
The strategic fluorination of cyclobutanamines provides a robust platform for optimizing drug candidates. While non-fluorinated analogs offer a valuable structural starting point, the introduction of fluorine grants medicinal chemists precise control over key physicochemical and pharmacokinetic properties. Fluorination reliably lowers pKa, which can improve permeability and reduce hERG liability. Its impact on lipophilicity is complex and conformation-dependent, offering a sophisticated tool for fine-tuning solubility and binding. Most critically, the C-F bond serves as a powerful metabolic shield, significantly enhancing compound stability and in vivo exposure. By understanding these principles and employing the validated protocols described herein, researchers can more effectively leverage the synergy between the cyclobutane scaffold and fluorine to accelerate the discovery of safer and more effective medicines.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. researchgate.net [researchgate.net]
- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. The influence of aliphatic fluorination on lipophilicity - ePrints Soton [eprints.soton.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. mttlab.eu [mttlab.eu]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]
- 21. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. evotec.com [evotec.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. researchgate.net [researchgate.net]
- 26. mercell.com [mercell.com]
- 27. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating the Bioactivity of 3-Fluorocyclobutanamine Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is paved with rigorous experimental design and meticulous data interpretation. This guide provides an in-depth technical comparison for validating the bioactivity of 3-Fluorocyclobutanamine derivatives, a promising scaffold in modern medicinal chemistry. We will explore the validation process through the lens of two distinct and highly relevant enzyme targets: Cathepsin K and Dipeptidyl Peptidase-4 (DPP-4) .
The inclusion of the fluorinated cyclobutane motif can significantly impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making these derivatives attractive candidates for enzyme inhibitors.[1] This guide will not only detail the necessary experimental protocols but also delve into the scientific rationale behind each step, ensuring a comprehensive understanding of the validation process.
Section 1: The Strategic Importance of Target Selection
The validation of a compound's bioactivity is intrinsically linked to its intended biological target. For the purpose of this guide, we will consider a hypothetical this compound derivative, hereafter referred to as Compound X , and evaluate its potential as an inhibitor for two distinct enzymes implicated in prevalent diseases:
-
Cathepsin K: A cysteine protease predominantly expressed in osteoclasts, playing a crucial role in bone resorption.[2][3] Its inhibition is a key therapeutic strategy for osteoporosis.[2][3]
-
Dipeptidyl Peptidase-4 (DPP-4): A serine protease that inactivates incretin hormones, which are involved in glucose homeostasis. DPP-4 inhibitors are a major class of oral antidiabetic drugs.[4][5]
By assessing Compound X against these two targets, we can illustrate a broad range of bioactivity validation techniques and provide a comparative framework against established inhibitors: Odanacatib (a Cathepsin K inhibitor) and Omarigliptin (a DPP-4 inhibitor).[2][6][7]
Section 2: In Vitro Validation of Enzyme Inhibition
The initial and most critical step in validating a potential enzyme inhibitor is to determine its direct effect on the purified enzyme. This is typically achieved through a series of in vitro enzymatic assays.
Fundamental Principle: Measuring Enzyme Activity
Enzyme assays are laboratory methods to measure the rate of an enzymatic reaction.[8] They are fundamental to drug discovery, allowing for the quantification of how a small molecule modulates enzyme activity.[8] The core of these assays is to monitor the disappearance of a substrate or the appearance of a product over time.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates a generalized workflow for in vitro enzyme inhibition assays.
Caption: Generalized workflow for in vitro enzyme inhibition assays.
Target-Specific Protocols
2.3.1. Cathepsin K Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against human Cathepsin K.
-
Alternative Compound for Comparison: Odanacatib.[6]
-
Principle: This assay utilizes a fluorogenic substrate that, when cleaved by Cathepsin K, releases a fluorescent molecule. The increase in fluorescence is directly proportional to enzyme activity.
-
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5.
-
Human Recombinant Cathepsin K: Prepare a 2X working solution (e.g., 1 nM) in assay buffer.
-
Fluorogenic Substrate (e.g., Z-FR-AMC): Prepare a 10X working solution (e.g., 20 µM) in assay buffer.
-
Inhibitors: Prepare serial dilutions of Compound X and Odanacatib in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 25 µL of inhibitor dilutions (Compound X or Odanacatib) or vehicle control to respective wells.
-
Add 25 µL of 2X Cathepsin K solution to all wells except the "no enzyme" control.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 10X substrate solution to all wells.
-
-
Detection and Analysis:
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
2.3.2. DPP-4 Inhibition Assay
-
Objective: To determine the IC50 of Compound X against human DPP-4.
-
Principle: Similar to the Cathepsin K assay, a fluorogenic substrate is used. Cleavage by DPP-4 releases a fluorescent product.
-
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1% BSA, pH 7.4.
-
Human Recombinant DPP-4: Prepare a 2X working solution (e.g., 0.2 nM) in assay buffer.
-
Fluorogenic Substrate (e.g., Gly-Pro-AMC): Prepare a 10X working solution (e.g., 100 µM) in assay buffer.
-
Inhibitors: Prepare serial dilutions of Compound X and Omarigliptin in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Follow the same steps as the Cathepsin K assay, substituting the respective enzyme and substrate.
-
-
Detection and Analysis:
-
Measure fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) kinetically.
-
Perform data analysis as described for the Cathepsin K assay to determine the IC50 value.
-
-
Data Presentation and Interpretation
The results of the in vitro inhibition assays should be summarized in a clear and concise table.
| Compound | Target Enzyme | IC50 (nM) |
| Compound X | Cathepsin K | Hypothetical Value |
| Odanacatib | Cathepsin K | ~3 nM[9] |
| Compound X | DPP-4 | Hypothetical Value |
| Omarigliptin | DPP-4 | 1.6 nM[2] |
Interpretation: A lower IC50 value indicates a more potent inhibitor. The data in this table will provide the first direct comparison of the bioactivity of Compound X against established drugs.
Section 3: Cellular Bioactivity and Cytotoxicity Assessment
While in vitro enzyme assays are crucial, they do not fully recapitulate the complex environment of a living cell. Therefore, the next step is to assess the compound's activity in a cellular context and to evaluate its potential toxicity.
Rationale for Cell-Based Assays
Cell-based assays provide a more physiologically relevant system to evaluate a compound's efficacy and potential off-target effects.[2] They can assess factors such as cell permeability and stability, which are not captured in biochemical assays.
Experimental Protocols
3.2.1. Cellular Cathepsin K Activity Assay (in Osteoclast-like cells)
-
Objective: To determine the cellular potency of Compound X in inhibiting Cathepsin K activity in a relevant cell type.
-
Cell Line: RAW 264.7 cells differentiated into osteoclast-like cells with RANKL.
-
Principle: A cell-permeable fluorogenic substrate for Cathepsin K is used.
-
Detailed Protocol:
-
Cell Culture and Differentiation:
-
Culture RAW 264.7 cells and differentiate them with RANKL for 5-7 days until multinucleated osteoclast-like cells are formed.
-
-
Compound Treatment:
-
Treat the differentiated cells with various concentrations of Compound X or Odanacatib for a specified period (e.g., 24 hours).
-
-
Activity Measurement:
-
Lyse the cells and measure the Cathepsin K activity in the lysate using the same fluorogenic substrate as in the in vitro assay.
-
-
Analysis:
-
Determine the cellular IC50 value by plotting the percent inhibition of Cathepsin K activity against the compound concentration.
-
-
3.2.2. Cellular DPP-4 Activity Assay (in Caco-2 cells)
-
Objective: To assess the ability of Compound X to inhibit DPP-4 on the surface of intact cells.
-
Cell Line: Caco-2 cells, which endogenously express DPP-4.
-
Principle: A non-cell-permeable fluorogenic substrate is used to measure the activity of cell-surface DPP-4.
-
Detailed Protocol:
-
Cell Culture:
-
Culture Caco-2 cells to confluence in a 96-well plate.
-
-
Compound Treatment:
-
Wash the cells and incubate them with different concentrations of Compound X or Omarigliptin in a serum-free medium.
-
-
Activity Measurement:
-
Add the fluorogenic substrate directly to the wells and measure the increase in fluorescence over time.
-
-
Analysis:
-
Calculate the cellular IC50 value as described above.
-
-
3.2.3. Cytotoxicity Assay
-
Objective: To evaluate the general toxicity of Compound X on a representative cell line.
-
Cell Line: A standard cell line such as HEK293 or HepG2.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]
-
Detailed Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of Compound X for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Detection and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 (half-maximal cytotoxic concentration).
-
-
Comparative Data Summary
| Compound | Cellular IC50 (Cathepsin K) | Cellular IC50 (DPP-4) | CC50 (HEK293) |
| Compound X | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Odanacatib | Potent in cellular assays | N/A | >10 µM |
| Omarigliptin | N/A | Potent in cellular assays | >10 µM |
Interpretation: A potent compound should have a low cellular IC50 and a high CC50, indicating a good therapeutic window.
Section 4: Selectivity Profiling
A critical aspect of drug development is to ensure that the compound of interest is selective for its intended target. Off-target activities can lead to undesirable side effects.
The Importance of Selectivity
Enzyme inhibitors should ideally be highly selective for their target enzyme over other related enzymes.[9] For instance, a Cathepsin K inhibitor should be tested against other cathepsins (e.g., B, L, S), and a DPP-4 inhibitor against other dipeptidyl peptidases (e.g., DPP-8, DPP-9).
Experimental Approach
The selectivity of Compound X can be assessed by performing in vitro inhibition assays against a panel of related enzymes using the same principles as described in Section 2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Odanacatib | C25H27F4N3O3S | CID 10152654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Omarigliptin? [synapse.patsnap.com]
- 5. What is Omarigliptin used for? [synapse.patsnap.com]
- 6. Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omarigliptin - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis and biological evaluation of inhibitors of cathepsin K on dedifferentiated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Separation of 3-Fluorocyclobutanamine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 3-Fluorocyclobutanamine in Medicinal Chemistry
This compound is a valuable building block in modern drug discovery, prized for its unique stereochemical and physicochemical properties. The introduction of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As with many pharmaceuticals, the individual enantiomers of this compound can exhibit distinct pharmacological and toxicological profiles.[1][2][3] Therefore, the ability to efficiently separate and analyze these enantiomers is of paramount importance for the development of safe and effective drugs.
This guide provides a comprehensive comparison of the primary methods for the chiral separation of this compound enantiomers, offering insights into the underlying principles, practical considerations, and supporting experimental data to aid researchers in selecting the most appropriate technique for their needs.
Methods for Chiral Separation: A Comparative Overview
The resolution of racemic this compound can be approached through several effective methods, each with its own set of advantages and limitations. The principal techniques employed are chiral chromatography—including Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC)—diastereomeric salt formation, and enzymatic resolution.
| Method | Principle | Primary Advantages | Primary Disadvantages | Best Suited For |
| Chiral SFC | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. | High throughput, reduced solvent consumption, environmentally friendly, high efficiency.[4][5][6] | Requires specialized equipment. | High-throughput screening, preparative separations.[4] |
| Chiral HPLC | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Wide applicability, numerous available chiral stationary phases, well-established technique.[7][8][9] | Higher solvent consumption and cost compared to SFC, longer run times. | Analytical method development, quality control. |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, which are then separated by crystallization. | Scalable, cost-effective for large quantities, well-established classical method.[10][11][12][13] | Requires a suitable chiral resolving agent, can be time-consuming, optimization of crystallization conditions can be challenging. | Large-scale production of single enantiomers. |
| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer, allowing for the separation of the unreacted enantiomer. | High enantioselectivity, mild reaction conditions, environmentally friendly.[14][15][16][17] | Limited to substrates recognized by the enzyme, may require optimization of reaction conditions (pH, temperature). | Production of highly pure enantiomers, particularly for complex molecules. |
In-Depth Analysis of Separation Techniques
Chiral Chromatography: The Workhorse of Enantioseparation
Chiral chromatography is a powerful and versatile technique for the separation of enantiomers.[7] The choice between Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) often depends on the specific requirements of the separation, such as scale, speed, and environmental considerations.
SFC has emerged as a preferred method for chiral separations in the pharmaceutical industry due to its numerous advantages.[5] By utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers faster separations, reduced solvent consumption, and lower environmental impact compared to HPLC.[4][6]
Causality Behind Experimental Choices: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss in column efficiency, leading to shorter analysis times. The choice of a co-solvent (modifier), typically an alcohol like methanol or ethanol, is crucial for modulating the polarity of the mobile phase and achieving optimal separation. For amines, the addition of a basic modifier is often necessary to improve peak shape and resolution.
Experimental Protocol: Chiral SFC of a Fluorinated Amine Analog
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is highly recommended for amine separations.[7][18] For example, a column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.
-
Mobile Phase: A gradient of methanol (with 0.1% diethylamine) in supercritical CO2.
-
Flow Rate: 3 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV at 220 nm.
Rationale: The polysaccharide-based CSP provides a chiral environment with multiple interaction points (hydrogen bonding, π-π interactions, steric hindrance) that can effectively differentiate between the enantiomers. The basic additive (diethylamine) is crucial for preventing peak tailing by masking active sites on the silica support of the stationary phase.
Chiral HPLC remains a widely used and reliable method for enantiomeric separation.[7][8] The vast array of commercially available chiral stationary phases (CSPs) provides a high probability of finding a suitable column for a given separation.
Causality Behind Experimental Choices: The separation mechanism in chiral HPLC relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[9] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical and depends on the nature of the analyte and the CSP. For basic compounds like this compound, normal-phase or polar organic modes are often preferred.
Experimental Protocol: Chiral HPLC Method Development Strategy
-
Column Screening: Screen a selection of polysaccharide-based CSPs (e.g., amylose and cellulose derivatives) under normal-phase conditions.[7][18][19]
-
Mobile Phase Optimization: Start with a mobile phase of hexane/isopropanol (90:10 v/v) with 0.1% diethylamine. If separation is not achieved, systematically vary the alcohol content and consider other alcohols like ethanol.
-
Additive Effects: Evaluate the effect of different basic additives (e.g., triethylamine, butylamine) on peak shape and resolution.
-
Temperature Effects: Investigate the influence of column temperature. Lower temperatures often lead to better resolution but longer analysis times.
Diastereomeric Salt Formation: The Classical Approach for Scalable Resolution
This method involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[11] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[12]
Causality Behind Experimental Choices: The success of this method hinges on the selection of an appropriate resolving agent and crystallization solvent. The chosen resolving agent must form stable, crystalline salts with the amine, and the resulting diastereomers must exhibit a significant difference in solubility in the chosen solvent system.
Experimental Protocol: Diastereomeric Resolution of a Racemic Amine
-
Resolving Agent Screening: Screen a variety of chiral acids, such as tartaric acid derivatives (e.g., dibenzoyl-D-tartaric acid) or camphorsulfonic acid, to identify a suitable resolving agent.[11]
-
Solvent Screening: Dissolve the racemic this compound and the chosen resolving agent in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) and allow the solution to cool slowly to induce crystallization.
-
Isolation and Purification: Isolate the less soluble diastereomeric salt by filtration. The purity of the salt can be enhanced by recrystallization.
-
Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free enantiomerically pure amine.
Enzymatic Resolution: The Biocatalytic Approach to Enantiopurity
Enzymatic resolution utilizes the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture.[14][16] For a racemic amine, a common approach is the enantioselective acylation catalyzed by a lipase.
Causality Behind Experimental Choices: The choice of enzyme is critical, as it must exhibit high enantioselectivity towards the substrate. The reaction conditions, including the acyl donor, solvent, and temperature, must be optimized to achieve high conversion and enantiomeric excess.
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Amine
-
Enzyme Screening: Screen a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for their ability to selectively acylate one enantiomer of this compound.
-
Reaction Setup: Incubate the racemic amine with the selected lipase and an acyl donor (e.g., ethyl acetate) in an appropriate organic solvent.
-
Monitoring the Reaction: Monitor the progress of the reaction by chiral chromatography until approximately 50% conversion is reached.
-
Separation: Separate the acylated enantiomer from the unreacted enantiomer using standard chromatographic techniques.
-
Deprotection (if necessary): The acylated enantiomer can be deprotected to yield the free amine.
Visualization of Workflows
Chiral SFC/HPLC Workflow
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives | Semantic Scholar [semanticscholar.org]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 13. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. bujnochem.com [bujnochem.com]
- 19. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Safety Operating Guide
Navigating the Disposal of 3-Fluorocyclobutanamine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond the synthesis and analysis of novel compounds to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step approach to the proper disposal of 3-Fluorocyclobutanamine, ensuring the safety of your team and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to provide clarity and confidence in your laboratory's waste management practices.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's inherent risks is crucial. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation[1]. The presence of the fluorine atom places it in the category of halogenated organic compounds, which require specific disposal considerations due to their potential to form harmful byproducts if not managed correctly[2].
Table 1: Hazard Identification and Classification
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Corrosive to metals | H290 | P234 |
| Skin corrosion/irritation | H314 (Causes severe skin burns and eye damage) | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
| Serious eye damage/eye irritation | H314 | P280, P305+P351+P338, P310 |
| Specific target organ toxicity (single exposure) | H335 (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
This data is synthesized from representative Safety Data Sheets (SDS) for fluorinated amine compounds.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive nature of this compound, stringent adherence to PPE protocols is non-negotiable. Before beginning any disposal-related tasks, ensure the following are correctly worn:
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory. A face shield should also be worn to provide additional protection against splashes[1].
-
Skin and Body Protection: A lab coat or a chemically resistant apron is required. In cases of potential significant exposure, a full chemical-resistant suit may be necessary. Ensure that all skin is covered.
-
Respiratory Protection: If working in an area with inadequate ventilation or when there is a risk of aerosol formation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[3].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to never dispose of it down the drain or in regular trash[1]. It must be treated as hazardous waste and handled by a licensed disposal company[1].
Step 1: Segregation of Waste
Proper segregation is the cornerstone of safe chemical waste management. This compound waste should be collected in a dedicated, properly labeled hazardous waste container[2].
-
Waste Stream: As a halogenated organic compound, it should be placed in a container specifically designated for halogenated organic waste[2].
-
Incompatibility: Do not mix this compound with incompatible materials. For instance, avoid mixing it with strong oxidizing agents or acids, which could lead to vigorous and potentially dangerous reactions[4].
Step 2: Container Selection and Labeling
-
Container Type: Use a robust, leak-proof container made of a material compatible with this compound. A corrosion-resistant container with a resistant inner liner is recommended. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Toxic")[5]. The accumulation start date must also be clearly visible.
Step 3: Waste Accumulation and Storage
-
Location: Store the waste container in a designated satellite accumulation area that is close to the point of generation and under the direct control of laboratory personnel[6].
-
Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Closure: Keep the container tightly closed except when adding waste[1].
Step 4: Arranging for Disposal
-
Licensed Professional Service: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the waste[1].
-
Documentation: Ensure all necessary paperwork is completed accurately for the waste manifest.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is critical.
In Case of a Spill:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, it may be necessary to evacuate the entire lab.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize (with caution): For small spills, and only if you are trained to do so, you may consider neutralization. However, given the hazards, it is often safer to leave this to the emergency response team.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Report: Report the spill to your EHS department.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
The Rationale for Incineration
For many halogenated organic compounds, high-temperature incineration is the preferred disposal method[7][8]. This process is designed to break the stable carbon-fluorine bonds, which requires significant energy[8]. The combustion process, when carried out in a properly equipped facility, can convert the compound into less harmful substances like carbon dioxide, water, and hydrogen fluoride. The resulting acidic gases are then neutralized in a scrubber system before being released into the atmosphere[8]. Landfilling is generally not recommended for liquid halogenated organic waste due to the potential for leaching and contamination of soil and groundwater[9].
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to these detailed procedures, you are not only complying with regulatory requirements but also fostering a culture of safety and responsibility within your organization. Always consult your institution's specific chemical hygiene plan and your local regulations for any additional requirements.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bucknell.edu [bucknell.edu]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. usbioclean.com [usbioclean.com]
- 8. epa.gov [epa.gov]
- 9. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
Personal protective equipment for handling 3-Fluorocyclobutanamine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and efficacy. This guide provides an in-depth, procedural framework for handling 3-Fluorocyclobutanamine, a valuable building block in modern drug discovery. The protocols herein are designed to be a self-validating system, grounded in established chemical safety principles to protect you, your colleagues, and your work.
Hazard Analysis: Understanding the Compound
Before any handling, a thorough understanding of the molecule's potential hazards is critical. This compound combines the reactivity of a primary amine with the unique properties of an organofluorine compound. The amine group confers basicity and potential corrosivity, while the carbon-fluorine bond is strong, leading to persistence in the environment if not disposed of correctly.
Safety Data Sheets (SDS) for the hydrochloride salt of this compound classify it as toxic if swallowed, a cause of skin irritation and serious eye damage, and a potential respiratory irritant.[1][2] This profile mandates a stringent, multi-layered approach to personal protection.
Table 1: Chemical & Hazard Profile of this compound Hydrochloride
| Property | Data | Source(s) |
|---|---|---|
| Chemical Formula | C₄H₈FN (base) / C₄H₉ClFN (HCl salt) | [3][4] |
| Appearance | White to off-white solid | [1][2] |
| GHS Pictograms | GHS05 (Corrosion) GHS06 (Acute Toxicity) GHS07 (Exclamation Mark) | [1][2] |
| Primary Hazards | Toxic if swallowed. | [1] |
| Causes skin irritation. | [1][5] | |
| Causes serious eye damage. | [1] |
| | May cause respiratory irritation. |[5][6] |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all operations involving this compound. This is not merely a checklist, but an integrated system where each component serves a specific protective function.
-
Primary Engineering Control: Chemical Fume Hood This is the most critical piece of safety equipment. All weighing, handling, and reaction setup involving this compound must be performed inside a properly functioning and certified chemical fume hood.[7][8] This is non-negotiable as it contains potentially harmful dusts and vapors, protecting you from the primary exposure route: inhalation.[8]
-
Eye and Face Protection: A Dual-Barrier System
-
Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required. Standard safety glasses do not provide adequate protection from splashes or fine powders.[9]
-
Face Shield: When handling larger quantities (>5g) or when performing any operation with a heightened splash risk (e.g., quenching a reaction), a full face shield must be worn over the chemical splash goggles.[9] This provides a secondary barrier protecting the entire face.
-
-
Hand Protection: Chemical-Resistant Gloves Wear nitrile gloves as they offer good resistance against a wide range of chemicals.[7][10] Always double-check the manufacturer's compatibility chart for specific solvents used in your process.[8]
-
Causality: Amines can be readily absorbed through the skin.[11] Proper glove selection and use are paramount. Inspect gloves for any tears or punctures before use. Use proper doffing technique (glove-to-glove, then skin-to-skin) to prevent contaminating your hands upon removal.
-
-
Body Protection: Laboratory Coat A clean, fully buttoned laboratory coat made of a low-permeability material must be worn at all times.[10] This protects your skin and personal clothing from incidental contact and minor spills.
-
Respiratory Protection: Secondary Safeguard While the fume hood is the primary control, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges should be available for emergency situations, such as a large spill or failure of the primary engineering controls.[6][12]
Operational Protocol: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, repeatable workflow minimizes the risk of exposure at every stage of the process.
Step 1: Preparation & Pre-Handling
-
Designate the Area: Clearly demarcate the specific area within the fume hood where the work will occur.
-
Consult the SDS: Before starting, review the Safety Data Sheet for this compound and any other reagents being used.[12][13]
-
Assemble Equipment: Ensure all necessary glassware, reagents, and spill cleanup materials are inside the fume hood before introducing the compound.
-
Don PPE: Put on your complete PPE ensemble in the correct order: lab coat, goggles, face shield (if needed), and finally, gloves.
Step 2: Active Handling
-
Work Within the Hood: Keep the sash at the lowest practical height. All manipulations should be performed at least 6 inches inside the hood opening.[7]
-
Control Dust: As a solid, the primary risk is the generation of airborne dust.[1] Handle the material gently. Use a spatula for transfers and avoid pouring the powder from a height.
-
Maintain Containment: Keep all containers of this compound sealed when not in immediate use.[14]
Step 3: Post-Handling & Decontamination
-
Secure the Compound: Tightly seal the primary container and store it according to your laboratory's established protocols.
-
Decontaminate: Wipe down the designated work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), disposing of the wipes in the designated halogenated waste container.
-
Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.[8]
// Connections A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#34A853", penwidth=2, label="Proceed to Handling"]; D -> E [color="#4285F4"]; E -> F [color="#4285F4"]; F -> G [color="#4285F4"]; G -> H [color="#EA4335", penwidth=2, label="Final Safety Step"]; } endom Caption: Logical workflow for the safe handling of this compound.
Emergency & Disposal Plans
Immediate Exposure Response Your immediate actions following an exposure are critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[5][15]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Waste Disposal Protocol Due to the presence of fluorine, this compound and any materials contaminated with it must be treated as halogenated organic waste .[16][17]
-
Segregation: Do not mix this waste with non-halogenated waste streams.[18]
-
Containerization: Collect all waste (excess solid, contaminated wipes, pipette tips, etc.) in a dedicated, clearly labeled, and sealable hazardous waste container.[19]
-
Disposal: The container must be disposed of through your institution's Environmental Health & Safety (EHS) office, typically via high-temperature incineration, which is necessary to break the stable carbon-fluorine bond.[16]
By integrating these protocols into your daily laboratory operations, you create a robust safety culture that enables confident and secure scientific advancement.
References
- 1. This compound hydrochloride 97% | CAS: 1284245-36-8 | AChemBlock [achemblock.com]
- 2. cis-3-Fluorocyclobutanamine hydrochloride 97% | CAS: 1408075-13-7 | AChemBlock [try.achemblock.com]
- 3. This compound | C4H8FN | CID 53488121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. aksci.com [aksci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. osha.gov [osha.gov]
- 14. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 15. fishersci.com [fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Making sure you're not a bot! [oc-praktikum.de]
- 19. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


